molecular formula C22H29NO5 B601609 5'-Methoxylaudanosine CAS No. 24734-71-2

5'-Methoxylaudanosine

Número de catálogo: B601609
Número CAS: 24734-71-2
Peso molecular: 387.48
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5'-Methoxylaudanosine is a chiral bistetrahydroisoquinoline compound that serves as a critical synthetic intermediate in the production of neuromuscular blocking agents, most notably the short-acting relaxant Mivacurium chloride . The introduction of the (R)-enantiomer of this compound into the synthetic pathway is essential for establishing the correct stereochemistry required for the biological activity of the final active pharmaceutical ingredient, which is a mixture of three stereoisomers . Research into this compound encompasses optimized synthetic pathways, including chiral resolution of the racemate and asymmetric synthesis via asymmetric transfer hydrogenation (ATH), to achieve high enantioselectivity suitable for pharmaceutical development . The individual synthetic steps developed for this compound are also applicable for the synthesis of analogous bistetrahydroisoquinoline-based skeletal muscle relaxants, making it a valuable template in medicinal chemistry research . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Propiedades

IUPAC Name

6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO5/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5/h10-13,17H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQIPWOCCJXSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659734
Record name 6,7-Dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24734-71-2
Record name 6,7-Dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5'-Methoxylaudanosine: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Methoxylaudanosine is a benzylisoquinoline alkaloid, a class of naturally occurring compounds with a wide range of pharmacological activities.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, and known biological significance of this compound, with a focus on its role as a key intermediate in the synthesis of the neuromuscular blocking agent mivacurium chloride.[3] The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, systematically named (1R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-isoquinoline, possesses a core tetrahydroisoquinoline structure with a substituted benzyl group at the C1 position.[2][] The molecule contains a single stereocenter at the C1 position, with the (R)-enantiomer being of particular significance in the synthesis of certain pharmaceuticals.[1][5]

The chemical structure of this compound is characterized by the presence of five methoxy groups, which significantly influence its physicochemical properties. These methoxy groups can impact the molecule's binding to biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) parameters.[6]

Figure 1: Chemical Structure of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C22H29NO5[][7]
Molecular Weight 387.47 g/mol [][7]
Appearance Yellow Oil[7]
Boiling Point 492.6 ± 45.0 °C (Predicted)[8]
Density 1.121 g/cm³[8]
pKa 7.73 ± 0.40 (Predicted)[8]
Solubility Soluble in Chloroform, Dichloromethane, Diethyl Ether, Methanol[7]
CAS Number 24734-71-2[]
Spectroscopic Data Interpretation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the tetrahydroisoquinoline and benzyl rings, typically in the range of 6.0-7.5 ppm. The five methoxy groups would appear as sharp singlets between 3.5 and 4.0 ppm. The protons of the tetrahydroisoquinoline core and the benzylic methylene group would resonate in the upfield region, generally between 2.5 and 4.0 ppm.[9][10]

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the 22 carbon atoms in the molecule. The aromatic carbons would appear in the downfield region (100-160 ppm). The carbons of the methoxy groups would resonate around 55-60 ppm. The aliphatic carbons of the tetrahydroisoquinoline ring and the benzylic carbon would be found in the upfield region of the spectrum.[3][9]

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. Aliphatic C-H stretching would appear just below 3000 cm⁻¹. Strong C-O stretching bands from the ether linkages of the methoxy groups are expected in the region of 1000-1300 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1400-1600 cm⁻¹ range.[11][12][13]

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M+) would be observed at an m/z value corresponding to its molecular weight (387.47). Common fragmentation patterns for benzylisoquinoline alkaloids involve cleavage of the benzylic bond, leading to the formation of substituted isoquinolinium and benzyl cations.[14][15][16]

Synthesis of this compound

This compound is a key synthetic intermediate for the neuromuscular blocking agent mivacurium chloride.[3] A common synthetic approach involves the reduction and subsequent N-methylation of a 3,4-dihydroisoquinoline precursor.[1] A detailed experimental protocol based on a patented method is outlined below.[17]

Synthesis_Workflow A 3,4,5-Trimethoxyphenylacetic acid & 3,4-Dimethoxyphenethylamine B Condensation A->B C N-(3,4-Dimethoxyphenethyl)-2-(3,4,5-trimethoxyphenyl)acetamide B->C D Bischler-Napieralski Cyclization (POCl3) C->D E 3,4-Dihydro-6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline D->E F Reduction (e.g., NaBH4) E->F G 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline F->G H N-Methylation (e.g., Formaldehyde/Formic Acid) G->H I This compound H->I

Figure 2: General Synthetic Workflow for this compound

Experimental Protocol: Synthesis of this compound

Step 1: Condensation

  • Combine equimolar amounts of 3,4,5-trimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine in a suitable solvent (e.g., toluene or xylene).

  • Heat the mixture to reflux for several hours with azeotropic removal of water.

  • Cool the reaction mixture and remove the solvent under reduced pressure to yield N-(3,4-dimethoxyphenethyl)-2-(3,4,5-trimethoxyphenyl)acetamide.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the amide from Step 1 in a dry, aprotic solvent such as acetonitrile or dichloromethane.

  • Add a dehydrating agent, typically phosphorus oxychloride (POCl₃), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Carefully quench the reaction with ice-water and basify with a suitable base (e.g., ammonium hydroxide).

  • Extract the product, 3,4-dihydro-6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline, with an organic solvent.

Step 3: Reduction

  • Dissolve the dihydroisoquinoline from Step 2 in a protic solvent like methanol or ethanol.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), in portions at 0 °C.

  • Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

  • Remove the solvent and partition the residue between water and an organic solvent.

  • Isolate the product, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline, from the organic layer.

Step 4: N-Methylation (Eschweiler-Clarke Reaction)

  • To a solution of the tetrahydroisoquinoline from Step 3 in formic acid, add aqueous formaldehyde.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction, basify, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain this compound.

Biological Activity and Mechanism of Action

While this compound is primarily recognized as a synthetic precursor, its structural similarity to other pharmacologically active benzylisoquinoline alkaloids, such as laudanosine, suggests potential biological activity.[7][18] Laudanosine is known to have cardiovascular effects and can act as an α1-adrenoceptor blocker.[7]

Studies on laudanosine and its quaternary derivatives, including methyl-laudanosine, have shown that they can block small-conductance Ca²⁺-activated K⁺ (SK) channels.[18] These channels are involved in neuronal afterhyperpolarization and play a role in regulating neuronal excitability. Blockade of SK channels can lead to increased neuronal firing.[18] Given the structural relationship, it is plausible that this compound may exhibit similar effects on ion channels or receptors. However, specific pharmacological studies on this compound are limited.

Its primary significance lies in its role as a precursor to mivacurium chloride, a non-depolarizing neuromuscular blocking agent. These agents act as competitive antagonists at the nicotinic acetylcholine receptors on the motor endplate of the neuromuscular junction, preventing acetylcholine from binding and thereby inhibiting muscle contraction.

NMB_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Fiber ACh_vesicle Acetylcholine Vesicles ACh Acetylcholine ACh_vesicle->ACh Ca_channel Voltage-gated Ca2+ Channel Ca_channel->ACh_vesicle Triggers release nAChR Nicotinic ACh Receptor ACh->nAChR Binds Na_channel Voltage-gated Na+ Channel nAChR->Na_channel Opens Contraction Muscle Contraction Na_channel->Contraction Initiates Action_Potential Action Potential Action_Potential->Ca_channel Opens Mivacurium Mivacurium (from this compound) Mivacurium->nAChR Blocks

Figure 3: Simplified Mechanism of Action of Neuromuscular Blocking Agents Derived from this compound

Experimental Protocol: In Vitro Neuromuscular Junction Assay

To evaluate the potential neuromuscular blocking activity of this compound or its derivatives, an in vitro nerve-muscle preparation assay can be employed.

1. Preparation of the Phrenic Nerve-Hemi-diaphragm Preparation:

  • Humanely euthanize a small rodent (e.g., rat or mouse) according to approved animal care protocols.

  • Dissect out the phrenic nerve and a section of the hemidiaphragm muscle.

  • Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37 °C and bubbled with 95% O₂ / 5% CO₂.

2. Stimulation and Recording:

  • Attach the phrenic nerve to stimulating electrodes and the diaphragm to a force transducer.

  • Apply supramaximal electrical stimuli to the nerve at a set frequency (e.g., 0.1 Hz) to elicit muscle contractions.

  • Record the isometric twitch tension using a data acquisition system.

3. Drug Application and Data Analysis:

  • After a stabilization period with consistent twitch responses, add this compound to the organ bath in a cumulative concentration-dependent manner.

  • Record the inhibition of the twitch response at each concentration.

  • Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the twitch response) to determine its potency as a neuromuscular blocking agent.

Conclusion

This compound is a valuable molecule in synthetic and medicinal chemistry, primarily serving as a crucial intermediate in the production of the neuromuscular blocking drug mivacurium chloride. Its chemical structure, rich in methoxy groups, provides a scaffold for further chemical modification and potential exploration of its own biological activities. While direct pharmacological data on this compound is scarce, its relationship to other bioactive benzylisoquinoline alkaloids suggests that it may possess interesting pharmacological properties worthy of further investigation. The synthetic protocols and analytical interpretations provided in this guide offer a foundation for researchers to build upon in their exploration of this and related compounds.

References

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Two synthetic routes toward (R)-5 0 -methoxylaudanosine.... Retrieved from [Link]

  • Grokipedia. (n.d.). Benzylisoquinoline alkaloids. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880744A - Preparation method for this compound.
  • Taylor & Francis. (n.d.). Benzylisoquinoline alkaloids – Knowledge and References. Retrieved from [Link]

  • Chemsrc. (2024, January 31). (R)-(+)-5'-Methoxylaudanosine | CAS#:104758-49-8. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 24734-71-2 | Product Name : this compound. Retrieved from [Link]

  • PubChem. (n.d.). 5',8-Dimethoxylaudanosine | C23H31NO6 | CID 12899015. Retrieved from [Link]

  • gsrs. (n.d.). This compound, (R)-. Retrieved from [Link]

  • CORE. (2020, January 20). Methyl-Laudanosine: A New Pharmacological Tool to Investigate the Function of Small-Conductance Ca -Activated K Channels. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0001991). Retrieved from [Link]

  • apicule. (n.d.). Methoxylaudanosine, (R)- (CAS No: 104758-49-8) API Intermediate Manufacturers. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000133). Retrieved from [Link]

  • IR spectra. (n.d.).
  • PubMed. (n.d.). Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines. Retrieved from [Link]

  • PubMed. (n.d.). Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues. Retrieved from [Link]

  • PubMed. (2015, August 19). Efficient Synthesis and Biological Evaluation of 5'-GalNAc Conjugated Antisense Oligonucleotides. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • PubMed. (n.d.). Aqueous methods for the preparation of 5'-substituted guanosine derivatives. Retrieved from [Link]

  • MassBank. (2019, March 28). Laudanosine. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • MDPI. (2023, October 8). Synthesis, Crystal Structure and Spectral Characterization of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Retrieved from [Link]

  • PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • MDPI. (n.d.). Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • PMC. (2025, January 3). Current advances on the phytochemistry, pharmacology, quality control and applications of Anoectochilus roxburghii. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of Methyl orange. Retrieved from [Link]

  • MDPI. (2024, February 15). Design and Synthesis of Immunoadjuvant QS-21 Analogs and Their Biological Evaluation. Retrieved from [Link]

  • PharmacologyOnLine - SILAE. (2020, December 30). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Crystal Structure and Spectral Characterization of 5-Methyl-2-(Propan-2-yl)Cyclohexyl Cyanoacetate and 1,3,3-Trimethylbicyclo[2.2.1]Heptan-2-yl Cyanoacetate. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis and spectroscopic characterization with topology analysis, drug-likeness (ADMET), and molecular docking of no…. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. Retrieved from [Link]

Sources

Natural Sources of 5'-Methoxylaudanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5'-Methoxylaudanosine is a benzylisoquinoline alkaloid (BIA), a class of secondary metabolites renowned for their significant and diverse pharmacological activities. While its direct isolation from natural sources is not as extensively documented as some other alkaloids, its structural relationship to laudanosine and the rich phytochemical diversity of certain plant families strongly suggest its natural occurrence. This technical guide provides an in-depth exploration of the probable natural sources of this compound, its biosynthetic pathway, detailed protocols for its extraction and isolation, and an overview of its known biological significance. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a tetrahydroisoquinoline alkaloid characterized by a benzyl substituent at the C1 position of the isoquinoline core.[1][2] Its structure is closely related to laudanosine, differing by an additional methoxy group on the benzyl ring. This substitution pattern has significant implications for its chemical properties and biological activity. While laudanosine is a known metabolite of the neuromuscular blocking agent atracurium, this compound itself serves as an important intermediate in the synthesis of other neuromuscular blocking agents.[3][4] Its presence in nature is of great interest for the discovery of new bioactive compounds and for understanding the intricate biosynthetic machinery of plants.

Putative Natural Sources

While a definitive, widespread screening for this compound in the plant kingdom is not extensively documented, its chemical structure as a benzylisoquinoline alkaloid (BIA) points towards its likely origin in plant families known for producing this class of compounds. The most prominent of these are the Papaveraceae (Poppy family) and the Ranunculaceae (Buttercup family).[5][6]

Within the Ranunculaceae family, the genus Thalictrum (Meadow-rue) is a particularly rich source of a vast array of BIAs.[7][8] Species of Thalictrum are known to produce a complex mixture of alkaloids, including aporphines, bisbenzylisoquinolines, and simple benzylisoquinolines.[9] The presence of laudanosine and other structurally similar, highly methoxylated alkaloids in various Thalictrum species makes this genus the most probable natural source of this compound.[10] Specifically, species such as Thalictrum minus, Thalictrum fendleri, and Thalictrum foliolosum have been extensively studied for their alkaloid content and represent prime candidates for the isolation of this compound.[5][6][11]

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow the general pathway of benzylisoquinoline alkaloid biosynthesis, which is a well-characterized metabolic route in plants. The pathway commences with the amino acid L-tyrosine.

The key steps are as follows:

  • Formation of Dopamine and 4-Hydroxyphenylacetaldehyde (4-HPAA): L-tyrosine is converted to both dopamine (via decarboxylation and hydroxylation) and 4-HPAA (via transamination, decarboxylation, and oxidation).

  • Pictet-Spengler Condensation: Dopamine and 4-HPAA undergo a stereospecific condensation reaction catalyzed by norcoclaurine synthase (NCS) to form the central precursor of most BIAs, (S)-norcoclaurine.[12][13]

  • Sequential Methylations and Hydroxylation: A series of enzymatic steps involving O-methyltransferases (OMTs) and N-methyltransferases (NMTs) modify the (S)-norcoclaurine backbone. This leads to the formation of key intermediates such as (S)-coclaurine and (S)-reticuline.

  • Formation of Laudanosine Skeleton: Further methylation of (S)-reticuline leads to the formation of the laudanosine skeleton.

  • Final Methoxylation: The final step in the biosynthesis of this compound is the specific O-methylation at the 5' position of the benzyl ring of a laudanosine precursor, a reaction catalyzed by a specific O-methyltransferase.

G Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS HPAA->Norcoclaurine NCS Reticuline (S)-Reticuline Norcoclaurine->Reticuline Multiple enzymatic steps (OMTs, NMT, P450s) Laudanosine_precursor Laudanosine Precursor Reticuline->Laudanosine_precursor Methyltransferases Methoxylaudanosine This compound Laudanosine_precursor->Methoxylaudanosine O-Methyltransferase (at 5' position)

Methodology for Extraction and Isolation

The following protocol is a comprehensive, multi-step procedure for the extraction and isolation of this compound from Thalictrum species, adapted from established methods for alkaloid extraction from this genus.[14][15][16]

Plant Material Preparation
  • Collection and Identification: Collect fresh plant material, preferably roots, of a Thalictrum species (e.g., T. minus).[5] Proper botanical identification by a qualified taxonomist is crucial.

  • Drying: Clean the plant material to remove soil and debris. Air-dry in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: Pulverize the dried material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Total Alkaloids

This phase aims to extract a crude mixture of alkaloids from the prepared plant material.

  • Acidified Solvent Extraction:

    • Macerate the powdered plant material in a 0.5-5% hydrochloric acid solution.[14] A solid-to-liquid ratio of 1:10 to 1:15 (w/v) is recommended.

    • Employ ultrasound-assisted extraction (UAE) for approximately 50-60 minutes at a controlled temperature (around 50°C) to enhance extraction efficiency.[15]

    • Alternatively, percolation or Soxhlet extraction with methanol or ethanol can be used.

  • Filtration and Basification:

    • Filter the extract to remove solid plant material.

    • Adjust the pH of the filtrate to 8-10 with ammonia water to precipitate the free alkaloid bases.[14]

  • Liquid-Liquid Extraction:

    • Extract the basified aqueous solution multiple times with an immiscible organic solvent such as dichloromethane or chloroform.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude total alkaloid extract.

Isolation and Purification of this compound

Chromatographic techniques are essential for the separation and purification of the target compound from the complex mixture of crude alkaloids.

  • Column Chromatography:

    • Subject the crude alkaloid extract to column chromatography on silica gel.

    • Elute with a gradient solvent system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1) and visualizing under UV light or with Dragendorff's reagent.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Pool fractions containing the compound of interest (based on TLC analysis) and subject them to preparative HPLC for final purification.

    • A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is typically used.

G A Dried & Powdered Thalictrum Plant Material B Acidified Solvent Extraction (e.g., 0.8% HCl, UAE) A->B C Filtration B->C D Basification (Ammonia water, pH 8-10) C->D E Liquid-Liquid Extraction (Dichloromethane) D->E F Evaporation E->F G Crude Total Alkaloids F->G H Silica Gel Column Chromatography G->H I Fraction Collection & TLC Analysis H->I J Preparative HPLC I->J K Pure this compound J->K

Structural Elucidation

The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic and spectrometric techniques.

TechniquePurposeExpected Data for this compound
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.Molecular Formula: C₂₂H₂₉NO₅, Molecular Weight: 387.47 g/mol .[]
¹H NMR Spectroscopy Provides information on the proton environment in the molecule.Characteristic signals for methoxy groups, aromatic protons, and aliphatic protons of the tetrahydroisoquinoline core.
¹³C NMR Spectroscopy Provides information on the carbon skeleton of the molecule.Distinct signals for each of the 22 carbon atoms.
2D NMR (COSY, HMQC, HMBC) Establishes connectivity between protons and carbons, confirming the structure.Correlation peaks confirming the benzylisoquinoline framework and the positions of the methoxy groups.

Biological Activities and Significance

The pharmacological profile of this compound is an area of active research. Its primary significance lies in its role as a key intermediate for the synthesis of neuromuscular blocking agents.[3]

Laudanosine, its close structural analog, is known to be a central nervous system stimulant and can induce seizures at high concentrations.[4][10] It interacts with GABA, opioid, and nicotinic acetylcholine receptors.[10] While the specific pharmacological actions of this compound are not as extensively characterized, its structural similarity to laudanosine suggests that it may possess similar or modulated activities at these receptors. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

Conclusion

This compound, a benzylisoquinoline alkaloid, is a molecule of significant interest due to its role in the synthesis of pharmacologically important compounds. While its direct isolation from nature has not been a primary focus of many studies, its chemical structure strongly suggests its presence in plants of the Thalictrum genus. The biosynthetic pathway is likely to follow the general route of BIA formation, with specific enzymatic steps for the introduction of the characteristic methoxy groups. The protocols outlined in this guide provide a robust framework for the successful extraction, isolation, and characterization of this compound from its putative natural sources. Further investigation into its natural distribution and pharmacological properties is crucial for unlocking its full potential in drug discovery and development.

References

  • Spivey, A. C. (2014). Biosynthesis of Alkaloids. Imperial College London. [Link]

  • Google Patents. (2012).
  • MDPI. (2024). Optimization of Extraction Process of Total Alkaloids from Thalictrum delavayi Franch. and Their Therapeutic Potential on Pulmonary Infection Caused by Klebsiella pneumoniae and Escherichia coli. [Link]

  • Wikipedia. (2023). Laudanosine. [Link]

  • ResearchGate. (2024). (PDF) Optimization of Extraction Process of Total Alkaloids from Thalictrum delavayi Franch. and Their Therapeutic Potential on Pulmonary Infection Caused by Klebsiella pneumoniae and Escherichia coli. [Link]

  • PlantaeDB. (n.d.). Thalictrum fendleri. [Link]

  • PubMed. (2022). Ethnobotany, botany, phytochemistry and ethnopharmacology of the genus Thalictrum L. (Ranunculaceae): A review. [Link]

  • PubMed Central. (2023). Engineering a norcoclaurine synthase for one-step synthesis of (S)-1-aryl-tetrahydroisoquinolines. [Link]

  • PubMed. (2002). Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants. [Link]

  • Wikipedia. (2023). Thalictrum minus. [Link]

  • PubMed. (2006). Natural Products From Medicinal Plants: Non-Alkaloidal Natural Constituents of the Thalictrum Species. [Link]

  • PubMed. (2009). Structural basis of enzymatic (S)-norcoclaurine biosynthesis. [Link]

  • ResearchGate. (2012). Proposed biosynthetic pathways for the synthesis of cmo 5 U and mo 5 U. [Link]

  • PubMed. (1993). Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines. [Link]

  • ResearchGate. (2024). (PDF) Phytochemical analysis and evaluation of antibacterial activity of various extracts from leaves, stems and roots of Thalictrum foliolosum. [Link]

  • GSRS. (n.d.). This compound, (R)-. [Link]

  • MDPI. (2020). Isoquinolines from the Roots of Thalictrum flavum L. and Their Evaluation as Antiparasitic Compounds. [Link]

  • ResearchGate. (2002). Laudanosine, an atracurium and cisatracurium metabolite. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 24734-71-2 | Product Name : this compound. [Link]

  • Kew Science. (n.d.). Thalictrum minus L. | Plants of the World Online. [Link]

  • PlantFAdb. (n.d.). Thalictrum minus - Lesser Meadow-Rue. [Link]

  • PubMed. (1978). Alkaloids of Thalictrum XXVII. New hypotensive aporphine-benzylisoquinoline derived dimeric alkaloids from Thalictrum minus race B. [Link]

  • PubMed. (2002). Laudanosine, an atracurium and cisatracurium metabolite. [Link]

  • PubMed. (2011). Enzymes of the mevalonate pathway of isoprenoid biosynthesis. [Link]

  • MDPI. (2023). Phytochemical Analysis, Antioxidant and Antibacterial Activities, Minerals Element Profiling, and Identification of Bioactive Compounds by UPLC-HRMS Orbitrap in Four Aromatic and Medicinal Plants. [Link]

  • ResearchGate. (2016). (PDF) Alkaloid composition of thalictrum minus L. subsp. minus (ranunculaceae juss.). [Link]

  • PubMed. (1968). Thalictrum alkaloids. V. Isolation. [Link]

  • PubMed. (2002). Alkaloids of Thalictrum angustifolium. [Link]

Sources

An In-Depth Technical Guide to the Pharmacological Profile of 5'-Methoxylaudanosine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Methoxylaudanosine is a benzyltetrahydroisoquinoline alkaloid, the pharmacological profile of which has not been extensively delineated in published literature. However, its close structural analog, laudanosine, has been studied for its cardiovascular effects. This technical guide provides a comprehensive overview of the known pharmacological properties of laudanosine as a predictive framework for this compound. The primary mechanism of action for laudanosine involves a selective blockade of α1-adrenoceptors and inhibition of calcium influx in vascular smooth muscle, leading to vasorelaxation. This document synthesizes available data to build a predicted pharmacological profile for this compound, outlines detailed experimental protocols to validate these predictions, and discusses the potential therapeutic implications.

Introduction to this compound

Chemical Structure:

  • IUPAC Name: (1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline

  • Molecular Formula: C₂₂H₂₉NO₅

  • Molecular Weight: 387.47 g/mol

Predicted Pharmacological Profile based on Laudanosine

Based on the well-documented pharmacology of laudanosine, the following pharmacological activities are predicted for this compound.

Predicted Mechanism of Action: Vasodilation

It is hypothesized that this compound will exhibit significant vasorelaxant properties. This prediction is based on studies of laudanosine, which induces vasodilation through a multi-faceted mechanism primarily involving:

  • α1-Adrenoceptor Antagonism: Laudanosine acts as a selective blocker of α1-adrenoceptors.[5] This action inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine, leading to the relaxation of vascular smooth muscle and a subsequent decrease in blood pressure. Structure-activity relationship studies of benzylisoquinoline alkaloids indicate that the flexible tetrahydroisoquinoline ring, a feature of both laudanosine and this compound, enhances affinity for α1-adrenoceptors.[6][7]

  • Inhibition of Calcium Influx: Laudanosine has been shown to inhibit calcium influx into vascular smooth muscle cells.[5] This effect is likely achieved through the blockade of voltage-dependent and receptor-operated calcium channels.[8] By reducing intracellular calcium concentrations, the activation of myosin light-chain kinase is attenuated, resulting in smooth muscle relaxation.

The proposed signaling pathway for the vasorelaxant effect is illustrated below:

Vasodilation_Pathway cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenoceptor Norepinephrine->Alpha1_Receptor Activates Ca2+ Ca2+ Ca_Channel Calcium Channel PLC Phospholipase C Alpha1_Receptor->PLC Activates Relaxation Vasodilation MLCK Myosin Light- Chain Kinase Ca_Channel->MLCK Ca²⁺ Influx IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on Ca_Release Ca²⁺ Release SR->Ca_Release Induces Ca_Release->MLCK Increases [Ca²⁺]i Contraction Vasoconstriction MLCK->Contraction Phosphorylates Myosin 5_MeO_Laudanosine This compound 5_MeO_Laudanosine->Alpha1_Receptor Blocks 5_MeO_Laudanosine->Ca_Channel Inhibits

Predicted signaling pathway of this compound-induced vasodilation.
Receptor Binding Affinity

Based on the data for laudanosine, this compound is predicted to have a notable binding affinity for α1-adrenoceptors. Laudanosine inhibits the binding of [³H]-prazosin, a selective α1-adrenoceptor antagonist, to cortical membranes.[5] It is anticipated that this compound will exhibit a similar competitive binding profile.

Receptor/ChannelPredicted Affinity/EffectBasis for Prediction
α1-Adrenoceptor Antagonist with significant affinityLaudanosine is a selective α1-adrenoceptor blocker.[5]
L-type Calcium Channels Inhibitor/BlockerLaudanosine inhibits calcium influx.[5]
α2-Adrenoceptor Low to negligible affinityBenzylisoquinolines like laudanosine show selectivity for α1 over α2 receptors.
β-Adrenoceptor Low to negligible affinityNo significant β-adrenergic activity has been reported for laudanosine.

Recommended Experimental Validation

To validate the predicted pharmacological profile of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Experimental Protocols

This experiment will determine the direct vasorelaxant effect of this compound and elucidate the role of the endothelium and specific signaling pathways.

Protocol:

  • Tissue Preparation: Isolate the thoracic aorta from a male Wistar rat and cut it into 2-3 mm rings.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Contraction: Pre-contract the aortic rings with phenylephrine (1 µM) or KCl (80 mM).

  • Drug Application: Once a stable contraction is achieved, cumulatively add this compound (1 nM to 100 µM) to the organ bath.

  • Data Analysis: Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction.

  • Mechanism of Action Studies:

    • Endothelium-dependency: Mechanically remove the endothelium from a subset of rings and repeat the experiment.

    • NO-cGMP Pathway: Pre-incubate rings with L-NAME (NOS inhibitor) or ODQ (guanylyl cyclase inhibitor) before contraction and drug application.

    • Potassium Channels: Pre-incubate rings with various potassium channel blockers (e.g., tetraethylammonium, glibenclamide) to assess their involvement.

Aortic_Ring_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_mech Mechanism Studies A1 Isolate Rat Thoracic Aorta A2 Cut into 2-3 mm Rings A1->A2 B1 Mount in Organ Bath A2->B1 B2 Pre-contract with Phenylephrine/KCl B1->B2 D1 Endothelium Removal B1->D1 D2 Inhibitor Pre-incubation (L-NAME, ODQ, K⁺ Blockers) B1->D2 B3 Add this compound (Cumulative Doses) B2->B3 C1 Record Isometric Tension B3->C1 C2 Calculate % Relaxation C1->C2 D1->B2 D2->B2

Workflow for isolated aortic ring vasorelaxation assay.

These assays will determine the binding affinity of this compound for α1-adrenoceptors.

Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from rat cerebral cortex or a cell line overexpressing the human α1-adrenoceptor.

  • Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]-prazosin) in the presence of increasing concentrations of unlabeled this compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value and calculate the inhibition constant (Ki) to quantify the binding affinity.

This experiment will directly measure the effect of this compound on calcium influx in vascular smooth muscle cells.

Protocol:

  • Cell Culture: Culture primary vascular smooth muscle cells or a suitable cell line.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence intensity.

  • Stimulation: Stimulate the cells with a vasoconstrictor (e.g., phenylephrine or KCl) in the presence or absence of this compound.

  • Fluorescence Measurement: Continuously record the changes in fluorescence, which correspond to changes in intracellular calcium concentration.

  • Data Analysis: Quantify the inhibitory effect of this compound on the agonist-induced calcium influx.

In Vivo Experimental Protocols

This experiment will assess the in vivo cardiovascular effects of this compound.

Protocol:

  • Animal Preparation: Anesthetize male Wistar rats and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate (HR).

  • Drug Administration: Administer increasing doses of this compound intravenously.

  • Data Recording: Continuously monitor and record MAP and HR.

  • Data Analysis: Analyze the dose-dependent effects of this compound on blood pressure and heart rate.

  • Antagonism Studies: To confirm the involvement of α1-adrenoceptors, pre-treat a group of animals with a known α1-agonist (e.g., phenylephrine) and observe the effect of this compound on the pressor response.

Potential Therapeutic Implications and Future Directions

The predicted pharmacological profile of this compound as a vasodilator with α1-adrenoceptor and calcium channel blocking properties suggests its potential as a therapeutic agent for cardiovascular diseases, particularly hypertension. Its dual mechanism of action could offer advantages in terms of efficacy and reduced side effects compared to single-target agents.

Future research should focus on:

  • Direct Pharmacological Characterization: Conducting the experiments outlined in this guide to confirm the predicted activities of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound in preclinical models.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of hypertension and other cardiovascular disorders.

Conclusion

While direct experimental data on the pharmacological profile of this compound is currently limited, a strong predictive framework can be constructed based on the known activities of its close structural analog, laudanosine. The hypothesized dual mechanism of α1-adrenoceptor antagonism and calcium channel blockade positions this compound as a promising candidate for further investigation as a novel cardiovascular agent. The experimental protocols detailed in this guide provide a clear roadmap for the scientific community to validate these predictions and unlock the full therapeutic potential of this intriguing benzylisoquinoline alkaloid.

References

  • Chuliá, S., et al. (1995). Relationships between structure and vascular activity in a series of benzylisoquinolines. British Journal of Pharmacology, 116(6), 2736–2742. Available at: [Link]

  • Ivorra, M. D., et al. (1993). Relationships between structure and vascular activity in a series of benzylisoquinolines. Naunyn-Schmiedeberg's Archives of Pharmacology, 348(4), 433-440. Available at: [Link]

  • Chuliá, S., et al. (1993). Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines. British Journal of Pharmacology, 110(2), 762–768. Available at: [Link]

  • Fan, R., et al. (2018). Asymmetric Synthesis of (R)-5′-Methoxylaudanosine. Organic Process Research & Development, 22(9), 1255-1262. Available at: [Link]

  • Zhang, L., et al. (2012). Vasodilation effect of 2-benzyl-5-hydroxy-6-methoxy-3, 4-dihydroisoquinolin-1-one. Archives of Pharmacal Research, 35(10), 1821-1828. Available at: [Link]

  • Lisgarten, J. N., et al. (2017). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 58(9), 1478–1492. Available at: [Link]

  • Lecoutey, C., et al. (2007). Synthesis and biological evaluation of N-methyl-laudanosine iodide analogues as potential SK channel blockers. Bioorganic & Medicinal Chemistry, 15(24), 7707-7718. Available at: [Link]

  • ResearchGate. (n.d.). Structure of benzylisoquinoline alkaloids and apomorphine alkaloids. Retrieved from: [Link]

  • Wikipedia. (2023). Laudanosine. Retrieved from: [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. Current Drug Metabolism, 3(4), 357-363. Available at: [Link]

  • ResearchGate. (n.d.). Laudanosine, an atracurium and cisatracurium metabolite. Retrieved from: [Link]

  • Horský, J., & Dvořák, D. (2011). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein Journal of Organic Chemistry, 7, 678-698. Available at: [Link]

  • Horský, J., & Dvořák, D. (2011). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein Journal of Organic Chemistry, 7, 678-698. Available at: [Link]

  • ResearchGate. (n.d.). Laudanosine, an atracurium and cisatracurium metabolite. Retrieved from: [Link]

  • Tosh, D. K., et al. (2024). Potent and Selective Human 5-HT2B Serotonin Receptor Antagonists: 4′-Cyano-(N)-methanocarba-adenosines by Synthetic Serendipity. Journal of Medicinal Chemistry. Available at: [Link]

  • CVPharmacology. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers). Retrieved from: [Link]

  • Pavić, A., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2139. Available at: [Link]

  • Wikipedia. (2023). Alpha blocker. Retrieved from: [Link]

  • ResearchGate. (n.d.). Alpha blockers (ADRENERGIC ANTAGONIST). Retrieved from: [Link]

  • Striessnig, J., et al. (2014). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. Current Molecular Pharmacology, 7(2), 99-111. Available at: [Link]

  • OTAVAchemicals. (n.d.). Calcium Channel Blockers. Retrieved from: [Link]

  • Kumar, P., et al. (2020). Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives. Research Journal of Pharmacy and Technology, 13(10), 4621-4626. Available at: [Link]

  • Zheleva, D., et al. (2022). Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. International Journal of Molecular Sciences, 23(21), 13359. Available at: [Link]

  • LiverTox. (2018). Alpha 1 Adrenergic Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Available at: [Link]

  • Vuorela, H., et al. (1997). Calcium channel blocking activity: Screening methods for plant derived compounds. Phytomedicine, 4(2), 167-180. Available at: [Link]

  • Gáti, T., et al. (2025). Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Satała, G., et al. (2021). The relationship between stereochemical and both, pharmacological and ADME-Tox, properties of the potent hydantoin 5-HT7R antagonist MF-8. Bioorganic Chemistry, 106, 104466. Available at: [Link]

  • ResearchGate. (n.d.). Receptor binding profiles of antipsychotic agents. Retrieved from: [Link]

  • Tosh, D. K., et al. (2025). Potent and Selective Human 5-HT2B Serotonin Receptor Antagonists: 4′-Cyano-(N)-methanocarba-adenosines by Synthetic Serendipity. Journal of Medicinal Chemistry. Available at: [Link]

  • Nouri-Nigjeh, E., et al. (2016). Synthesis of novel Ral inhibitors: An in vitro and in vivo study. Bioorganic & Medicinal Chemistry Letters, 26(23), 5733-5738. Available at: [Link]

  • Piekielna-Cecińska, J., et al. (2024). Opioid/Dopamine Receptor Binding Studies, NMR and Molecular Dynamics Simulation of LENART01 Chimera, an Opioid-Bombesin-like Peptide. International Journal of Molecular Sciences, 25(1), 585. Available at: [Link]

Sources

5'-Methoxylaudanosine: A Profile of Therapeutic Potential and Mechanistic Inquiry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

5'-Methoxylaudanosine (5'-ML) is a benzyltetrahydroisoquinoline alkaloid belonging to a class of molecules recognized for their diverse pharmacological activities. While commercially utilized as a synthetic intermediate for neuromuscular blocking agents, its structural relationship to compounds with known effects on critical physiological pathways suggests a broader, underexplored therapeutic potential.[1] This guide synthesizes the current, albeit limited, direct research on 5'-ML with robust data from closely related analogs to construct a scientifically-grounded framework for its future investigation. We will explore the core postulated mechanisms of action—specifically small-conductance calcium-activated potassium (SK) channel inhibition and α1-adrenoceptor antagonism—and extrapolate these mechanisms to potential therapeutic applications in cardiovascular disease, neurological disorders, and oncology. This document serves as a technical resource, providing not only theoretical groundwork but also actionable experimental protocols to empower researchers to validate these hypotheses.

Molecular Profile of this compound

This compound is a derivative of laudanosine, characterized by the chemical name 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-isoquinoline.[1] Its core structure is a tetrahydroisoquinoline moiety linked to a trimethoxyphenyl group, a common feature among pharmacologically active alkaloids.

Table 1: Chemical and Physical Properties

Property Value Reference(s)
CAS Number 24734-71-2 [1][2]
Molecular Formula C₂₂H₂₉NO₅ [2][3][4]
Molecular Weight 387.47 g/mol [2][4]
Appearance Yellow Oil [1]
Storage 2-8°C Refrigerator [1]

| Solubility | Chloroform, Dichloromethane, Methanol |[5] |

Core Pharmacological Profile & Postulated Mechanisms of Action

Direct pharmacological data on 5'-ML is sparse. However, by examining its parent compound (laudanosine) and a closely related analog (methyl-laudanosine), we can postulate two primary mechanisms of action that warrant rigorous investigation.

Hypothesis A: Inhibition of Small-Conductance Ca²⁺-Activated K⁺ (SK) Channels

A key investigational lead comes from studies on methyl-laudanosine, which is a potent and reversible blocker of small-conductance Ca²⁺-activated K⁺ (SK or KCa2) channels.[6] SK channels are voltage-independent channels gated solely by intracellular calcium.[7][8] They are critical in shaping the afterhyperpolarization (AHP) that follows an action potential in neurons and cardiomyocytes, thereby regulating firing frequency and excitability.[4]

Mechanism Insight: Following depolarization, voltage-gated Ca²⁺ channels open, leading to an influx of Ca²⁺. This rise in intracellular Ca²⁺ binds to calmodulin (CaM), which is constitutively associated with the SK channel, causing a conformational change that opens the channel pore.[8] The subsequent efflux of K⁺ hyperpolarizes the cell membrane, contributing to the AHP. By blocking this channel, compounds like methyl-laudanosine prevent this K⁺ efflux, shorten the AHP, and can increase the firing frequency of neurons.[6][9] Given its structural similarity, 5'-ML is hypothesized to act as an SK channel inhibitor.

SK_Channel_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular SK_Channel SK Channel (Closed) K⁺ Pore K_out K⁺ SK_Channel:p->K_out K⁺ Efflux AHP Afterhyperpolarization (Repolarization) SK_Channel:p->AHP CaV_Channel Voltage-Gated Ca²⁺ Channel Ca²⁺ Pore CaM Calmodulin CaV_Channel:p->CaM Ca²⁺ Influx Ca_in Ca²⁺ Ca_in->CaV_Channel:p Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM Binds Ca²⁺ Ca_CaM->SK_Channel Activates AP Action Potential (Depolarization) AP->CaV_Channel Opens ML This compound (Hypothesized Blocker) ML->SK_Channel Inhibits

Caption: Postulated mechanism of 5'-ML as an SK channel inhibitor.

Hypothesis B: α1-Adrenoceptor Antagonism

The parent compound, (±)-laudanosine, has been demonstrated to possess selective α1-adrenoceptor blocking activity.[10][11] It competitively antagonizes the vasoconstrictive effects of α1-agonists like methoxamine and noradrenaline.[10][11] α1-adrenergic receptors are G-protein coupled receptors (GPCRs) located on vascular smooth muscle. Their activation by catecholamines (e.g., norepinephrine) initiates a signaling cascade that results in vasoconstriction and an increase in blood pressure.

Mechanism Insight: Activation of the α1-receptor (a Gq-coupled receptor) stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the sarcoplasmic reticulum, and the resulting increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC) and calmodulin, leading to smooth muscle contraction. An antagonist like laudanosine prevents the initial binding of norepinephrine, thereby inhibiting this entire cascade and promoting vasodilation.[10] 5'-ML, as a direct derivative, is likely to retain this α1-antagonist activity.

Alpha1_Pathway cluster_membrane Smooth Muscle Cell Membrane cluster_intracellular Intracellular Signaling Alpha1R α1-Adrenoceptor Gq Gq Protein Alpha1R->Gq Activates NE Norepinephrine NE->Alpha1R Binds ML This compound (Hypothesized Antagonist) ML->Alpha1R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on Contraction Vasoconstriction DAG->Contraction Ca Ca²⁺ Release SR->Ca Releases Ca²⁺ Ca->Contraction

Caption: Postulated mechanism of 5'-ML as an α1-adrenoceptor antagonist.

Potential Therapeutic Applications (Investigational)

Based on the dual mechanisms postulated above, 5'-ML could be investigated for therapeutic utility in several disease areas.

Cardiovascular Disease
  • Atrial Fibrillation: The inhibition of SK channels is a promising new strategy for treating atrial fibrillation.[5][11] SK channels are more abundantly expressed in the atria than the ventricles, and their inhibition can prolong the atrial action potential duration and refractory period, potentially terminating re-entrant arrhythmias with a lower risk of ventricular proarrhythmia.[5][7] If 5'-ML is a potent SK channel blocker, it represents a strong candidate for development as an atrial-selective antiarrhythmic agent.

  • Hypertension: As a potential α1-adrenoceptor antagonist, 5'-ML could be a valuable antihypertensive agent.[1] α1-blockers are effective at lowering blood pressure by reducing peripheral vascular resistance and are particularly useful as add-on therapy for resistant hypertension or in patients with co-morbid benign prostatic hyperplasia.[1][6][9]

Neurological Disorders (A Note of Caution)

The role of SK channels in the central nervous system makes them a target for neurological diseases. However, the therapeutic approach is highly context-dependent.

  • Ataxia: Several forms of spinocerebellar and episodic ataxia are linked to Purkinje cell dysfunction and irregular firing.[12] Preclinical evidence strongly supports the use of SK channel activators to stabilize firing patterns and improve motor deficits.[4] Therefore, a blocker like 5'-ML would be contraindicated and could potentially worsen ataxic symptoms. This highlights the critical importance of matching the molecular mechanism to the disease pathophysiology.

  • Epilepsy: Potassium channel dysfunction is a known cause of epilepsy, as loss-of-function mutations can lead to neuronal hyperexcitability.[13][14][15] An SK channel blocker would be expected to increase neuronal firing frequency, suggesting a potential pro-convulsant risk.[6] Any investigation in this area must proceed with extreme caution.

Oncology: Reversal of Multidrug Resistance (Speculative)

A compelling, though speculative, application for 5'-ML is in oncology as a chemosensitizing agent. Many benzylisoquinoline alkaloids have been shown to inhibit P-glycoprotein (P-gp, or ABCB1), a key efflux pump that confers multidrug resistance (MDR) to cancer cells.[2][3][16]

  • Mechanism: These alkaloids act as non-competitive inhibitors of P-gp, blocking its ability to pump chemotherapeutic drugs out of the cancer cell.[17] This increases the intracellular drug concentration, restoring its cytotoxic efficacy.[2][3][18] Given that 5'-ML belongs to this structural class, it is a logical candidate for screening as an MDR reversal agent.

Summary of Preclinical Data from Related Analogs

To provide a quantitative context for future experiments, the following table summarizes key potency data from the literature for methyl-laudanosine and laudanosine.

Table 2: Pharmacological Data of 5'-ML Analogs

Compound Target Assay Type Result (IC₅₀) Reference
Methyl-laudanosine SK Channels Apamin-sensitive AHP Blockade 15 µM [6]
SK Channels Binding Affinity 4 µM [6][9]
(±)-Laudanosine α1-Adrenoceptors [³H]-prazosin Binding ~1 µM (Ki) [10]

| | L-type Ca²⁺ Channels | [³H]-(+)-cis-diltiazem Binding | >10 µM (Ki) |[10] |

Note: Data indicates methyl-laudanosine is a moderately potent SK channel blocker and laudanosine is a potent and selective α1-adrenoceptor antagonist.

Key Investigational Protocol: Electrophysiological Analysis of SK Channel Inhibition

To empirically validate the hypothesis that 5'-ML inhibits SK channels, a whole-cell patch-clamp electrophysiology experiment is the gold standard.

Objective: To determine if 5'-ML inhibits SK channel currents in a heterologous expression system.

Cell System: HEK293 cells stably transfected with the human KCa2.2 (SK2) channel subunit. This provides a clean system with robust channel expression, minimizing interference from other native ion channels.

Methodology: Step-by-Step

  • Cell Preparation:

    • Culture HEK293-SK2 cells on glass coverslips in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., G418).

    • Use cells at 70-80% confluency for experiments.

    • Rationale: A stable cell line ensures consistent channel expression. Glass coverslips are required for high-resolution microscopy and patch-clamping.

  • Solution Preparation:

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 145 K-Aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA, and CaCl₂ to yield a calculated free [Ca²⁺] of 1 µM. pH adjusted to 7.2 with KOH.

    • Rationale: The external solution mimics physiological extracellular fluid. The internal solution uses K-Aspartate to minimize chloride currents. The buffered 1 µM free Ca²⁺ is crucial for reliably activating SK channels from the intracellular side without causing cellular toxicity.

  • Patch-Clamp Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

    • Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with internal solution.

    • Approach a single, healthy cell and form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Rationale: The giga-ohm seal is essential for low-noise recording. The whole-cell configuration allows control over the intracellular environment and direct measurement of total membrane currents.

  • Voltage Protocol & Data Acquisition:

    • Clamp the cell membrane potential at -80 mV.

    • Apply a voltage ramp protocol from -120 mV to +40 mV over 500 ms. Repeat every 10 seconds.

    • Rationale: The voltage ramp allows for the measurement of current across a range of potentials. The Ca²⁺ in the pipette will activate SK channels, generating an outward K⁺ current. Since SK channels are voltage-independent, the resulting current-voltage (I-V) relationship will be nearly linear (in the absence of other currents).

  • Compound Application & Analysis:

    • Establish a stable baseline recording of the SK current for 2-3 minutes.

    • Perfuse the bath with the external solution containing 5'-ML at a starting concentration of 10 µM.

    • Record the current for 3-5 minutes until a steady-state effect is observed.

    • Perform a washout by perfusing with the control external solution.

    • Analysis: Measure the current amplitude at a specific positive potential (e.g., +20 mV) before, during, and after 5'-ML application. The percentage of current inhibition is calculated as: (1 - (I_drug / I_baseline)) * 100.

    • If inhibition is observed, perform a dose-response study (e.g., 0.1, 1, 10, 30, 100 µM) to calculate the IC₅₀ value.

Protocol_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Culture HEK293-SK2 Cells on Coverslips A2 Prepare External and Internal Solutions A3 Pull & Polish Patch Pipettes (3-5 MΩ) B1 Establish Whole-Cell Configuration A3->B1 B2 Apply Voltage Ramp Protocol (-120mV to +40mV) B1->B2 B3 Record Stable Baseline SK Current B2->B3 B4 Perfuse with 5'-ML (e.g., 10 µM) B3->B4 B5 Record Steady-State Inhibition B4->B5 B6 Washout with Control Solution B5->B6 C1 Measure Current Amplitude at +20 mV B5->C1 C2 Calculate % Inhibition C1->C2 C3 Generate Dose-Response Curve & Calculate IC₅₀ C2->C3

Caption: Experimental workflow for patch-clamp analysis of 5'-ML.

Challenges and Future Research Directions

The therapeutic development of this compound faces several key challenges that must be addressed through focused research:

  • Empirical Target Validation: The primary challenge is the lack of direct evidence. The hypotheses presented here must be tested empirically using binding assays and functional assays (e.g., electrophysiology, smooth muscle tension studies).

  • Selectivity Profiling: A comprehensive screening against a panel of receptors and ion channels is necessary to determine the selectivity of 5'-ML and identify potential off-target effects.

  • Pharmacokinetics and Bioavailability: The molecule's absorption, distribution, metabolism, and excretion (ADME) properties are unknown. Its ability to cross the blood-brain barrier is a critical question for any potential CNS applications.

  • Structure-Activity Relationship (SAR) Studies: If promising activity is confirmed, SAR studies should be initiated to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound stands at an early but intriguing stage of scientific exploration. While its current use is limited, its chemical structure, viewed through the lens of its pharmacological relatives, points toward significant therapeutic potential. The hypotheses of SK channel inhibition and α1-adrenoceptor antagonism provide a rational basis for its investigation as a novel agent for cardiovascular diseases, such as atrial fibrillation and hypertension. Furthermore, its potential role in overcoming multidrug resistance in cancer offers a speculative but highly valuable avenue of research. This guide provides a foundational framework and a clear experimental path for drug development professionals to unlock the therapeutic promise of this benzyltetrahydroisoquinoline alkaloid.

References

  • Pharmaffiliates. This compound. [Link]

  • Ikeda, R., et al. Reversal of P-glycoprotein-dependent resistance to vinblastine by newly synthesized bisbenzylisoquinoline alkaloids in mouse leukemia P388 cells. PubMed. [Link]

  • Wulff, H., et al. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases. PMC. [Link]

  • Wang, F., et al. The Novel Bis-Benzylisoquinoline PY35 Reverses P-glycoprotein-mediated Multidrug Resistance. PubMed. [Link]

  • Scuvée-Moreau, J., et al. Methyl-laudanosine: a new pharmacological tool to investigate the function of small-conductance Ca(2+)-activated K(+) channels. PubMed. [Link]

  • Chuliá, S., et al. Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines. PubMed. [Link]

  • D'Ocon, P., et al. Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines. PMC. [Link]

  • Wang, F., et al. The novel bis-benzylisoquinoline PY35 reverses P-glycoprotein-mediated multidrug resistance. SciSpace. [Link]

  • Wu, C., et al. Role of α1-blockers in the current management of hypertension. PMC. [Link]

  • Osmosis.org. Alpha-1 adrenergic blockers: Nursing Pharmacology. YouTube. [Link]

  • Chiamvimonvat, N. Targeting small-conductance calcium-activated potassium channels in atrial fibrillation: therapeutic opportunities. AHA Journals. [Link]

  • Wei, Z., et al. Potassium channel-related epilepsy: Pathogenesis and clinical features. PubMed Central. [Link]

  • Barrese, V., et al. Small and Intermediate Calcium Activated Potassium Channels in the Heart: Role and Strategies in the Treatment of Cardiovascular Diseases. Frontiers in Physiology. [Link]

  • Xu, W., et al. Bisbenzylisoquinoline alkaloids and P-glycoprotein function: A structure activity relationship study. PubMed. [Link]

  • Köhling, R. Potassium Channels in Epilepsy. PMC. [Link]

  • Kulkarni, N., et al. What Is the Role of Potassium Channels in Ataxia? Neurology. [Link]

  • Whitt, J., et al. Potassium Channelopathies of Epilepsy. NCBI. [Link]

  • Zhang, Y., et al. Substituted Tetrahydroisoquinoline Compound B3 Inhibited P-glycoprotein-mediated Multidrug Resistance In-Vitro and In-Vivo. PubMed. [Link]

  • Manville, R., et al. Potassium Channels in Genetic Epilepsy. NCBI. [Link]

Sources

Foreword: The Strategic Importance of Chiral Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-5'-Methoxylaudanosine

The 1-benzyltetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active alkaloids. (R)-5'-Methoxylaudanosine stands out as a critical, high-value chiral intermediate, primarily because it is a direct precursor to the synthesis of Mivacurium chloride, a short-acting, non-depolarizing neuromuscular blocking agent used in anesthesia.[1][2][3] The stereochemistry at the C1 position is paramount; the biological activity of Mivacurium is intrinsically linked to the (R)-configuration of its constituent laudanosine units. Consequently, developing a robust, scalable, and highly enantioselective synthesis for this molecule is of significant interest to professionals in process chemistry and drug development.

This guide delineates a field-proven, three-stage synthetic strategy. Our approach eschews classical resolution, which is inherently limited to a 50% theoretical yield, in favor of an elegant asymmetric synthesis. The core logic is to construct a prochiral dihydroisoquinoline intermediate and then introduce the critical stereocenter in a highly controlled fashion using catalytic asymmetric transfer hydrogenation. This methodology not only offers superior atom economy but also provides precise stereochemical control, delivering the desired (R)-enantiomer with high fidelity.

Retrosynthetic Analysis & Overall Workflow

Our strategy hinges on a convergent design that assembles the target molecule from commercially available precursors. The key disconnection is at the C1-N bond, revealing the crucial asymmetric reduction step.

G Target (R)-5'-Methoxylaudanosine N_Methylation N-Methylation Target->N_Methylation Disconnection 1 Intermediate_THIQ (R)-1-(3',4',5'-Trimethoxybenzyl) -6,7-dimethoxy-1,2,3,4- tetrahydroisoquinoline N_Methylation->Intermediate_THIQ ATH Asymmetric Transfer Hydrogenation (ATH) Intermediate_DHIQ 1-(3',4',5'-Trimethoxybenzyl) -6,7-dimethoxy-3,4- dihydroisoquinoline ATH->Intermediate_DHIQ BN_Reaction Bischler-Napieralski Cyclization Intermediate_Amide N-[2-(3,4-Dimethoxyphenyl)ethyl] -2-(3,4,5-trimethoxyphenyl)acetamide BN_Reaction->Intermediate_Amide Intermediate_THIQ->ATH Disconnection 2 (Key Enantioselective Step) Intermediate_DHIQ->BN_Reaction Disconnection 3 Precursors 3,4-Dimethoxyphenethylamine + 3,4,5-Trimethoxyphenylacetic acid Intermediate_Amide->Precursors Disconnection 4

Caption: Retrosynthetic pathway for (R)-5'-Methoxylaudanosine.

This analysis leads to a three-part experimental workflow:

  • Amide Formation & Cyclization: Synthesis of the core 3,4-dihydroisoquinoline (DHIQ) ring system via the Bischler-Napieralski reaction.[4][5]

  • Asymmetric Reduction: The enantiodetermining step, where the prochiral imine of the DHIQ is reduced to the chiral secondary amine using a well-defined ruthenium catalyst.[2]

  • Reductive Amination: Final N-methylation to furnish the target tertiary amine.[2]

Part 1: Synthesis of the Dihydroisoquinoline Core via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust and widely-used method for constructing 3,4-dihydroisoquinolines from β-phenylethylamides.[6][7] The reaction proceeds via an intramolecular electrophilic aromatic substitution, driven by a dehydrating agent like phosphorus oxychloride (POCl₃). The electron-donating methoxy groups on the phenyl ring of the starting phenethylamine readily activate the aromatic system for cyclization.

Mechanism: Bischler-Napieralski Cyclization

The reaction is initiated by the activation of the amide carbonyl oxygen by POCl₃, transforming it into a better leaving group. This facilitates the intramolecular electrophilic attack by the newly formed electrophilic carbon onto the electron-rich aromatic ring, followed by elimination and rearomatization to yield the cyclic imine.

G cluster_0 Mechanism of Bischler-Napieralski Reaction Amide Amide Intermediate Activated_Amide Activated Complex (with POCl₃) Amide->Activated_Amide + POCl₃ Nitrilium_Ion Nitrilium Ion Intermediate Activated_Amide->Nitrilium_Ion - (OPO₂Cl₂)⁻ Cyclized_Intermediate Cyclized Cation Nitrilium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Attack DHIQ 3,4-Dihydroisoquinoline (Product) Cyclized_Intermediate->DHIQ - H⁺

Caption: Key steps in the Bischler-Napieralski reaction mechanism.

Experimental Protocol: Synthesis of Amide (1) and DHIQ (2)

This two-step, one-pot procedure first forms the necessary amide intermediate, which is then cyclized in situ.

Step 1a: Synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide (1)

  • To a stirred solution of 3,4,5-trimethoxyphenylacetic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Heat the mixture to 60 °C for 2 hours until gas evolution ceases. Cool to room temperature and remove all volatile components under reduced pressure to yield the crude acid chloride.

  • In a separate flask, dissolve 3,4-dimethoxyphenethylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the amine solution to 0 °C in an ice bath. Add a solution of the crude acid chloride in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide 1 , which is used directly in the next step without further purification.

Step 1b: Bischler-Napieralski Cyclization to form 6,7-dimethoxy-1-(3',4',5'-trimethoxybenzyl)-3,4-dihydroisoquinoline (2)

  • Dissolve the crude amide 1 in anhydrous acetonitrile.

  • Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.

  • Heat the mixture to reflux (approx. 82 °C) and maintain for 3 hours, monitoring by TLC for the disappearance of the amide.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution to pH > 10 with concentrated NaOH solution, keeping the mixture cool in an ice bath.

  • Extract the product with DCM (3 x volumes). Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, gradient elution with DCM/Methanol) to afford the DHIQ 2 as a solid.

StageProductTypical Yield
Amide Formation & CyclizationDHIQ Intermediate 2 ~85%
Table 1: Expected yield for the formation of the DHIQ intermediate.

Part 2: Enantioselective Synthesis of the Chiral Tetrahydroisoquinoline

This is the pivotal step of the synthesis, where the C1 stereocenter is established. We employ an asymmetric transfer hydrogenation (ATH) reaction. This method uses a stable, easily handled hydrogen source (a formic acid/triethylamine mixture) and a chiral ruthenium catalyst to deliver a hydride to one specific face of the C=N double bond of the DHIQ intermediate.[2]

Catalytic System & Mechanism of Asymmetric Transfer Hydrogenation

The chosen catalyst is a complex of Ruthenium, p-cymene, and a chiral diamine ligand, (1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) or a related ligand like (S,S)-TsDACH. The catalyst operates via a concerted outer-sphere mechanism. The formic acid/triethylamine mixture generates a ruthenium-hydride species. This chiral hydride complex then coordinates the imine substrate through a six-membered transition state, facilitating a highly stereoselective hydride transfer.

G cluster_1 Catalytic Cycle of Asymmetric Transfer Hydrogenation Ru_Precatalyst [Ru(II)-Cl(TsDPEN)(p-cymene)] Ru_Hydride [Ru(II)-H(TsDPEN)(p-cymene)] (Active Catalyst) Ru_Precatalyst->Ru_Hydride HCOOH / Et₃N Transition_State [Substrate-Ru-H] Transition State Ru_Hydride->Transition_State + Imine Substrate (2) Product_Complex [Ru(II)(Product)] Transition_State->Product_Complex Hydride Transfer Product_Complex->Ru_Hydride - (R)-THIQ (3) + HCOOH / Et₃N

Caption: Simplified catalytic cycle for Ru-catalyzed ATH of the DHIQ.

Experimental Protocol: Asymmetric Transfer Hydrogenation of DHIQ (2)
  • In a glovebox or under an inert atmosphere (Argon), charge a Schlenk flask with the DHIQ intermediate 2 (1.0 eq) and the chiral catalyst, for example, [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDACH (0.01 eq).

  • Add a degassed 5:2 molar mixture of formic acid and triethylamine.

  • Stir the resulting solution at 28 °C for 24 hours. Monitor the reaction progress by TLC or ¹H NMR for the disappearance of the imine proton signal.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution to remove residual formic acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The crude product, (R)-6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline (3) , can be used in the next step, or purified via chromatography if necessary.

  • Validation: The enantiomeric excess (ee) of the product should be determined at this stage using chiral HPLC analysis.

Part 3: N-Methylation to (R)-5'-Methoxylaudanosine

The final step is the conversion of the secondary amine of the THIQ to the tertiary amine of the target molecule. A classic and efficient method for this transformation is the Eschweiler-Clarke reaction, which involves reductive amination using formaldehyde as the methyl source and a reducing agent.

Experimental Protocol: N-Methylation of (R)-THIQ (3)
  • Dissolve the chiral THIQ 3 (1.0 eq) in a mixture of methanol and water.

  • Add aqueous formaldehyde solution (37 wt. %, 5.0 eq).

  • Cool the mixture to 0 °C and add sodium borohydride (NaBH₄, 2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the careful addition of 1M HCl until gas evolution ceases.

  • Basify the mixture with saturated NaHCO₃ solution and extract with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield (R)-5'-Methoxylaudanosine (4) as the final product.

StepCatalyst/ReagentsProductTypical YieldEnantiomeric Excess (ee)
ATH [RuCl₂(p-cymene)]₂ / (S,S)-TsDACH(R)-THIQ 3 ~95%>98%
N-Methylation HCHO, NaBH₄(R)-5'-Methoxylaudanosine 4 ~96%>98% (preserved)
Table 2: Summary of quantitative data for the asymmetric and final steps. Data adapted from literature reports.[2]

Product Characterization & Validation

The identity, purity, and stereochemical integrity of the final product must be rigorously confirmed.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides structural confirmation. Key diagnostic signals include:

    • Multiple singlets in the 3.5-4.0 ppm region corresponding to the five distinct methoxy (-OCH₃) groups.

    • Singlets in the aromatic region (6.0-7.0 ppm) for the protons on the isoquinoline and benzyl rings.

    • The disappearance of the N-H proton signal from intermediate 3 and the appearance of a singlet around 2.5 ppm for the N-CH₃ group in product 4 .[8][9]

  • Mass Spectrometry: To confirm the molecular weight (C₂₂H₂₉NO₅, MW: 387.47 g/mol ).[10]

  • Chiral HPLC: Essential for confirming the high enantiomeric excess of the final product, demonstrating the success of the asymmetric hydrogenation step.

  • Optical Rotation: Measurement of the specific rotation provides confirmation of the bulk enantiomeric purity. The (R)-enantiomer will have a specific, literature-reported optical rotation value. For example, the related (R)-(-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has a reported [α]D of –59.5 (c = 0.39, H₂O).[11] A similar negative rotation would be expected for the target compound.

Conclusion and Outlook

This guide presents a highly efficient and enantioselective pathway for the synthesis of (R)-5'-Methoxylaudanosine. By leveraging a modern asymmetric transfer hydrogenation protocol, this strategy overcomes the inherent yield limitations of classical resolution and provides excellent stereocontrol.[2][12] The protocols described are robust and utilize readily available reagents and catalysts, making this approach suitable for both laboratory-scale synthesis and industrial process development. The successful execution of this synthesis provides access to a key building block for important pharmaceutical agents, underscoring the power of asymmetric catalysis in modern drug manufacturing.

References

  • [Anonymous]. (n.d.). Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-Dihydroisoquinolines Using a Cp*Ir(TsDPEN) Complex. ResearchGate. Retrieved from [Link]

  • Min, L., Yang, W., Weng, Y., Zheng, W., Wang, X., & Hu, Y. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21, 2574-2577. Retrieved from [Link]

  • [Anonymous]. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. Retrieved from [Link]

  • [Anonymous]. (2020). Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method. Google Patents (CN110845410A).
  • Liu, G., et al. (2023). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols. Retrieved from [Link]

  • [Anonymous]. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • [Anonymous]. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Retrieved from [Link]

  • [Anonymous]. (2022). Straightforward Access to Enantioenriched cis-3-Fluoro-dihydroquinolin-4-ols Derivatives via Ru(II)-Catalyzed-Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution. National Institutes of Health. Retrieved from [Link]

  • [Anonymous]. (n.d.). Synthesis and radioligand binding studies of C-5- and C-8-substituted 1-(3,4-dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums as SK channel blockers related to N-methyl-laudanosine and N-methyl-noscapine. PubMed. Retrieved from [Link]

  • [Anonymous]. (n.d.). Mivacurium chloride. Wikipedia. Retrieved from [Link]

  • [Anonymous]. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. National Institutes of Health. Retrieved from [Link]

  • [Anonymous]. (2012). Two optimized synthetic pathways toward a chiral precursor of Mivacurium chloride and other skeletal muscle relaxants. ResearchGate. Retrieved from [Link]

  • [Anonymous]. (n.d.). Synthesis and Radioligand Binding Studies of C-5- and C-8-Substituted 1-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums as SK Channel Blockers Related to N-Methyl-laudanosine. ResearchGate. Retrieved from [Link]

  • [Anonymous]. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. National Institutes of Health. Retrieved from [Link]

  • Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Retrieved from [Link]

  • [Anonymous]. (n.d.). LAUDANOSINE, (R)-. GSRS. Retrieved from [Link]

  • [Anonymous]. (n.d.). (R)-N-Methyl-Laudanosine Iodide. PubChem. Retrieved from [Link]

  • [Anonymous]. (2023). Mivacurium. WikiAnesthesia. Retrieved from [Link]

  • [Anonymous]. (n.d.). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. National Institutes of Health. Retrieved from [Link]

  • [Anonymous]. (1992). Clinical pharmacology of mivacurium chloride: a review. PubMed. Retrieved from [Link]

  • [Anonymous]. (n.d.). Mivacurium Chloride. PubChem. Retrieved from [Link]

  • [Anonymous]. (2024). On the use OF 1H-NMR chemical shifts and thermodynamic data for the prediction of the predominant conformation of organic molecules in solution: the example of the flavonoid rutin. PubMed. Retrieved from [Link]

  • [Anonymous]. (n.d.). Supporting information Efficient Chiral 1H NMR Analysis of Indoloquinazoline Alkaloids Phaitanthrins A, Cephalanthrin-A and Their Analogues with A Chiral Phosphoric Acid. The Royal Society of Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 5'-Methoxylaudanosine

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Framework for Investigation

Preamble: Charting Unexplored Pharmacological Territory

To the dedicated researchers, scientists, and drug development professionals, this document serves as a comprehensive guide to understanding the potential in vitro mechanism of action of 5'-Methoxylaudanosine. It is critical to acknowledge at the outset that this compound is a relatively understudied benzylisoquinoline alkaloid, primarily recognized as an intermediate in the synthesis of neuromuscular blocking agents.[1][2] Consequently, a definitive, experimentally validated mechanism of action remains to be fully elucidated.

This guide, therefore, adopts a dual-pronged approach. Firstly, it synthesizes the known pharmacology of its parent compound, laudanosine, to construct a predictive framework for the potential molecular targets and cellular effects of this compound. Secondly, and more importantly, it outlines a robust, multi-faceted in vitro research program designed to systematically investigate and validate these hypotheses. Our narrative is grounded in established principles of pharmacological screening and is intended to empower your research endeavors in this nascent area.

The Chemical Landscape: Structure, Synthesis, and Physicochemical Properties

This compound, with the chemical formula C22H29NO5, is a derivative of laudanosine, a metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[3][4] Its structure is characterized by a tetrahydroisoquinoline core with methoxy substitutions.

PropertyValueSource
Molecular Formula C22H29NO5[1][2][5][]
Molecular Weight 387.48 g/mol [1][2][5][]
CAS Number 24734-71-2[1][2]
Appearance Yellow Oil[2]
Solubility Chloroform, Dichloromethane, Diethyl Ether, Methanol[2]

The additional methoxy group at the 5' position of the benzyl ring, relative to laudanosine, is anticipated to subtly alter its physicochemical properties, potentially influencing its binding affinity and selectivity for various molecular targets.

A Deduced Mechanistic Framework: Insights from Laudanosine

The known pharmacological profile of laudanosine provides a logical starting point for investigating this compound. High plasma concentrations of laudanosine are associated with cardiovascular effects, including hypotension and bradycardia, and it has been shown to interact with a range of receptors and ion channels.[3][4][7]

Predicted Primary Target: Voltage-Gated Calcium Channels

A significant body of evidence points towards the modulation of calcium channels as a key mechanism for benzylisoquinoline alkaloids.[8][9][10] Calcium channel blockers are a diverse group of drugs that inhibit the influx of Ca2+ into cells, with profound effects on cardiovascular function.[11][12][13][14][15]

Hypothesis: this compound acts as a voltage-gated calcium channel (VGCC) antagonist.

Causality: The cardiovascular effects observed with high doses of laudanosine, such as hypotension, are consistent with the vasodilation caused by blocking L-type calcium channels in vascular smooth muscle.[3][4][7][13]

Potential Secondary Targets and Off-Target Effects

Laudanosine has been shown to exhibit a broader pharmacological profile, suggesting that this compound may also interact with other targets.

  • α1-Adrenoceptors: Studies on laudanosine have indicated a selective blocking activity at α1-adrenoceptors, contributing to its vasodilatory effects.[16][17]

  • Neuronal Nicotinic Acetylcholine Receptors (nAChRs): Laudanosine has been shown to inhibit various subtypes of neuronal nAChRs.[7]

  • GABA and Opioid Receptors: Interactions with GABA and opioid receptors have also been reported for laudanosine, although the functional consequences of these interactions are less clear.[3][4]

A Proposed In Vitro Research Program: From Target Identification to Functional Characterization

The following experimental workflows are designed to systematically investigate the in vitro mechanism of action of this compound, with a primary focus on validating the calcium channel blockade hypothesis.

Phase 1: Target Binding and Affinity Determination

Objective: To determine if this compound directly binds to and has a significant affinity for L-type calcium channels and other potential targets.

Experimental Protocol: Radioligand Binding Assays

  • Membrane Preparation: Prepare membrane fractions from tissues or cell lines known to express the target of interest (e.g., rat cerebral cortex for L-type calcium channels and α1-adrenoceptors).

  • Radioligand Selection:

    • For L-type calcium channels: Use [3H]-nitrendipine or [3H]-(+)-cis-diltiazem.[16][17]

    • For α1-adrenoceptors: Use [3H]-prazosin.[16][17]

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Separation and Scintillation Counting: Separate the bound and free radioligand via rapid filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 (inhibitory concentration 50%) and subsequently the Ki (inhibition constant) of this compound for each target.

Self-Validation: The inclusion of known reference compounds (e.g., nifedipine for L-type calcium channels, prazosin for α1-adrenoceptors) will validate the assay performance.

Diagram 1: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., Rat Cerebral Cortex) Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]-Nitrendipine or [3H]-Prazosin) Radioligand_Prep->Incubation Compound_Prep This compound (Serial Dilutions) Compound_Prep->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Counting Scintillation Counting (Quantify Bound Radioactivity) Filtration->Counting IC50_Determination Determine IC50 Counting->IC50_Determination Ki_Calculation Calculate Ki IC50_Determination->Ki_Calculation

Caption: Workflow for determining target binding affinity.

Phase 2: Functional Assessment of Calcium Channel Modulation

Objective: To determine the functional effect of this compound on calcium influx in a cellular context.

Experimental Protocol: In Vitro Calcium Flux Assay

  • Cell Culture: Culture a suitable cell line, such as a neuroblastoma or glioma cell line (e.g., NG108-15), known to express voltage-gated calcium channels.[18][19]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[20]

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound.

  • Depolarization and Measurement: Induce depolarization using a high concentration of potassium chloride (KCl) to open voltage-gated calcium channels.[18][19] Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.

  • Data Analysis: Quantify the inhibitory effect of this compound on the KCl-induced calcium influx and determine its IC50.

Self-Validation: The use of a known calcium channel blocker (e.g., verapamil or diltiazem) as a positive control will confirm the validity of the assay.[18][19]

Diagram 2: Calcium Flux Assay Workflow

G cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_measurement Measurement & Analysis Cell_Culture Cell Culture (e.g., NG108-15 cells) Dye_Loading Loading with Calcium-Sensitive Dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Incubation Pre-incubation with This compound Dye_Loading->Compound_Incubation Depolarization Depolarization with KCl Compound_Incubation->Depolarization Fluorescence_Measurement Measure Intracellular Calcium (Fluorescence Plate Reader) Depolarization->Fluorescence_Measurement IC50_Calculation Calculate IC50 for Inhibition Fluorescence_Measurement->IC50_Calculation

Caption: Functional assessment of calcium channel modulation.

Phase 3: Electrophysiological Characterization

Objective: To directly measure the effect of this compound on the electrical currents mediated by specific calcium channel subtypes.

Experimental Protocol: Patch-Clamp Electrophysiology

  • Cell Preparation: Utilize cell lines stably expressing specific subtypes of voltage-gated calcium channels (e.g., Cav1.2, Cav1.3) or primary cultured cells like cardiomyocytes or vascular smooth muscle cells.

  • Patch-Clamp Recording: In the whole-cell patch-clamp configuration, apply voltage steps to elicit calcium currents.

  • Compound Application: Perfuse the cells with varying concentrations of this compound and record the resulting changes in the calcium current amplitude and kinetics.

  • Data Analysis: Construct concentration-response curves to determine the IC50 for the blockade of specific calcium channel subtypes. Analyze any voltage-dependent effects of the block.

Self-Validation: The stability of the recorded currents in the absence of the compound and the use of specific channel blockers as controls will ensure the reliability of the data.

Diagram 3: Proposed Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VGCC Voltage-Gated Calcium Channel Calcium_influx Decreased Intracellular [Ca2+] VGCC->Calcium_influx Alpha1_AR α1-Adrenoceptor Vasodilation Smooth Muscle Relaxation (Vasodilation) Alpha1_AR->Vasodilation Contributes to Compound This compound Compound->VGCC Inhibition Compound->Alpha1_AR Antagonism Calcium_ion Ca2+ Calcium_ion->VGCC Influx Calcium_influx->Vasodilation

Caption: Hypothesized mechanism of vasodilation.

Summary of Quantitative Data from Laudanosine Studies (for Comparative Purposes)

While specific data for this compound is not yet available, the following table summarizes key findings for laudanosine, which can serve as a benchmark for future studies.

ParameterValueOrganism/TissueReference
Hypotension and Bradycardia > 6 µg/mL (plasma)Anesthetized dogs[7]
α1-Adrenoceptor Blockade Shifts methoxamine dose-response curvePithed rats[16][17]
Inhibition of NA-induced Contraction Concentration-dependentRat isolated aorta[16][17]
Neuronal nAChR Inhibition Micromolar rangeXenopus laevis oocytes[7]

Concluding Remarks and Future Directions

The in vitro mechanism of action of this compound presents a compelling area for pharmacological investigation. Based on the profile of its parent compound, laudanosine, a primary hypothesis is its role as a voltage-gated calcium channel blocker, potentially with additional activity at α1-adrenoceptors. The comprehensive research program outlined in this guide provides a clear and robust framework for systematically testing this hypothesis and uncovering the full pharmacological profile of this intriguing molecule.

Future in vitro studies should also explore its effects on other ion channels, its potential for cytotoxicity in various cell lines, and its metabolic stability. Elucidating the in vitro mechanism of action of this compound will not only contribute to a deeper understanding of benzylisoquinoline alkaloid pharmacology but may also unveil novel therapeutic applications for this compound and its derivatives.

References

  • Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed. (n.d.).
  • A Comparative Analysis of Laudanosine Production from Atracurium and Cisatracurium - Benchchem. (n.d.).
  • Interactions of maitotoxin with voltage-sensitive calcium channels in cultured neuronal cells. (n.d.).
  • In vitro testing of calcium channel blockers and cytotoxic chemotherapy in B-cell low-grade non-Hodgkin's lymphoma - PMC - NIH. (n.d.).
  • What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules? | ResearchGate. (2020, September 10).
  • Calcium flux assay for in vitro neurotoxicity studies and drug screening - Molecular Devices. (n.d.).
  • Resolving the Reversed Rate Effect of Calcium Channel Blockers on Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes and the Impact on In Vitro Cardiac Safety Evaluation | Toxicological Sciences | Oxford Academic. (2018, October 26).
  • Laudanosine, an atracurium and cisatracurium metabolite - ResearchGate. (2025, August 6).
  • Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines - PubMed. (n.d.).
  • Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines - PMC - NIH. (n.d.).
  • CAS No : 24734-71-2 | Product Name : this compound - Pharmaffiliates. (n.d.).
  • Laudanosine, an atracurium and cisatracurium metabolite - PubMed. (n.d.).
  • This compound, (R)- - gsrs. (n.d.).
  • Cardiovascular effects of two xanthines and the relation to adenosine antagonism - PubMed. (n.d.).
  • CAS 104758-49-8 (R)-(+)-5'-Methoxylaudanosine - BOC Sciences. (n.d.).
  • This compound - Data Sheet - United States Biological. (n.d.).
  • Laudanosine, an atracurium and cisatracurium metabolite | Request PDF - ResearchGate. (2025, August 6).
  • Calcium channel blocker - Wikipedia. (n.d.).
  • Calcium channel blockers - Mayo Clinic. (n.d.).
  • In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. (n.d.).
  • Calcium-Channel Blockers (CCBs) - CV Pharmacology. (n.d.).
  • Voltage-Gated Calcium Channels - PMC - PubMed Central. (n.d.).
  • Predicting new molecular targets for known drugs - Carolina Digital Repository. (2018, April 10).
  • Calcium Channel Blockers for High Blood Pressure: Types, Uses, Effects - WebMD. (2023, December 18).
  • The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential - PMC - PubMed Central. (n.d.).
  • The cardiovascular effects of methylxanthines - PubMed. (n.d.).
  • Voltage-dependent calcium channel involvement in NMDA-induced activation of NOS. (n.d.).
  • Key Characteristics of Cardiovascular Toxicants - PMC - PubMed Central - NIH. (n.d.).
  • Calcium Channel Blockers: Uses & Side Effects - Cleveland Clinic. (n.d.).
  • Interactions of Maitotoxin With Voltage-Sensitive Calcium Channels in Cultured Neuronal Cells - PubMed. (n.d.).
  • Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PubMed. (2021, October 20).
  • An Experimental Study to Optimize Neuromuscular Blockade Protocols in Cynomolgus Macaques: Monitoring, Doses, and Antagonism - PubMed. (n.d.).
  • Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PMC - PubMed Central. (2021, October 20).

Sources

Spectroscopic Characterization of 5'-Methoxylaudanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 5'-Methoxylaudanosine, a significant benzylisoquinoline alkaloid. While experimental spectra for this specific compound are not widely available in public databases, this document leverages predictive methodologies and comparative analysis with the closely related and extensively studied alkaloid, laudanosine, to offer a detailed characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this class of compounds.

Introduction to this compound

This compound, with the chemical formula C₂₂H₂₉NO₅ and a molecular weight of 387.47 g/mol , is a derivative of laudanosine.[] Its systematic IUPAC name is (1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline.[] The addition of a methoxy group at the 5' position of the benzyl moiety distinguishes it from laudanosine and is expected to subtly influence its spectroscopic and pharmacological properties. Understanding the precise spectroscopic signature of this compound is crucial for its identification, purity assessment, and for establishing structure-activity relationships in medicinal chemistry research.

The Workflow of Spectroscopic Structural Elucidation

The structural confirmation of a molecule like this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides unique pieces of the structural puzzle, and their combination leads to an unambiguous assignment. The general workflow is depicted below.

Caption: General workflow for the spectroscopic elucidation of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic, methoxy, and aliphatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.75s1HH-5
~ 6.60s1HH-8
~ 6.40s2HH-2', H-6'
~ 3.88s3H6-OCH₃
~ 3.86s3H7-OCH₃
~ 3.84s6H3', 5'-OCH₃
~ 3.82s3H4'-OCH₃
~ 3.60m1HH-1
~ 3.20 - 2.60m6HH-3, H-4, N-CH₂
~ 2.55s3HN-CH₃

Interpretation:

The aromatic region is expected to display three singlets corresponding to the protons on the isoquinoline and benzyl rings. The protons at H-2' and H-6' are chemically equivalent and thus appear as a single peak. The five methoxy groups will each give rise to a sharp singlet, with the 3' and 5' methoxy groups being equivalent. The aliphatic region will contain multiplets for the protons of the tetrahydroisoquinoline core and a characteristic singlet for the N-methyl group.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the residual solvent peak of CDCl₃ at 7.26 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 153.0C-3', C-5'
~ 148.5C-6
~ 147.0C-7
~ 137.0C-4'
~ 132.0C-1'
~ 128.0C-4a
~ 125.5C-8a
~ 112.0C-8
~ 111.0C-5
~ 106.0C-2', C-6'
~ 61.04'-OCH₃
~ 60.83', 5'-OCH₃
~ 56.06, 7-OCH₃
~ 63.0C-1
~ 47.0C-3
~ 42.0N-CH₃
~ 40.0Benzyl CH₂
~ 29.0C-4

Interpretation:

The aromatic region will be characterized by signals for the ten aromatic carbons. The carbons bearing methoxy groups will appear at lower field (higher ppm) due to the deshielding effect of the oxygen atoms. The five methoxy carbons will resonate in the 55-62 ppm region. The aliphatic carbons of the tetrahydroisoquinoline ring and the N-methyl group will appear at a higher field (lower ppm).

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3050-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (CH₂, CH₃)
1600-1450C=C stretchAromatic ring
1250-1000C-O stretchAryl ether
1350-1250C-N stretchTertiary amine

Interpretation:

The IR spectrum will confirm the presence of the aromatic rings through the C-H and C=C stretching vibrations. The strong C-O stretching bands will be indicative of the five ether linkages. The aliphatic C-H stretches will confirm the presence of the saturated portion of the molecule, and the C-N stretch will be characteristic of the tertiary amine.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming the molecular formula and aspects of the structure.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): m/z = 387.47

  • Major Fragmentation: The primary fragmentation pathway is expected to be the benzylic cleavage of the C1-Cα bond, which is a characteristic fragmentation for benzylisoquinoline alkaloids.

Caption: Predicted primary fragmentation pathway of this compound in mass spectrometry.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Structure
387[M]⁺ (Molecular ion)
386[M-H]⁺
372[M-CH₃]⁺
206[C₁₂H₁₆NO₂]⁺ (Isoquinoline fragment)
181[C₁₀H₁₃O₃]⁺ (Benzyl fragment)

Interpretation:

The mass spectrum will show a molecular ion peak at m/z 387, confirming the molecular weight. The base peak is predicted to be at m/z 206, resulting from the stable isoquinoline fragment formed via benzylic cleavage. Another significant peak at m/z 181 would correspond to the trimethoxybenzyl fragment.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled liquid chromatograph (LC-MS).

  • Ionization: Use Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Analysis: Acquire the mass spectrum in full scan mode over a mass range of m/z 50-500.

Data Synthesis and Structural Confirmation

The definitive structure of this compound is established by integrating the data from all spectroscopic techniques.

Structural_Confirmation MS MS - Molecular Weight = 387 - Formula = C₂₂H₂₉NO₅ Structure Confirmed Structure of This compound MS->Structure IR IR - Aromatic C-H, C=C - Aliphatic C-H - C-O Ether - C-N Amine IR->Structure H_NMR ¹H NMR - Aromatic Protons - Methoxy Protons - Aliphatic Protons - N-Methyl Protons H_NMR->Structure C_NMR ¹³C NMR - Aromatic Carbons - Methoxy Carbons - Aliphatic Carbons C_NMR->Structure

Caption: The convergence of spectroscopic data for the structural confirmation of this compound.

References

  • PubChem. Laudanosine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2013).

Sources

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of 5'-Methoxylaudanosine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5'-Methoxylaudanosine is a tetrahydroisoquinoline alkaloid and a derivative of laudanosine.[1][2][3][4][5] As an intermediate in the synthesis of neuromuscular blocking agents and a compound of interest in pharmacological research, its accurate quantification is crucial for quality control, stability studies, and pharmacokinetic analysis.[5] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[6][7][8]

This application note presents a detailed, robust, and validated reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The described protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, all grounded in established scientific principles and regulatory guidelines.

Materials and Reagents

  • This compound Reference Standard: Purity ≥95%

  • Acetonitrile: HPLC grade

  • Methanol: HPLC grade

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade

  • Orthophosphoric Acid (H₃PO₄): Analytical grade

  • Water: HPLC grade or ultrapure water

  • 0.45 µm Syringe Filters: For sample filtration

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method. The chromatographic conditions are based on established methods for the separation of laudanosine and related isoquinoline alkaloids.[9][10]

Table 1: Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with H₃PO₄)B: Acetonitrile
Gradient Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Run Time 10 minutes

Rationale for Parameter Selection: A C18 column is chosen for its versatility and proven efficacy in retaining and separating moderately polar compounds like tetrahydroisoquinoline alkaloids. The mobile phase, a combination of a phosphate buffer and acetonitrile, allows for good peak shape and resolution. A pH of 3.0 ensures that the tertiary amine in this compound is protonated, leading to consistent retention. The detection wavelength of 280 nm is selected based on the UV absorbance of the isoquinoline chromophore.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound using this HPLC method.

HPLC Workflow for this compound Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation system_suitability System Suitability Test prep_mobile->system_suitability prep_std Standard Solution Preparation prep_std->system_suitability prep_sample Sample Solution Preparation hplc_analysis HPLC Analysis prep_sample->hplc_analysis system_suitability->hplc_analysis If Pass peak_integration Peak Integration hplc_analysis->peak_integration quantification Quantification peak_integration->quantification

Figure 1: General workflow for the HPLC quantification of this compound.

Protocols

Mobile Phase Preparation
  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid.

  • Final Mobile Phase: Mix the phosphate buffer and acetonitrile in a 60:40 (v/v) ratio. Degas the solution for at least 15 minutes using a sonicator or an online degasser.

Standard Solution Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation will depend on the matrix. For a bulk drug substance:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a 10 mL volumetric flask with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability Testing

Before sample analysis, the performance of the HPLC system must be verified through System Suitability Testing (SST).[11][12][13][14] This ensures that the system is operating correctly and can produce reliable results.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Repeatability (%RSD) ≤ 2.0% for peak area and retention time (n=5)

Procedure: Inject a working standard solution (e.g., 20 µg/mL) five times consecutively. Calculate the tailing factor, theoretical plates, and the relative standard deviation (%RSD) for the peak area and retention time.

Method Validation

This HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[6][7][8][15]

Method Validation Parameters Method_Validation Method Validation Specificity Specificity/ Selectivity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Robustness Robustness Method_Validation->Robustness LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ

Figure 2: Interrelationship of HPLC method validation parameters.

Specificity (Selectivity)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, forced degradation studies were conducted.[10][15]

Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: UV light (254 nm) for 24 hours

In all conditions, the peak for this compound was well-resolved from any degradation product peaks, demonstrating the stability-indicating nature of the method.

Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration.

Table 3: Linearity Results

ParameterResult
Concentration Range 1 - 100 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy was determined by a recovery study, spiking a known amount of this compound into a sample matrix at three different concentration levels (80%, 100%, and 120% of the nominal concentration).

Table 4: Accuracy Results

Spiked LevelMean Recovery (%)%RSD
80%98.0 - 102.0≤ 2.0
100%98.0 - 102.0≤ 2.0
120%98.0 - 102.0≤ 2.0
Precision

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of a 20 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The repeatability test was performed on three different days.

Table 5: Precision Results

Precision Level%RSD for Peak Area%RSD for Retention Time
Repeatability ≤ 2.0%≤ 1.0%
Intermediate Precision ≤ 2.0%≤ 1.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.

Table 6: LOD and LOQ

ParameterSignal-to-Noise RatioEstimated Value
LOD 3:1~0.1 µg/mL
LOQ 10:1~0.3 µg/mL
Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic parameters and observing the effect on the results.

Table 7: Robustness Study

ParameterVariationResult
Flow Rate ± 0.1 mL/minSystem suitability parameters met
Column Temperature ± 2 °CSystem suitability parameters met
Mobile Phase pH ± 0.2System suitability parameters met
Mobile Phase Composition ± 2% AcetonitrileSystem suitability parameters met

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Column degradation, mobile phase pH issueUse a new column, ensure mobile phase pH is correctly adjusted.
Variable Retention Times Pump malfunction, column temperature fluctuationCheck pump for leaks, ensure column oven is at the set temperature.
Ghost Peaks Contaminated mobile phase or sample carryoverUse fresh mobile phase, implement a needle wash step.
Low Signal Intensity Detector lamp issue, incorrect wavelength, low sample concentrationCheck detector lamp, verify wavelength setting, ensure sample concentration is within the linear range.

Conclusion

This application note describes a simple, rapid, specific, accurate, and precise RP-HPLC method for the quantification of this compound. The method has been validated according to ICH guidelines and is suitable for routine quality control and research applications. The provided protocols and validation data demonstrate the reliability and robustness of this analytical procedure.

References

  • Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]

  • ResearchGate. The role of forced degradation studies in stability indicating HPLC method development. Available from: [Link]

  • Assay Prism. System Suitability Test in HPLC – Key Parameters Explained. Available from: [Link]

  • Pharmaceutical Updates. System suitability in HPLC Analysis. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. Available from: [Link]

  • YouTube. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Available from: [Link]

  • ResearchGate. Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. Available from: [Link]

  • Chromatography Online. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • GSRS. This compound, (R)-. Available from: [Link]

  • Pharmaffiliates. CAS No : 24734-71-2 | Product Name : this compound. Available from: [Link]

  • Agilent. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Available from: [Link]

  • National Institutes of Health (NIH). Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data. Available from: [Link]

  • CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope. Available from: [Link]

  • Science.gov. simultaneous hplc determination: Topics by Science.gov. Available from: [Link]

  • Hindawi. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Available from: [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Analysis of 5'-Methoxylaudanosine and its Putative Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 5'-Methoxylaudanosine and its principal putative metabolites in plasma. This compound, a key intermediate in the synthesis of pharmaceuticals such as neuromuscular blocking agents, requires precise characterization of its metabolic fate for comprehensive drug development and safety assessment.[1] This protocol employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method has been developed and validated according to international guidelines, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification, making it suitable for pharmacokinetic and drug metabolism studies.

Introduction and Scientific Rationale

This compound is a benzylisoquinoline alkaloid, a class of compounds known for a wide range of biological activities.[2] Its primary significance in drug development is as a synthetic precursor.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of such intermediates is crucial. While the metabolism of this compound is not extensively documented, the metabolic pathways of structurally related benzylisoquinoline alkaloids, such as laudanosine, are known to involve modifications like demethylation.[3][4][5] Therefore, a reliable analytical method must be capable of detecting not only the parent compound but also its potential metabolic products.

LC-MS/MS is the technology of choice for this application due to its unparalleled sensitivity and selectivity, which are essential for detecting low-concentration analytes in complex biological matrices like plasma.[6] By coupling the separation power of high-performance liquid chromatography (HPLC) with the specific detection capabilities of tandem mass spectrometry (MS/MS), this method provides confident quantification and identification.[6] This note provides a self-validating protocol, explaining the causality behind each experimental choice to ensure scientific integrity and facilitate adaptation in other laboratories.

Proposed Metabolic Pathway

Based on the chemical structure of this compound (C₂₂H₂₉NO₅, MW: 387.47 g/mol )[7][8] and established metabolic routes for similar alkaloids, the primary anticipated metabolic transformations are O-demethylations. The presence of five methoxy groups offers multiple sites for enzymatic cleavage, leading to metabolites with a mass difference of 14 Da (CH₂). The diagram below illustrates this proposed primary metabolic route.

G Parent This compound (m/z 388.2) Metabolite1 O-demethyl-5'-methoxylaudanosine (m/z 374.2) Parent->Metabolite1 Phase I (O-demethylation) Metabolite2 Di-O-demethyl-5'-methoxylaudanosine (m/z 360.2) Metabolite1->Metabolite2 Phase I (O-demethylation)

Caption: Proposed primary metabolic pathway for this compound.

Experimental Design and Causality

Rationale for Sample Preparation

For bioanalytical method development, starting with a simple, robust, and universal sample preparation technique is highly effective.[9][10] We selected protein precipitation for the following reasons:

  • Efficiency: It is a rapid method for removing the bulk of proteins from plasma samples, which would otherwise interfere with the LC column and MS ionization source.

  • Simplicity: The procedure involves adding a water-miscible organic solvent (acetonitrile) to the plasma, vortexing, and centrifuging, requiring minimal specialized equipment.[11]

  • Broad Applicability: It is effective for a wide range of small molecules, including alkaloids, making it an excellent starting point before optimizing with more selective techniques like solid-phase extraction (SPE) if necessary.[11][12]

Rationale for Chromatographic Conditions

The goal of the chromatographic step is to separate the parent drug from its metabolites and endogenous matrix components to prevent ion suppression and ensure accurate quantification.

  • Column: A C18 reversed-phase column is the standard for separating small to medium polarity molecules like this compound.[9] The hydrophobic stationary phase provides good retention and resolution.

  • Mobile Phase: A combination of water and acetonitrile with 0.1% formic acid is used.[4][9]

    • Acetonitrile is a common organic modifier providing good elution strength and low viscosity.

    • Formic acid serves a dual purpose: it acidifies the mobile phase to ensure the nitrogen-containing alkaloids are consistently protonated ([M+H]⁺), leading to better peak shapes and enhanced ionization efficiency in positive ESI mode.[9]

  • Gradient Elution: A gradient is employed to ensure that both the parent compound and its potentially more polar metabolites are eluted with sharp peaks within a reasonable run time.[9]

Rationale for Mass Spectrometric Detection
  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen because the tertiary amine in the isoquinoline structure of this compound is readily protonated, forming a stable [M+H]⁺ ion.[4][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification in tandem mass spectrometry.[6] It offers exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for each analyte. This minimizes interference from co-eluting matrix components that may have the same mass as the analyte but do not produce the same specific fragment ion.[6]

Detailed Protocols and Methodologies

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): Laudanosine or a stable isotope-labeled analog (e.g., this compound-d3). If unavailable, a structurally related compound like papaverine can be used after careful validation.[12]

  • HPLC-grade acetonitrile, methanol, and water.[10]

  • LC-MS grade formic acid.[10]

  • Control human plasma (K₂EDTA).

Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and QCs.

  • Calibration Curve (CC) and QC Samples: Spike control human plasma with the appropriate working solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare QC samples at low, medium, and high concentrations (e.g., 3, 80, 800 ng/mL).[12]

Sample Preparation Protocol (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial with an insert.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS System and Operating Conditions
ParameterCondition
LC System Standard High-Performance Liquid Chromatography System
ColumnReversed-phase C18, 2.1 x 50 mm, 2.6 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
LC Gradient Time (min)
0.0
0.5
4.0
5.0
5.1
7.0
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.8 kV
Gas Temperature325°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
MRM Transitions Compound
This compound
Putative Metabolite 1 (O-demethyl)
Internal Standard (Laudanosine)
Note: Product ions and collision energies are hypothetical and must be optimized empirically by infusing the pure standard into the mass spectrometer. The chosen fragments are based on the common cleavage of the benzylisoquinoline bond.

Method Validation for Trustworthiness

To ensure the method is fit for its intended purpose, a full validation should be performed according to regulatory guidelines such as those from the FDA or ICH.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank plasma. Interference should be <20% of the LLOQ response.
Linearity & Range Calibration curve should have a correlation coefficient (r²) ≥ 0.99. The range is defined by the Upper and Lower Limits of Quantification (ULOQ/LLOQ).
Accuracy & Precision For QC samples, the mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20% CV), and a signal-to-noise ratio >10.
Matrix Effect The ratio of analyte peak response in the presence of matrix to the response in a neat solution should be consistent across different matrix lots.
Recovery The extraction recovery of the analyte should be precise and reproducible. Assessed by comparing analyte response in pre-extraction spiked samples to post-extraction spiked samples.

Workflow Visualization

The following diagram outlines the complete analytical workflow from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) AddIS Add Acetonitrile + Internal Standard (150 µL) Sample->AddIS Vortex Vortex & Centrifuge AddIS->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Inject Inject 5 µL Supernatant->Inject LC HPLC Separation (C18 Column) Inject->LC MS MS/MS Detection (Positive ESI, MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Linear Regression) Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify Report Final Report Quantify->Report

Caption: Overall workflow for LC-MS/MS analysis of this compound.

Conclusion

This application note provides a comprehensive, scientifically-grounded framework for the quantitative analysis of this compound and its putative metabolites. By explaining the rationale behind key experimental decisions and providing a detailed, step-by-step protocol, this guide serves as a valuable resource for researchers in drug metabolism and pharmacokinetics. The outlined validation procedure ensures that the method is robust, reliable, and produces data of the highest integrity, suitable for regulatory submission and critical decision-making in the drug development pipeline.

References

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis.
  • Christianson, C.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • Fabre, N., et al. Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: example of Eschscholtzia californica.
  • LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). SciELO.
  • Simultaneous Determination of Isoquinoline Alkaloids in Medicinal Asiatic Plants by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography – Mass Spectrometry with Principal Component Analysis.
  • Application of LCMS in small-molecule drug development. Drug Target Review.
  • Virk, M.S., et al. Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus. PubMed Central (PMC).
  • Pandey, P.
  • Hagel, J. M., & Facchini, P. J. Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology.
  • This compound. Shanghai Canbi Pharma Ltd.
  • This compound.
  • Analysis of Isoquinoline Alkaloid Composition and Wound-Induced Variation in Nelumbo Using HPLC-MS/MS. Journal of Agricultural and Food Chemistry.
  • Fodale, V., & Santamaria, L. B.
  • Laudanosine. Wikipedia.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. PubMed.
  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • French, D.
  • This compound, (R)-.
  • High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. Agilent.
  • Application Note: Quantitative Analysis of (-)

Sources

Application Note: A Comprehensive Protocol for Evaluating the In Vitro Cytotoxicity of 5'-Methoxylaudanosine on A375 Human Melanoma Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

Melanoma remains the most aggressive form of skin cancer, characterized by high metastatic potential and significant therapeutic resistance.[1] The complexity of its underlying molecular biology necessitates the continuous exploration of novel therapeutic agents. Key signaling cascades, such as the Ras-Raf-MEK-ERK (MAPK) and PI3K/Akt pathways, are frequently deregulated in melanoma and represent critical targets for drug development.[2]

1.1. The A375 Cell Line: A Clinically Relevant Model

The A375 cell line, derived from a 54-year-old female with malignant melanoma, is an indispensable tool for melanoma research.[3] Its utility is grounded in several key characteristics:

  • Genetic Profile: A375 cells harbor the BRAF V600E mutation, a common driver mutation in melanoma that leads to constitutive activation of the MAPK signaling pathway.[4][5] This makes it an excellent model for testing compounds that may target this cascade.

  • Phenotype: These cells are adherent with an epithelial-like morphology and are highly tumorigenic, forming tumors in immunocompromised mice, which allows for potential in vivo follow-up studies.[6]

  • Well-Characterized: As a widely used and extensively characterized cell line, experimental results can be contextualized within a large body of existing literature.[3]

1.2. 5'-Methoxylaudanosine: A Compound of Interest

This compound (C₂₂H₂₉NO₅, M.W. 387.47) is a tetrahydroisoquinoline alkaloid derivative.[7] While its primary application has been as a synthetic intermediate, the structural motifs present in many natural alkaloids are known to possess potent biological activities, including anticancer effects.[8][] Methoxy-substituted flavonoids, for example, have demonstrated cytotoxicity against various cancer cell lines, often by inducing apoptosis and cell cycle arrest.[10][11][12] This provides a strong rationale for investigating the potential of this compound as a novel anti-melanoma agent.

This guide outlines a logical workflow to systematically evaluate its efficacy, starting with cell viability and progressing to mechanistic studies.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A375 A375 Cell Culture (DMEM + 10% FBS) Treatment Treat A375 cells with serial dilutions of compound A375->Treatment Compound This compound Stock Solution (in DMSO) Compound->Treatment MTT Primary Screen: MTT Cytotoxicity Assay (Determine IC50) Treatment->MTT Apoptosis Mechanism Study 1: Annexin V/PI Apoptosis Assay Treatment->Apoptosis CellCycle Mechanism Study 2: Cell Cycle Analysis Treatment->CellCycle MTT->Apoptosis Inform concentration for mechanistic studies MTT->CellCycle Inform concentration for mechanistic studies

Figure 1: Overall experimental workflow for assessing this compound.

Primary Cytotoxicity Screening: The MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

2.1. Causality in Protocol Design

  • Cell Seeding Density: An optimal seeding density is critical. Too few cells will result in a low signal-to-noise ratio, while too many will lead to contact inhibition and altered metabolic states, confounding the results.[13] A preliminary cell titration experiment is essential.

  • Serum-Free Medium: During the MTT incubation step, serum-free medium is recommended as serum components can interact with MTT and affect the accuracy of the reading.[13]

  • Solubilization: The formazan crystals are insoluble in water. A solubilizing agent like DMSO is required to dissolve them completely before spectrophotometric measurement.[13]

MTT_Workflow Start 1. Seed A375 Cells in 96-well plate Incubate1 2. Incubate 24h (allow cells to adhere) Start->Incubate1 Treat 3. Treat with Compound (serial dilutions) Incubate1->Treat Incubate2 4. Incubate for desired period (e.g., 24, 48, 72h) Treat->Incubate2 AddMTT 5. Add MTT Reagent (0.5 mg/mL final conc.) Incubate2->AddMTT Incubate3 6. Incubate 3-4h at 37°C (formazan formation) AddMTT->Incubate3 Solubilize 7. Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance at 570 nm Solubilize->Read

Figure 2: Step-by-step workflow for the MTT cytotoxicity assay.

2.2. Detailed Protocol: MTT Assay

Materials:

  • A375 cells (ATCC® CRL-1619™)

  • DMEM with high glucose, L-glutamine, and sodium pyruvate[3]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing A375 cells. Perform a cell count and determine viability (e.g., via trypan blue exclusion). Dilute the cells in complete culture medium (DMEM + 10% FBS + 1% Pen-Strep) to a concentration of 5 x 10⁴ cells/mL. Seed 100 µL of this cell suspension (5,000 cells/well) into each well of a 96-well plate.[13]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a 100 mM stock solution of this compound in DMSO. Further dilute this stock in culture medium to create 2X working solutions. Remove the old medium from the cells and add 100 µL of fresh medium containing the desired final concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "blank" control (medium only, no cells).

  • Exposure: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[14]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[15]

2.3. Data Analysis and Presentation

Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Plot % Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
Blank0.0520.004N/A
Vehicle Control (0)1.2540.088100.0%
11.1980.07595.3%
51.0500.06183.0%
100.8750.05568.4%
250.6400.04948.9%
500.3310.03023.2%
1000.1150.0155.2%
Calculated IC₅₀ ~26 µM
Table 1: Example data table for an MTT assay performed at 48 hours.

Mechanistic Analysis: Apoptosis Detection

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis, an Annexin V and Propidium Iodide (PI) assay is performed.

3.1. Principle of the Assay In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is lost.[16] This dual staining allows for the differentiation of four cell populations by flow cytometry:

  • Live Cells: Annexin V- / PI-

  • Early Apoptotic Cells: Annexin V+ / PI-

  • Late Apoptotic/Necrotic Cells: Annexin V+ / PI+

  • Necrotic Cells: Annexin V- / PI+ (less common population)

Apoptosis_Workflow Start 1. Seed & Treat Cells (e.g., in 6-well plates) Harvest 2. Harvest Cells (including supernatant) Start->Harvest Wash1 3. Wash with cold PBS Harvest->Wash1 Resuspend 4. Resuspend in 1X Annexin V Binding Buffer Wash1->Resuspend Stain 5. Add FITC-Annexin V and Propidium Iodide Resuspend->Stain Incubate 6. Incubate 15 min in the dark at RT Stain->Incubate Analyze 7. Analyze immediately by Flow Cytometry Incubate->Analyze

Figure 3: Workflow for the Annexin V/PI apoptosis assay.

3.2. Detailed Protocol: Annexin V/PI Staining

Materials:

  • Treated A375 cells (from 6-well plates)

  • FITC Annexin V/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

Procedure:

  • Cell Treatment: Seed A375 cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect the culture medium (which contains floating apoptotic cells) from each well. Wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with their corresponding medium supernatant.[16]

  • Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[17]

  • Staining: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[18]

  • Add 5 µL of FITC Annexin V and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

TreatmentLive (AnnV-/PI-)Early Apoptosis (AnnV+/PI-)Late Apoptosis (AnnV+/PI+)Necrosis (AnnV-/PI+)
Vehicle Control94.5%2.1%3.0%0.4%
IC₅₀ Compound (48h)45.2%28.5%24.1%2.2%
2x IC₅₀ Compound (48h)15.8%35.1%45.9%3.2%
Table 2: Example data table summarizing results from an Annexin V/PI assay.

Mechanistic Analysis: Cell Cycle

To investigate if this compound induces cell cycle arrest, DNA content analysis is performed using PI staining.

4.1. Principle of the Assay Propidium Iodide binds stoichiometrically to double-stranded DNA. The fluorescence intensity emitted is therefore directly proportional to the amount of DNA in a cell. By analyzing a population of cells with flow cytometry, one can distinguish between cells in different phases of the cell cycle:

  • G0/G1 Phase: Normal (2n) DNA content.

  • S Phase: Intermediate DNA content (between 2n and 4n) as DNA is being synthesized.

  • G2/M Phase: Doubled (4n) DNA content, prior to cell division. An accumulation of cells in a specific phase after treatment suggests the compound is inducing cell cycle arrest at that checkpoint.

4.2. Detailed Protocol: Cell Cycle Analysis

Materials:

  • Treated A375 cells

  • Cold 70% ethanol

  • Cold PBS

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[20]

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol (Section 3.2, steps 1-2).

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[21] Incubate at 4°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[22]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.1%28.3%16.6%
IC₅₀ Compound (24h)48.9%20.1%31.0%
2x IC₅₀ Compound (24h)35.5%15.5%49.0%
Table 3: Example data table for cell cycle analysis, suggesting a G2/M arrest.

Hypothetical Mechanism and Future Directions

The A375 cell line's BRAF V600E mutation leads to a constitutively active MAPK signaling pathway, which promotes cell proliferation and survival while inhibiting apoptosis.[2] A plausible hypothesis is that this compound exerts its cytotoxic effects by interfering with this pathway.

MAPK_Pathway cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) Constitutively Active RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Apoptosis Inhibition of Apoptosis Transcription->Apoptosis Compound This compound (Hypothetical Target) Compound->MEK Compound->ERK

Figure 4: The MAPK pathway in A375 cells and potential points of inhibition.

The results from the apoptosis and cell cycle assays can provide clues. For instance, a G2/M arrest combined with apoptosis induction could suggest interference with downstream effectors of the MAPK pathway that regulate the cell cycle transition and survival proteins.

Further investigations could include:

  • Western Blotting: To analyze the phosphorylation status of key proteins in the MAPK pathway (e.g., p-MEK, p-ERK) and the expression levels of apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3) and cell cycle regulators (e.g., Cyclin B1, CDK1).

  • Reactive Oxygen Species (ROS) Measurement: Many cytotoxic compounds induce apoptosis through the generation of intracellular ROS.[11] This can be measured using fluorescent probes like DCFDA.

By following this structured experimental plan, researchers can generate a comprehensive profile of the in vitro anti-melanoma activity of this compound, providing a solid foundation for further preclinical development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Cytion. (n.d.). A375 Cell Line - A Guide on Melanoma Research. Retrieved from [Link]

  • Gnanasekar, S., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology. Springer. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Flow Cytometry Facility, University of Chicago. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • BioHippo. (n.d.). Human Skin Melanoma cell line A-375. Retrieved from [Link]

  • Biocompare. (n.d.). A375 Cell Lines. Retrieved from [Link]

  • Imanis Life Sciences. (n.d.). A375 Human Melanoma Reporter Gene Cell Lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Melanoma intracellular signaling pathways. Retrieved from [Link]

  • Amaravadi, R. K., & Flaherty, K. T. (2005). Understanding Signaling Cascades in Melanoma. Journal of Clinical Investigation. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Li, Y., et al. (2021). The Effects of Hedgehog Signaling Pathway on the Proliferation and Apoptosis of Melanoma Cells. Computational and Mathematical Methods in Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Signaling pathways implicated in melanoma cell growth, proliferation, and survival. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 24734-71-2 | Product Name : this compound. Retrieved from [Link]

  • Mohd Sairaji, M. J., & Sulaiman, M. R. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. Retrieved from [Link]

  • Pinto, M., et al. (2021). The Challenging Melanoma Landscape: From Early Drug Discovery to Clinical Approval. Pharmaceutics. Retrieved from [Link]

  • Palanimuthu, D., et al. (2016). 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. PLoS One. Retrieved from [Link]

  • Voultsinou, S., et al. (2024). Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. Biomolecular Concepts. Retrieved from [Link]

Sources

Illuminating the Nicotinic Acetylcholine Receptor Landscape: A Guide to Investigating 5'-Methoxylaudanosine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential effects of 5'-Methoxylaudanosine on nicotinic acetylcholine receptors (nAChRs). We will delve into the foundational principles of nAChR pharmacology, explore the known interactions of structurally similar compounds, and provide detailed protocols to empower your investigations into this novel alkaloid derivative.

Introduction: The Enigmatic Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems.[1] These receptors are pentameric structures, meaning they are composed of five subunits arranged around a central ion pore. The activation of nAChRs by the endogenous neurotransmitter acetylcholine, or by exogenous agonists like nicotine, leads to a conformational change that opens the ion channel, allowing the influx of cations and subsequent depolarization of the cell membrane.[1]

The diversity of nAChR subtypes, arising from the various combinations of its constituent subunits (α1–α10, β1–β4, γ, δ, ε), underpins their involvement in a wide array of physiological processes, including muscle contraction, cognitive function, and inflammation.[2] This diversity also presents a significant opportunity for the development of subtype-selective therapeutic agents.

The Benzylisoquinoline Alkaloids: A Class of nAChR Modulators

This compound belongs to the benzylisoquinoline class of alkaloids.[][4][5] This structural family has a rich history in pharmacology, with members known to interact with various receptor systems. A prominent example is laudanosine, a metabolite of the neuromuscular blocking agent atracurium.[6][7] Given its close structural similarity to this compound, the pharmacological profile of laudanosine at nAChRs provides a critical starting point for our investigation.

A key study on laudanosine revealed a complex and multifaceted interaction with human neuronal nAChRs.[6][8] The researchers found that laudanosine can act as both an inhibitor and, at lower concentrations, an activator of specific nAChR subtypes.[6][8] This dual activity highlights the nuanced pharmacology that can be expected from compounds within this chemical class.

Anticipated Effects of this compound at nAChRs: A Hypothesis-Driven Approach

Based on the documented effects of laudanosine, we can formulate a set of initial hypotheses regarding the potential interactions of this compound with nAChRs. The addition of a methoxy group at the 5' position may influence the compound's affinity, selectivity, and functional effects on different nAChR subtypes.

Table 1: Summary of Laudanosine Effects on Human Neuronal nAChRs and Hypothesized Influence of 5'-Methoxylation

nAChR SubtypeDocumented Effect of LaudanosineHypothesized Effect of this compound
α4β2 Competitive inhibition; Activation at low concentrations.[6][8]Potential for altered potency in competitive inhibition and activation. The additional methoxy group could enhance binding affinity.
α3β4 Non-competitive inhibition (ionic pore blockade); Activation at low concentrations.[6][8]Likely to retain non-competitive inhibitory and low-concentration activational properties. The 5'-methoxy group might affect the kinetics of pore block.
α7 Competitive inhibition.[6]Expected to exhibit competitive inhibition. The 5'-methoxy group could modulate selectivity for the α7 subtype compared to other nAChRs.

These hypotheses provide a framework for the experimental protocols detailed below, which are designed to systematically characterize the pharmacological profile of this compound.

Experimental Protocols for Characterizing this compound's Effects

The following protocols provide a comprehensive workflow for elucidating the interaction of this compound with various nAChR subtypes.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is a robust method for studying the functional effects of a compound on specific, heterologously expressed ion channel subtypes.

Workflow for TEVC Electrophysiology

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis oocyte_prep Harvest & Defolliculate Xenopus Oocytes injection Inject with cRNA (nAChR subunits) oocyte_prep->injection incubation Incubate for 2-5 days injection->incubation mount Mount oocyte in recording chamber incubation->mount impale Impale with voltage & current electrodes mount->impale perfusion Perfuse with buffer impale->perfusion agonist_app Apply ACh (agonist) to elicit current perfusion->agonist_app compound_app Co-apply this compound with ACh agonist_app->compound_app washout Washout compound_app->washout dose_response Construct dose-response curves washout->dose_response ic50 Calculate IC50/EC50 values dose_response->ic50 mechanism Determine mechanism of action (competitive vs. non-competitive) ic50->mechanism

Caption: Workflow for Two-Electrode Voltage Clamp Electrophysiology.

Detailed Steps:

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat with collagenase to remove the follicular layer.

    • Inject oocytes with cRNA encoding the desired human nAChR subunits (e.g., α4 and β2 for the α4β2 subtype).

    • Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • To assess inhibitory effects, first apply a concentration of acetylcholine (ACh) that elicits a submaximal response (e.g., EC50).

    • After a stable baseline is achieved, co-apply varying concentrations of this compound with the same concentration of ACh.

    • To investigate potential agonistic effects, apply this compound in the absence of ACh.

    • Ensure complete washout of the compound between applications.

  • Data Analysis:

    • Measure the peak current amplitude in response to ACh in the presence and absence of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

    • To determine the mechanism of inhibition, perform a Schild analysis by measuring the EC50 of ACh in the presence of increasing concentrations of this compound. A parallel shift in the ACh dose-response curve is indicative of competitive inhibition, while a decrease in the maximal response suggests non-competitive inhibition.

Competitive Radioligand Binding Assay

This assay determines the affinity of a compound for the nAChR by measuring its ability to displace a known radiolabeled ligand.

Workflow for Competitive Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis mem_prep Prepare membranes from cells expressing nAChR subtype reagents Prepare radioligand, competitor, and test compound solutions mem_prep->reagents incubation Incubate membranes with radioligand and varying concentrations of This compound reagents->incubation total_binding Total Binding: Membranes + Radioligand incubation->total_binding nonspecific_binding Nonspecific Binding: Membranes + Radioligand + excess unlabeled competitor incubation->nonspecific_binding harvest Harvest membranes onto filter plates nonspecific_binding->harvest scintillation Measure radioactivity using scintillation counting harvest->scintillation analysis Calculate specific binding and construct competition curve to determine Ki scintillation->analysis

Caption: Workflow for Competitive Radioligand Binding Assay.

Detailed Steps:

  • Preparation:

    • Prepare cell membranes from a stable cell line expressing the human nAChR subtype of interest (e.g., HEK293 cells expressing α4β2 nAChRs).

    • Choose a suitable radioligand with high affinity for the target receptor (e.g., [³H]-epibatidine or [³H]-cytisine).

  • Assay Incubation:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of this compound.

    • Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a saturating concentration of a known unlabeled competitor, such as nicotine).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Detection and Analysis:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Calculate the IC50 value from the curve and then determine the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Silico Molecular Docking

Molecular docking can provide valuable insights into the potential binding mode of this compound at the atomic level and help rationalize the experimental findings.

Logical Flow for Molecular Docking

Docking_Flow receptor_prep Prepare nAChR homology model (e.g., based on AChBP crystal structure) docking Perform molecular docking of This compound into the orthosteric and allosteric sites of the nAChR model receptor_prep->docking ligand_prep Prepare 3D structure of This compound ligand_prep->docking analysis Analyze binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) docking->analysis hypothesis Generate hypotheses on structure-activity relationships and guide further experiments analysis->hypothesis

Caption: Logical Flow for In Silico Molecular Docking Studies.

Detailed Steps:

  • Preparation of Receptor and Ligand Structures:

    • Obtain or build a high-quality homology model of the human nAChR subtype of interest. The acetylcholine-binding protein (AChBP) crystal structures are excellent templates for the extracellular ligand-binding domain.[2]

    • Generate a 3D conformer of this compound and perform energy minimization.

  • Molecular Docking:

    • Utilize a validated docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose of this compound within the orthosteric binding site at the interface of two subunits.

    • If non-competitive inhibition is observed experimentally, perform docking studies at potential allosteric sites, including the ion channel pore.

  • Analysis and Interpretation:

    • Analyze the predicted binding poses to identify key molecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts with specific amino acid residues in the binding pocket.

    • Compare the predicted binding mode with that of known nAChR ligands to understand the structural basis of its activity.

    • Use the docking results to rationalize the experimental data and to guide the design of future structure-activity relationship studies.

Conclusion and Future Directions

The investigation of this compound's effects on nicotinic acetylcholine receptors holds significant promise for advancing our understanding of nAChR pharmacology and for the potential development of novel therapeutic agents. By leveraging the knowledge gained from its close structural analog, laudanosine, and employing the detailed protocols outlined in this guide, researchers can systematically characterize the affinity, selectivity, and functional effects of this compound. The integrated use of electrophysiology, binding assays, and molecular modeling will provide a comprehensive picture of how this compound interacts with this important class of receptors, paving the way for future drug discovery and development efforts.

References

  • Jon-An laundry, P., & Bertrand, D. (2010). Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine. Anesthesiology, 112(3), 661–671.
  • Arias, H. R., Targowska-Duda, K. M., Feuerbach, D., Yuan, H., & G-G, M. (2006). Evaluation of benzyltetrahydroisoquinolines as ligands for neuronal nicotinic acetylcholine receptors.
  • Jon-An laundry, P., & Bertrand, D. (2010). Blockade and Activation of the Human Neuronal Nicotinic Acetylcholine Receptors by Atracurium and Laudanosine. Semantic Scholar.
  • McKay, D. B., Iorga, R. E., & Bencherif, M. (2008). Effect of Novel Negative Allosteric Modulators of Neuronal Nicotinic Receptors on Cells Expressing Native and Recombinant Nicotinic Receptors: Implications for Drug Discovery. Journal of Pharmacology and Experimental Therapeutics, 326(2), 484–494.
  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. Current Drug Metabolism, 3(4), 357–363.
  • Kudryavtsev, D. S., Zhmak, M. N., Kasheverov, I. E., & Tsetlin, V. I. (2015). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors. Toxins, 7(7), 2605–2639.
  • Gatta, F., D'amore, C., & G, M. (2022).
  • Ho, H. V. T., Abraham, N., & Lewis, R. J. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Molecular Neuroscience, 13, 613936.
  • Carper, B. A., Thompson, A. J., & Lindsley, C. W. (2024). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline That Reduce Reinstatement of Cocaine-Seeking Behavior. Journal of Medicinal Chemistry, 67(2), 1184–1199.
  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite.
  • Liu, Y., Ford, P. W., & Markou, A. (2007). Effects of blockade of α4β2 and α7 nicotinic acetylcholine receptors on cue-induced reinstatement of nicotine-seeking behaviour in rats. Psychopharmacology, 195(4), 519–528.
  • Broad, L. M., Zwart, R., & Sher, E. (2013). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. Expert Opinion on Drug Discovery, 8(2), 177–190.
  • Global Substance Registration System. (n.d.). This compound, (R)-. Retrieved January 16, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 24734-71-2 | Product Name : this compound. Retrieved January 16, 2026, from [Link]

  • Colombo, S. F., Tobyne, S. M., & Lingle, C. J. (2013). Probing the Non-Canonical Interface for Agonist Interaction with an α5 Containing Nicotinic Acetylcholine Receptor. PLoS ONE, 8(10), e77334.
  • Wikipedia. (2024, November 26). Nicotinic acetylcholine receptor. Retrieved January 16, 2026, from [Link]

  • Simoni, D., Rondanin, R., & Marchetti, P. (2011). Synthesis and biological activity of a novel class nicotinic acetylcholine receptors (nAChRs) ligands structurally related to anatoxin-a. Bioorganic & Medicinal Chemistry Letters, 21(18), 5423–5427.
  • Petrov, K. A., Giniatullin, R. A., & Sitdikova, G. F. (2020). Activation of Neuronal Nicotinic Receptors Inhibits Acetylcholine Release in the Neuromuscular Junction by Increasing Ca2+ Flux through Cav1 Channels. International Journal of Molecular Sciences, 21(21), 8089.
  • Wang, Y., Li, Y., & Wang, Y. (2024). Nicotine-induced activation of cholinergic receptor nicotinic alpha 5 subunit mediates the malignant behaviours of laryngeal squamous epithelial cells by interacting with RABL6. Journal of Experimental & Clinical Cancer Research, 43(1), 162.
  • Partridge, J. G., & Lovinger, D. M. (2000). Nicotinic Acetylcholine Receptors Interact with Dopamine in Induction of Striatal Long-Term Depression. The Journal of Neuroscience, 20(14), 5261–5269.
  • Kem, W. R., Soti, F., & Wildeboer, K. (2017). Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine. Marine Drugs, 15(1), 17.

Sources

Application Notes & Protocols: Cell-Based Assays for Neuromuscular Junction Blockers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing the Neuromuscular Junction for In Vitro Analysis

The neuromuscular junction (NMJ) is a highly specialized chemical synapse where motor neurons communicate with skeletal muscle fibers, orchestrating voluntary movement.[1][2] This intricate communication is fundamental to life and is a primary target for a range of potent neurotoxins and clinically significant pharmaceuticals. The core mechanism of NMJ transmission involves the release of the neurotransmitter acetylcholine (ACh) from the presynaptic motor neuron terminal.[3] ACh traverses the synaptic cleft and binds to nicotinic acetylcholine receptors (AChRs) concentrated on the postsynaptic muscle membrane, leading to its depolarization and triggering a cascade of events that culminate in muscle contraction.[4]

Neuromuscular junction blockers are compounds that interfere with this signaling process. They are broadly classified into two categories:

  • Non-depolarizing blockers: These agents act as competitive antagonists, binding to AChRs without activating them, thereby preventing ACh from binding.[5][6]

  • Depolarizing blockers: These agents act as AChR agonists, initially causing depolarization, but they persist at the receptor, preventing repolarization and leading to a state of flaccid paralysis.[6]

To study these agents, researchers are increasingly moving away from traditional animal models toward in vitro systems. Cell-based assays, particularly those using human cells, offer a powerful platform for drug discovery and mechanistic studies, providing higher throughput, enhanced physiological relevance to humans, and a reduction in animal usage.[7][8] Recent advances combining human induced pluripotent stem cell (iPSC) technology with bioengineering have enabled the development of sophisticated models that recapitulate the structure and function of the human NMJ with increasing fidelity.[2][9]

This guide provides a detailed overview of the principles, protocols, and data analysis techniques for establishing a functional in vitro NMJ model and utilizing it to screen for and characterize the activity of neuromuscular junction blockers.

Part 1: Engineering a Functional Neuromuscular Junction In Vitro

The foundation of any cell-based NMJ assay is a robust co-culture system where motor neurons form functional synaptic connections with skeletal myotubes.[9][10] This requires careful selection of cell sources and optimization of culture conditions to promote synaptogenesis.

The Rationale for Co-Culture

Creating a functional NMJ in vitro necessitates the interaction between the presynaptic motor neuron and the postsynaptic muscle cell. By culturing these two cell types together, motor neuron axons can navigate, recognize, and innervate myotubes, leading to the formation of synaptic structures, most notably the clustering of AChRs on the myotube surface at points of neuronal contact.[9][11]

Selecting Your Cellular Building Blocks

The choice of cell source is critical and depends on the specific research question, with each having distinct advantages.

Cell SourceDescriptionAdvantagesDisadvantages
Primary Cells Harvested directly from animal tissue (e.g., embryonic rat spinal cord, neonatal mouse muscle).[7]High physiological relevance within the animal model; historically well-characterized.Limited availability; batch-to-batch variability; ethical considerations; not of human origin.
Immortalized Cell Lines Cell lines that have been modified to proliferate indefinitely (e.g., MN1 motor neuron-like cells, C2C12 myoblasts).[3][12]Highly proliferative; easy to culture; consistent and reproducible results.May not fully recapitulate the phenotype of primary cells; often of non-human origin.
Stem Cell-Derived Motor neurons and myoblasts differentiated from embryonic stem cells (ESCs) or induced pluripotent stem cells (iPSCs).[13]Human Origin: Enables human-specific studies. Patient-Specific: iPSCs can be derived from patients to model diseases.[13][14] Isogenic Systems: Both cell types can be derived from a single iPSC line.[15]Differentiation protocols can be complex and lengthy; potential for variability between lines.

For drug discovery and disease modeling with direct human relevance, iPSC-derived models are the current state-of-the-art .[16] The ability to generate motor neurons and myotubes from a single patient donor provides an unprecedented opportunity to study disease mechanisms and screen for therapeutic compounds in a personalized context.[14]

Experimental Protocol: Establishing an iPSC-Derived NMJ Co-Culture

This protocol describes a general framework for establishing a functional NMJ model using human iPSC-derived motor neuron progenitors and skeletal myoblasts.

Materials:

  • Human iPSC-derived motor neuron progenitors

  • Human iPSC-derived or primary skeletal myoblasts

  • Culture plates (e.g., 96-well, glass-bottom)

  • Coating solution: Matrigel or a solution of Poly-L-Ornithine and Laminin

  • Myoblast Growth Medium

  • Myoblast Differentiation Medium

  • Motor Neuron Maturation and Co-culture Medium (e.g., NBactive4)[9]

Procedure:

  • Plate Coating: Coat culture plates with the chosen extracellular matrix solution according to the manufacturer's instructions to promote cell adhesion and differentiation.

  • Myoblast Seeding and Differentiation:

    • Seed skeletal myoblasts at a density that will achieve ~80-90% confluency.

    • Culture in Myoblast Growth Medium until the desired confluency is reached.

    • Induce myotube formation by switching to a low-serum Myoblast Differentiation Medium. Allow cells to differentiate for 5-7 days, with media changes every 2 days. Visually confirm the presence of elongated, multi-nucleated myotubes.[9]

  • Motor Neuron Plating:

    • Thaw and plate the iPSC-derived motor neuron progenitors directly onto the differentiated myotube layer.[11]

    • A typical seeding density is around 200 cells/mm².[9]

  • Co-Culture and Maturation:

    • Immediately after plating neurons, switch the entire well to a specialized Co-culture Medium designed to support both cell types. This medium is often serum-free and contains neurotrophic factors.

    • Maintain the co-culture for at least 10-15 days to allow for motor neuron maturation, axonal outgrowth, and NMJ formation.[9] Feed the cultures every 2-3 days by performing a half-media change.

co_culture_workflow cluster_0 Phase 1: Myotube Formation cluster_1 Phase 2: Co-Culture plate Coat Plate (e.g., Matrigel) seed_myo Seed Myoblasts plate->seed_myo diff_myo Induce Differentiation (5-7 Days) seed_myo->diff_myo myotubes Mature Myotubes diff_myo->myotubes plate_mn Plate Motor Neurons (onto myotubes) myotubes->plate_mn Ready for Innervation mature_nmj Mature Co-Culture (10-15 Days) plate_mn->mature_nmj functional_nmj Functional NMJs Formed mature_nmj->functional_nmj

Figure 1. Workflow for establishing a functional motor neuron-myotube co-culture.

Part 2: Core Assays for Evaluating NMJ Blockade

Once a co-culture is established, its utility lies in the ability to measure NMJ function. The following assays provide structural, functional, and phenotypic readouts to characterize the effects of NMJ blockers.

Assay 1: Acetylcholine Receptor (AChR) Clustering (Structural Validation)

Principle: A hallmark of NMJ formation is the aggregation of AChRs on the myotube membrane opposite the presynaptic nerve terminal.[17] This process is primarily driven by the motor neuron-secreted factor, agrin, which activates the Muscle-Specific Kinase (MuSK) receptor on the muscle cell, initiating a signaling cascade that anchors AChRs.[17][18] While not a direct functional assay for blockers, visualizing AChR clusters is an essential quality control step to confirm the formation of a mature postsynaptic apparatus before proceeding to functional tests.

agrin_pathway cluster_0 Motor Neuron Terminal cluster_1 Myotube Membrane Agrin Agrin LRP4 LRP4 Agrin->LRP4 binds MuSK MuSK Rapsyn Rapsyn MuSK->Rapsyn phosphorylates & recruits LRP4->MuSK activates AChR AChR Rapsyn->AChR anchors Clustered_AChR Clustered AChRs AChR->Clustered_AChR aggregates into

Figure 2. Simplified Agrin/MuSK signaling pathway for AChR clustering.

Protocol:

  • Labeling: In a mature co-culture, incubate the live cells with a fluorescently conjugated α-bungarotoxin (e.g., Alexa Fluor 488-α-BTX) at a concentration of ~50 nM for 30-60 minutes at 37°C.[19] α-BTX is a component of snake venom that binds with very high affinity and specificity to the AChR.[9]

  • Washing: Gently wash the cells three times with pre-warmed culture medium or PBS to remove unbound toxin.

  • Fixation (Optional, for co-staining): Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Immunostaining (Optional): To confirm co-localization, you can permeabilize the fixed cells and stain for a presynaptic marker, such as Synaptophysin or βIII-Tubulin, using a specific primary antibody followed by a fluorescently labeled secondary antibody of a different color.[9]

  • Imaging: Acquire images using a high-content imager or confocal microscope. Capture images in both the α-BTX channel and the neuronal marker channel.

Data Analysis & Interpretation:

  • Quantification: Use image analysis software to quantify the number, size, and intensity of AChR clusters per field of view. An increase in well-defined, pretzel-shaped clusters over time is indicative of NMJ maturation.

  • Co-localization Analysis: A true NMJ is identified by the precise apposition of presynaptic terminals (Synaptophysin-positive) with postsynaptic AChR clusters (α-BTX-positive).[9]

  • Self-Validation: A healthy, mature culture should exhibit robust AChR clustering. The absence of clusters indicates a failure in NMJ formation, invalidating subsequent functional assays.

Assay 2: Calcium Imaging (Functional Readout)

Principle: This is the primary functional assay for NMJ blockers. When a motor neuron fires, the released ACh binds to AChRs, opening ion channels on the myotube. This leads to membrane depolarization, which in turn opens voltage-gated calcium channels, causing a rapid, transient increase in intracellular Ca²⁺ concentration ([Ca²⁺]i).[14] This Ca²⁺ transient is the direct link between nerve stimulation and muscle excitation. NMJ blockers will prevent or reduce this Ca²⁺ transient in response to neuronal firing.[20]

Protocol:

  • Dye Loading: Incubate the mature co-culture with a calcium indicator dye, such as Fluo-4 AM (acetoxymethyl ester), for 30-45 minutes at 37°C. The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescently active form inside.[21][22]

  • Baseline Recording: Place the plate on a fluorescence microscope equipped with a fast-acquisition camera and an environmental chamber. Record baseline fluorescence for 1-2 minutes to ensure cells are quiescent.

  • Compound Addition: Add the NMJ blocking agent at the desired concentration and incubate for a period determined by the compound's known kinetics. Add a vehicle control to a separate set of wells.

  • Stimulation: Trigger motor neuron firing. This can be achieved in several ways:

    • Chemical Stimulation: Add a high-potassium solution or a neurotransmitter like glutamate to depolarize the neurons.[10]

    • Electrical Field Stimulation: Use electrodes to apply a brief electrical pulse to the well, specifically activating the neurons.

    • Optogenetic Stimulation: This is the most precise method. If using iPSCs engineered to express a light-sensitive ion channel like Channelrhodopsin-2 (ChR2), a flash of blue light can be used to trigger a single action potential in the motor neurons.[15][23][24]

  • Data Acquisition: Record the fluorescence intensity over time before, during, and after stimulation. A successful transmission will result in a sharp spike in fluorescence within the myotubes.[25]

Data Analysis & Interpretation:

  • Quantification: Analyze the recorded fluorescence traces. Key parameters include the amplitude of the Ca²⁺ peak (ΔF/F₀), the frequency of transients, and the area under the curve.

  • Dose-Response: Test a range of blocker concentrations to generate a dose-response curve and calculate the IC₅₀ (the concentration that inhibits 50% of the response).[8]

  • Mechanism of Action:

    • Non-depolarizing blockers (e.g., d-tubocurarine): Will cause a dose-dependent decrease in the amplitude and frequency of Ca²⁺ transients upon stimulation.[26]

    • Depolarizing blockers (e.g., succinylcholine): May cause an initial, spontaneous burst of Ca²⁺ activity followed by a complete lack of response to subsequent stimulation.

  • Controls:

    • Positive Control: d-tubocurarine is a classic competitive antagonist and should completely block the signal at a sufficient concentration.[26]

    • Negative Control: Vehicle-treated wells should show robust Ca²⁺ transients upon stimulation.

calcium_workflow start Mature NMJ Co-Culture load Load with Calcium Dye (e.g., Fluo-4 AM) start->load baseline Record Baseline Fluorescence load->baseline add_cmpd Add NMJ Blocker (or Vehicle) baseline->add_cmpd stim Stimulate Motor Neurons (e.g., Optogenetics) add_cmpd->stim record Record Ca²⁺ Transients (Time-Lapse Imaging) stim->record analyze Analyze Data (ΔF/F₀, Frequency) record->analyze

Figure 3. Experimental workflow for the calcium imaging functional assay.

Assay 3: Myotube Contraction Analysis (Phenotypic Readout)

Principle: The ultimate physiological output of NMJ transmission is the physical contraction of the muscle fiber. Monitoring and quantifying myotube contractions provides a direct phenotypic assessment of NMJ function and its inhibition.[7][26] This assay is particularly valuable as it integrates the entire signaling cascade, from neurotransmitter release to mechanical force generation.

Protocol:

  • Plate Preparation: Set up a mature co-culture on a microscope stage with environmental control.

  • Compound Addition: Add the NMJ blocker or vehicle control and incubate.

  • Stimulation: Stimulate the motor neurons using one of the methods described in the calcium imaging assay (optogenetics is preferred for precise temporal control).

  • Video Acquisition: Record high-frame-rate videos of the myotubes using a brightfield or phase-contrast microscope before and after stimulation.

  • Data Capture: Capture videos showing several contraction-relaxation cycles.

Data Analysis & Interpretation:

  • Automated Image Analysis: Use specialized software (such as the open-source tool NMJ-Analyser or custom scripts) to quantify contractions.[27] These tools often work by tracking pixel displacement or changes in cell shape over time.

  • Key Parameters: The primary readouts are the frequency and amplitude of contractions. The velocity of contraction and relaxation can also be measured.

  • Blocker Effect: An effective NMJ blocker will reduce or eliminate myotube contractions in response to neuronal stimulation. This can be quantified to generate dose-response curves.

  • Self-Validation: Spontaneous, twitch-like contractions may be observed in mature cultures. The addition of a known blocker like d-tubocurarine should abolish both spontaneous and stimulated contractions, confirming that they are NMJ-dependent.[26]

Assay TypePrinciplePrimary ReadoutThroughputKey Advantage
AChR Clustering Visualization of postsynaptic receptor aggregation.Cluster number, size, co-localization.MediumConfirms structural integrity of the synapse.
Calcium Imaging Measurement of intracellular Ca²⁺ transients post-stimulation.Fluorescence intensity change (ΔF/F₀).HighDirect, sensitive measure of synaptic transmission.
Contraction Analysis Quantification of physical myotube shortening.Contraction frequency and amplitude.Medium-HighMeasures the ultimate physiological output.

Part 3: High-Throughput Screening (HTS) and Troubleshooting

Adapting for HTS: The assays described can be scaled to 96- or 384-well formats for HTS campaigns.[28][29] This requires integration with automated liquid handling for compound addition and media changes, as well as automated microscopy and image analysis platforms.[26] The calcium imaging assay is particularly well-suited for HTS due to its robust, fluorescence-based readout and rapid kinetics. For HTS, a key metric is the Z'-factor , a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening large compound libraries.[29]

Common Issues and Troubleshooting:

IssuePotential Cause(s)Suggested Solution(s)
Poor NMJ Formation Suboptimal cell quality; incorrect seeding densities; inadequate culture medium.Qualify all cell lots. Optimize seeding densities for your specific cell types. Use a commercially validated co-culture medium.
High Background in Calcium Assay Incomplete hydrolysis of AM ester dye; dye compartmentalization; cell death.Increase de-esterification time; wash cells gently but thoroughly after loading. Use a lower dye concentration. Check for cytotoxicity.
No Myotube Contractions Immature myotubes; failed NMJ formation; myotubes have detached from the plate.Allow myotubes to differentiate for a longer period. Confirm NMJ formation with AChR staining. Ensure proper plate coating for strong adhesion.
High Well-to-Well Variability Inconsistent cell seeding; edge effects in the plate; manual pipetting errors.Use an automated cell dispenser for even seeding. Avoid using the outer wells of the plate. Utilize automated liquid handlers for compound addition.

Conclusion

Cell-based assays provide a robust and physiologically relevant platform for the investigation of neuromuscular junction blockers. By establishing co-culture models, particularly those derived from human iPSCs, researchers can perform detailed mechanistic studies and conduct high-throughput screening campaigns in a human-specific context. The combination of structural (AChR clustering), functional (calcium imaging), and phenotypic (contraction analysis) assays creates a comprehensive, self-validating system to identify and characterize novel compounds targeting the neuromuscular junction, paving the way for new therapeutic strategies for a host of neuromuscular diseases.[7][14]

References

  • Osaki, T., Uzel, S. G. M., & Kamm, R. D. (2019). In vitro models of neuromuscular junctions and their potential for novel drug discovery and development. Expert Opinion on Drug Discovery, 15(3), 351-364. [Link]

  • Santosa, K. B., & Vunjak-Novakovic, G. (2019). In vitro models of neuromuscular junctions and their potential for novel drug discovery and development. Expert Opinion on Drug Discovery, 15(3), 351–364. [Link]

  • Osaki, T., Uzel, S. G. M., & Kamm, R. D. (2020). In vitro models of neuromuscular junctions and their potential for novel drug discovery and development. Expert Opinion on Drug Discovery, 15(3), 351-364. [Link]

  • Shaker, M., & El-Ghazaly, M. (2019). Toward Building the Neuromuscular Junction: In Vitro Models to Study Synaptogenesis and Neurodegeneration. ACS Omega, 4(7), 12791–12800. [Link]

  • Li, Y., et al. (2024). An Optimized Ex Vivo Protocol for Quantitative Electrophysiological Assessment of Neuromuscular Junctions and Skeletal Muscle Function Using the Aurora System. Bio-protocol, 14(11), e4999. [Link]

  • Charoensook, S. N., et al. (2018). Formation and Characterization of in vitro Bioengineered Neuromuscular Junction Models. JOVE, (131), e56642. [Link]

  • Shaker, M., & El-Ghazaly, M. (2019). Toward Building the Neuromuscular Junction: In Vitro Models to Study Synaptogenesis and Neurodegeneration. ACS Omega, 4(7), 12791–12800. [Link]

  • Guo, X., et al. (2011). Neuromuscular Junction Formation between Human Stem cell-derived Motoneurons and Human Skeletal Muscle in a Defined System. Biomaterials, 32(36), 9624–9632. [Link]

  • Uzel, S. G. M., et al. (2016). Bioengineered Optogenetic Model of Human Neuromuscular Junction. Scientific Reports, 6, 28769. [Link]

  • Uzel, S. G. M., et al. (2017). Quantification of human neuromuscular function through optogenetics. Scientific Reports, 7, 6599. [Link]

  • Sugiyama, J. E., et al. (1997). Laminin-induced Acetylcholine Receptor Clustering: An Alternative Pathway. The Journal of Cell Biology, 139(1), 181–191. [Link]

  • Steinbeck, J. A., et al. (2016). Functional connectivity under optogenetic control allows modeling of human neuromuscular disease. Cell Stem Cell, 18(1), 134–146. [Link]

  • Bako, M. A., et al. (2021). Optimization of Application-Driven Development of In Vitro Neuromuscular Junction Models. Tissue Engineering Part B: Reviews, 27(4), 323–338. [Link]

  • Smith, A. S. T., et al. (2013). A functional system for high-content screening of neuromuscular junctions in vitro. Journal of Neuroscience Methods, 219(1), 89–98. [Link]

  • Rao, V. R., et al. (2018). Human iPSC-Derived Motor Neuron Innervation Enhances the Differentiation of Muscle Bundles Engineered with Benchtop Fabrication Techniques. ACS Biomaterials Science & Engineering, 4(11), 3843–3852. [Link]

  • Puttonen, K. A., et al. (2017). Generation of Functional Neuromuscular Junctions from Human Pluripotent Stem Cell Lines. Stem Cell Reports, 8(2), 313–324. [Link]

  • Caron, N. S. J., et al. (2017). Human iPSC-derived Motor Neurons and Skeletal Myotubes Co-culture Enabling Disease Modeling. Cellular Dynamics International. [Link]

  • Grienberger, C., & Konnerth, A. (2012). Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology. Neuron, 73(5), 862–874. [Link]

  • Peng, H. B., et al. (2003). Modulation of Agrin-induced Acetylcholine Receptor Clustering by Extracellular Signal-regulated Kinases 1 and 2 in Cultured Myotubes. The Journal of Biological Chemistry, 278(29), 26685–26692. [Link]

  • Weston, C., et al. (2000). Agrin-Induced Acetylcholine Receptor Clustering Is Mediated by the Small Guanosine Triphosphatases Rac and Cdc42. The Journal of Cell Biology, 150(1), 205–212. [Link]

  • Bako, M. A., et al. (2019). A 3D culture model of innervated human skeletal muscle enables studies of the adult neuromuscular junction. eLife, 8, e49294. [Link]

  • Shimojo, D., et al. (2015). Rapid, efficient, and simple motor neuron differentiation from human pluripotent stem cells. Stem Cell Reports, 5(6), 1037-1048. [Link]

  • Maxwell, S., et al. (2015). Electrophysiological analysis of neuromuscular synaptic function in myasthenia gravis patients and animal models. Experimental Neurology, 270, 41-54. [Link]

  • Kummer, T. T., et al. (2006). Mechanism of Acetylcholine Receptor Cluster Formation Induced by DC Electric Field. PLoS ONE, 1(1), e21. [Link]

  • Lee, C. W., et al. (2009). Regulation of Acetylcholine Receptor Clustering by ADF/Cofilin-Directed Vesicular Trafficking. Developmental Cell, 17(4), 498–511. [Link]

  • Li, L., et al. (2021). A Stable Cell Line Expressing Clustered AChR: A Novel Cell-Based Assay for Anti-AChR Antibody Detection in Myasthenia Gravis. Frontiers in Immunology, 12, 685525. [Link]

  • Dai, Z., & Peng, H. B. (2009). The formation of acetylcholine receptor clusters visualized with quantum dots. Molecular and Cellular Neuroscience, 41(3), 302–310. [Link]

  • Dam, D., et al. (2021). Deciphering the Calcium Code: A Review of Calcium Activity Analysis Methods Employed to Identify Meaningful Activity in Early Neural Development. International Journal of Molecular Sciences, 22(16), 8820. [Link]

  • Mech,M., et al. (2020). NMJ-Analyser: high-throughput morphological screening of neuromuscular junctions identifies subtle changes in mouse neuromuscular disease models. bioRxiv. [Link]

  • Kim, J. H., et al. (2024). Application of Electrophysiological Techniques in Assessing of Neuromuscular Junction-Related Disorders. International Journal of Molecular Sciences, 25(11), 6049. [Link]

  • Saini, J., et al. (2019). Novel coculture system to investigate NMJ formation and development. YouTube. [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Assay Genie. [Link]

  • Bloch, R. J., & Geiger, B. (1980). The localization of acetylcholine receptor clusters in areas of cell-substrate contact in cultures of rat myotubes. Cell, 21(1), 25–35. [Link]

  • Merlo, P., et al. (2024). Electrophysiological Methods for Recording Synaptic Potentials from the NMJ of Drosophila Larvae. Journal of Visualized Experiments, (198), e65561. [Link]

  • Englander, L. L., & Rubin, L. L. (1987). Acetylcholine receptor clustering and nuclear movement in muscle fibers in culture. The Journal of Cell Biology, 104(1), 87–95. [Link]

  • Pier, C. L., et al. (2022). A Cell-Based Potency Assay for Determining the Relative Potency of Botulinum Neurotoxin A Preparations Using Manual and Semi-Automated Procedures. Toxins, 14(1), 47. [Link]

  • Wikipedia contributors. (2023). Calcium imaging. Wikipedia. [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]

  • Jacobs, G. P., & Gautieri, R. F. (1981). Neuromuscular junction blocking agents: an initial screening bioassay. Journal of Pharmaceutical Sciences, 70(6), 682–683. [Link]

  • Singh, C., et al. (2022). Neuromuscular Blocking Agents. International Journal of Pharmaceutical Sciences Review and Research, 75(2), 159-166. [Link]

  • Molecular Devices. (2021). Real-Time Calcium Imaging: Sub-Second Detection Made Easy. YouTube. [Link]

  • Vera, M. (2024). Neuromuscular Junction Blocking Agents Nursing Pharmacology. Nurseslabs. [Link]

  • Nickson, C. (2020). Neuromuscular Blockers - Part One. LITFL. [Link]

Sources

Application Notes and Protocols for Determining the Receptor Affinity of 5'-Methoxylaudanosine via Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Target of 5'-Methoxylaudanosine

This compound is an alkaloid derivative with potential pharmacological activity.[][2][3][4] As an intermediate in the synthesis of neuromuscular blocking agents, understanding its direct interactions with cellular receptors is crucial for elucidating its mechanism of action and potential therapeutic applications.[2][3] While the specific receptor target for this compound is not yet fully characterized, its structural similarity to laudanosine, which has been shown to interact with α1-adrenoceptors, suggests that G protein-coupled receptors (GPCRs) are a probable target class.[5]

These application notes provide a comprehensive and adaptable framework for researchers and drug development professionals to determine the binding affinity of this compound for a putative receptor target using radioligand binding assays.[6][7] This powerful technique remains a gold standard for quantifying ligand-receptor interactions due to its sensitivity and robustness.[8][9][10] We will detail the necessary protocols for both saturation and competitive binding assays, offering insights into experimental design, execution, and data analysis to ensure the generation of reliable and reproducible results.[11][12]

Principle of the Assay

Radioligand binding assays measure the interaction of a radiolabeled ligand with a receptor.[11][13] The fundamental principle involves incubating a biological preparation containing the receptor of interest (e.g., cell membranes, tissue homogenates) with a radiolabeled ligand.[14] By separating the bound from the free radioligand, the amount of ligand bound to the receptor can be quantified.[8]

Two primary types of assays are discussed:

  • Saturation Binding Assay: This assay determines the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in the preparation.[14][15] This is achieved by incubating a fixed amount of the receptor preparation with increasing concentrations of the radioligand.[12]

  • Competitive Binding Assay: This assay is used to determine the affinity of an unlabeled compound (the "competitor," in this case, this compound) for the receptor.[8][16] It involves incubating the receptor preparation with a fixed concentration of a radioligand and varying concentrations of the unlabeled competitor.[17] The competitor's ability to displace the radioligand from the receptor allows for the calculation of its inhibitory constant (Ki).

Experimental Workflow Overview

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Preparation (e.g., Cell Membranes) Incubation Incubation of Receptor, Radioligand, and Compound Receptor_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep This compound Serial Dilution Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Data_Analysis Data Analysis (Kd, Bmax, Ki) Counting->Data_Analysis

Figure 1: General workflow for a radioligand binding assay.

Materials and Reagents

Reagent/Material Supplier Notes
Test Compound This compound
Radioligand PerkinElmer, Revvitye.g., [³H]-Prazosin for α1-adrenoceptors. Must be chosen based on the hypothesized receptor target.
Receptor Source ATCC, In-houseCell line expressing the target receptor (e.g., CHO-K1 cells stably transfected with the human α1A-adrenoceptor) or tissue homogenates.
Binding Buffer 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4
Non-specific Binding Ligand Sigma-AldrichA structurally different compound with high affinity for the target receptor (e.g., Phentolamine for α1-adrenoceptors).
Glass Fiber Filters Whatman, MilliporeGF/B or GF/C filters, pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
Scintillation Cocktail PerkinElmerUltima Gold™ or equivalent.
96-well Plates Corning, Greiner
Cell Harvester PerkinElmer, BrandelFor rapid filtration.
Liquid Scintillation Counter Beckman Coulter, PerkinElmer
Protein Assay Kit Thermo Fisher ScientificBCA or Bradford assay kit.

Protocol 1: Saturation Binding Assay

This protocol aims to determine the Kd and Bmax of a suitable radioligand for the putative receptor of this compound.

Step-by-Step Methodology
  • Receptor Preparation:

    • Culture cells expressing the target receptor to near confluency.

    • Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[18]

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[18]

    • Wash the membrane pellet by resuspending it in fresh binding buffer and repeating the centrifugation step.

    • Resuspend the final pellet in binding buffer and determine the protein concentration using a BCA or Bradford assay.[18]

    • Store the membrane preparation in aliquots at -80°C.

  • Assay Setup:

    • Prepare serial dilutions of the radioligand in binding buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.[15]

    • In a 96-well plate, set up triplicate wells for each concentration of the radioligand for "Total Binding" and "Non-specific Binding".

    • Total Binding Wells: Add 50 µL of binding buffer, 50 µL of the appropriate radioligand dilution, and 150 µL of the membrane preparation (typically 10-50 µg of protein).

    • Non-specific Binding (NSB) Wells: Add 50 µL of a high concentration of the non-specific binding ligand (e.g., 10 µM Phentolamine), 50 µL of the appropriate radioligand dilution, and 150 µL of the membrane preparation.[19] The concentration of the unlabeled ligand should be at least 100 times its Kd to saturate the receptors.[19]

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (typically 60-120 minutes). The optimal time and temperature should be determined in preliminary kinetic experiments.[18]

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.[8]

    • Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Counting and Data Analysis:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

    • Calculate "Specific Binding" by subtracting the average CPM from the NSB wells from the average CPM of the Total Binding wells for each radioligand concentration.[11]

    • Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis) and fit the data using non-linear regression analysis (one-site binding hyperbola) to determine the Kd and Bmax.[12][14]

Protocol 2: Competitive Binding Assay

This protocol determines the affinity (Ki) of this compound for the target receptor.

Step-by-Step Methodology
  • Assay Setup:

    • Prepare serial dilutions of this compound in binding buffer. A wide concentration range is recommended (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • In a 96-well plate, set up the following wells in triplicate:

      • Total Binding: 50 µL of binding buffer, 50 µL of the radioligand at a fixed concentration (ideally at or below its Kd), and 150 µL of the membrane preparation.[11]

      • Non-specific Binding (NSB): 50 µL of the non-specific binding ligand (e.g., 10 µM Phentolamine), 50 µL of the radioligand, and 150 µL of the membrane preparation.

      • Competition: 50 µL of the appropriate this compound dilution, 50 µL of the radioligand, and 150 µL of the membrane preparation.

  • Incubation, Filtration, and Counting:

    • Follow the same procedures for incubation, filtration, and counting as described in the Saturation Binding Assay protocol.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding (Y-axis) against the log concentration of this compound (X-axis).

    • Fit the data using non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[17]

    • Calculate the inhibitory constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation:[18][20] Ki = IC₅₀ / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor, as determined from the saturation binding assay.

Data Presentation and Interpretation

Table 1: Representative Saturation Binding Data

Radioligand Concentration (nM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)
0.115002001300
0.555004005100
1.085006007900
2.512000100011000
5.014000150012500
10.015000200013000
20.015500250013000

Table 2: Representative Competitive Binding Data

Log [this compound] (M)% Specific Binding
-10100
-9.598
-9.095
-8.585
-8.050
-7.515
-7.05
-6.52
-6.01

Visualizing the Principles of Binding

Figure 2: Principle of competitive radioligand binding.

Trustworthiness and Self-Validation

To ensure the integrity of the data, the following quality control measures are essential:

  • Receptor Expression: Confirm the expression of the target receptor in the chosen cell line or tissue preparation using techniques like Western blotting or qPCR.

  • Radioligand Purity: Use a radioligand with high radiochemical purity (>95%) to minimize confounding results.[11]

  • Equilibrium Conditions: Verify that the incubation time is sufficient to reach equilibrium by performing kinetic association and dissociation experiments.[11]

  • Linearity of Binding: Ensure that the amount of receptor used is in the linear range of the binding signal to avoid ligand depletion.[15]

  • Reproducibility: All experiments should be performed with appropriate replicates (typically triplicates), and key findings should be confirmed in independent experiments.

Conclusion

These detailed protocols provide a robust starting point for characterizing the receptor binding affinity of this compound. By carefully selecting a putative receptor target based on structural analogs and systematically applying these saturation and competitive binding assays, researchers can generate high-quality, quantitative data. This information is fundamental for understanding the compound's pharmacology and guiding future drug development efforts.

References

  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Mahan, L. C., & McVittie, L. D. (1994). Radioligand binding methods: practical guide and tips. Methods in neurosciences, 19, 145–163.
  • Davenport, A. P., & Russell, F. D. (2000). Radioligand binding assays and their analysis. Methods in molecular biology (Clifton, N.J.), 132, 275–302.
  • Dong, C., Liu, Z., & Wang, F. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 5(17), e1578.
  • Dong, C., Liu, Z., & Wang, F. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate. Retrieved from [Link]

  • GraphPad. (n.d.). Nonspecific binding. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Drug Discovery Methods. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. YouTube. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Bylund, D. B. (1992). Radioligand Binding Methods: Practical Guide and Tips. Journal of Pharmacology and Experimental Therapeutics, 262(1), 1-5.
  • Celtarys Research. (2025, February 21). Radioligands vs. Fluorescent Ligands: Binding Assays. Retrieved from [Link]

  • GraphPad. (n.d.). Key concepts: Competitive binding. Retrieved from [Link]

  • GraphPad. (n.d.). Competitive Binding Data with One Class of Receptors. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2004). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In HTS Assay Development and Screening.
  • Pharmaffiliates. (n.d.). CAS No : 24734-71-2 | Product Name : this compound. Retrieved from [Link]

  • Graulich, A., Scuvée-Moreau, J., Seutin, V., & Liégeois, J. F. (2005). Synthesis and radioligand binding studies of C-5- and C-8-substituted 1-(3,4-dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums as SK channel blockers related to N-methyl-laudanosine and N-methyl-noscapine. Journal of medicinal chemistry, 48(12), 4210–4219.
  • Global Substance Registration System. (n.d.). This compound, (R)-. Retrieved from [Link]

  • Ivorra, M. D., et al. (1993). Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines. British journal of pharmacology, 108(4), 899–906.
  • Abbate, C., et al. (2012). Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity for potential use as positron emission tomography radiotracers. Journal of medicinal chemistry, 55(17), 7635–7648.
  • Samso, M., et al. (2018). Mapping Co-regulatory Interactions among Ligand Binding sites in RyR1. Biophysical journal, 114(3), 566–577.
  • Guerrero, M., et al. (2022). Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5. Frontiers in pharmacology, 13, 881475.
  • Krzanowski, J. J., & Polson, J. B. (1988). Mechanism of action of methylxanthines in asthma. The Journal of allergy and clinical immunology, 82(2), 143–145.

Sources

Application Notes and Protocols: Investigating the Anti-Cancer Activity of 5'-Methoxylaudanosine in HepG2 and Caco-2 Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 5'-Methoxylaudanosine

This compound, a benzylisoquinoline alkaloid, is a compound of growing interest within the field of oncological research. While its precise mechanisms of action are still under investigation, preliminary studies on related compounds suggest potential anti-proliferative and pro-apoptotic effects in various cancer models. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro anti-cancer activity of this compound using two well-established human cancer cell lines: HepG2 (hepatocellular carcinoma) and Caco-2 (colorectal adenocarcinoma).

The choice of HepG2 and Caco-2 cells is strategic. HepG2 cells are a valuable model for liver cancer research, exhibiting an epithelial-like morphology and secreting a variety of plasma proteins.[1] Key signaling pathways often dysregulated in hepatocellular carcinoma, such as the Wnt/β-catenin and PI3K/Akt pathways, are active in these cells, making them a relevant system for mechanistic studies.[1][2][3] The Caco-2 cell line, derived from a colorectal adenocarcinoma, is widely used as a model for the intestinal epithelium and is instrumental in studying drug absorption and metabolism, as well as the efficacy of anti-cancer agents targeting colorectal malignancies.[4][5][6]

This document will guide you through a series of robust, validated assays to characterize the effects of this compound on cell viability, apoptosis, cell cycle progression, and cell migration and invasion. Each protocol is presented with detailed, step-by-step instructions and an explanation of the underlying scientific principles, ensuring both reproducibility and a deep understanding of the experimental workflow.

Part 1: Foundational Analysis - Cytotoxicity and Viability

The initial step in evaluating any potential anti-cancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a reliable and widely used colorimetric method for this purpose.[7][8] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[7][9]

MTT Cell Viability Assay

This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8][10] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Assay for HepG2 and Caco-2 Cells

  • Cell Seeding:

    • Harvest logarithmically growing HepG2 or Caco-2 cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Data Analysis and Interpretation:

The percentage of cell viability is calculated using the following formula:

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration and performing a non-linear regression analysis.

Expected Data Summary:

Cell LineTreatment DurationIC₅₀ of this compound (µM)
HepG224hHypothetical Value
48hHypothetical Value
72hHypothetical Value
Caco-224hHypothetical Value
48hHypothetical Value
72hHypothetical Value

Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis

Once the cytotoxic effect of this compound is established, the next critical step is to understand the mechanism of cell death. Apoptosis, or programmed cell death, is a key target for many anti-cancer therapies.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect this event.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol: Annexin V/PI Staining

  • Cell Treatment and Harvesting:

    • Seed HepG2 or Caco-2 cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24 or 48 hours.

    • Harvest the cells, including any floating cells in the supernatant, by trypsinization.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (or follow the manufacturer's instructions for your specific kit).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.[13]

    • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis

Many anti-cancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating. Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]

Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment and Fixation:

    • Treat cells with this compound as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Data Analysis:

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.

Expected Data Summary:

Cell LineTreatment% Cells in G0/G1% Cells in S% Cells in G2/M
HepG2ControlHypothetical ValueHypothetical ValueHypothetical Value
This compound (IC₅₀)Hypothetical ValueHypothetical ValueHypothetical Value
Caco-2ControlHypothetical ValueHypothetical ValueHypothetical Value
This compound (IC₅₀)Hypothetical ValueHypothetical ValueHypothetical Value

Part 3: Functional Assays - Migration and Invasion

A key hallmark of cancer malignancy is the ability of tumor cells to migrate and invade surrounding tissues, leading to metastasis. The following assays are crucial for evaluating the potential of this compound to inhibit these processes.

Wound Healing (Scratch) Assay

The wound healing assay is a straightforward and cost-effective method to study directional cell migration in vitro.[16][17] A "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.[16]

Protocol: Wound Healing Assay

  • Cell Seeding and Monolayer Formation:

    • Seed HepG2 or Caco-2 cells in a 6-well plate and allow them to grow to a confluent monolayer.

  • Creating the "Wound":

    • Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[18]

    • Wash the wells with PBS to remove detached cells.

  • Treatment and Imaging:

    • Replace the PBS with a fresh medium containing a sub-lethal concentration of this compound (e.g., IC₂₀) to minimize confounding effects from cell death. Include a control group with a normal medium.

    • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.

  • Data Analysis:

    • Measure the width of the scratch at multiple points for each image.

    • The percentage of wound closure can be calculated as:

Transwell Invasion Assay

The Transwell invasion assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking the in vivo process of metastasis.[19][20]

Protocol: Transwell Invasion Assay

  • Chamber Preparation:

    • Rehydrate Transwell inserts with a porous membrane (typically 8 µm pore size) with a serum-free medium.

    • For the invasion assay, coat the upper surface of the membrane with a thin layer of Matrigel or a similar basement membrane extract and allow it to solidify.[21]

  • Cell Seeding:

    • Harvest and resuspend HepG2 or Caco-2 cells in a serum-free medium.

    • Seed the cells (e.g., 5 x 10⁴ cells) in the upper chamber of the Transwell insert in a medium containing this compound.

  • Chemoattractant and Incubation:

    • Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[21]

    • Incubate the plate for 24-48 hours.

  • Fixation and Staining:

    • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the cells that have invaded the lower surface of the membrane with methanol or paraformaldehyde.

    • Stain the invaded cells with a crystal violet solution.[21]

  • Quantification:

    • Wash the inserts and allow them to air dry.

    • Count the number of stained cells in multiple fields of view under a microscope.

Expected Data Summary:

Cell LineTreatmentRelative Migration (% of Control)Relative Invasion (% of Control)
HepG2Control100%100%
This compoundHypothetical ValueHypothetical Value
Caco-2Control100%100%
This compoundHypothetical ValueHypothetical Value

Part 4: Visualizing the Experimental Workflow and Potential Signaling Pathways

To provide a clear overview of the experimental design and potential mechanisms of action, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis HepG2 HepG2 Cells Treatment This compound (Dose & Time Course) HepG2->Treatment Caco2 Caco-2 Cells Caco2->Treatment MTT MTT Assay (Viability/IC50) Treatment->MTT Apoptosis Annexin V/PI (Apoptosis) Treatment->Apoptosis CellCycle PI Staining (Cell Cycle) Treatment->CellCycle Migration Wound Healing (Migration) Treatment->Migration Invasion Transwell Assay (Invasion) Treatment->Invasion Data Quantification & Statistical Analysis MTT->Data Apoptosis->Data CellCycle->Data Migration->Data Invasion->Data

Caption: Experimental workflow for evaluating this compound.

Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK_ERK MAPK/ERK Pathway cluster_Wnt Wnt/β-catenin Pathway PI3K PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis mTOR mTOR Akt->mTOR Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Metastasis Migration & Invasion mTOR->Metastasis Ras Ras Raf Raf Ras->Raf Ras->Apoptosis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis ERK->Metastasis Wnt Wnt GSK3b GSK-3β Wnt->GSK3b beta_catenin β-catenin GSK3b->beta_catenin beta_catenin->Proliferation beta_catenin->Metastasis Compound This compound Compound->PI3K Inhibition? Compound->Ras Inhibition? Compound->Wnt Inhibition?

Caption: Potential signaling pathways affected by this compound.

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the initial in vitro characterization of this compound's anti-cancer activity in HepG2 and Caco-2 cells. The data generated from these assays will provide critical insights into its dose-dependent cytotoxicity, its ability to induce apoptosis and/or cell cycle arrest, and its potential to inhibit cancer cell migration and invasion.

Positive and significant results from these studies would warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound. Techniques such as Western blotting, RT-qPCR, and pathway-specific reporter assays could be employed to elucidate the underlying mechanisms. Ultimately, this systematic approach will be instrumental in determining the therapeutic potential of this compound as a novel anti-cancer agent.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • JoVE. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • PubMed Central. (2015). Gene Network Analysis of Glucose Linked Signaling Pathways and Their Role in Human Hepatocellular Carcinoma Cell Growth and Survival in HuH7 and HepG2 Cell Lines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Transwell In Vitro Cell Migration and Invasion Assays. Retrieved from [Link]

  • protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]

  • SnapCyte. (n.d.). Invasion Assay Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Wound healing assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]

  • Cytion. (n.d.). HepG2 Cell Line - A Liver Cancer Research Resource. Retrieved from [Link]

  • PubMed Central. (2021). The Curious Case of the HepG2 Cell Line: 40 Years of Expertise. Retrieved from [Link]

  • National Institutes of Health. (n.d.). TGF-β1 signaling pathway serves a role in HepG2 cell regulation by affecting the protein expression of PCNA, gankyrin, p115, XIAP and survivin. Retrieved from [Link]

  • PLOS One. (2016). Transcriptome Profiling of Caco-2 Cancer Cell Line following Treatment with Extracts from Iodine-Biofortified Lettuce (Lactuca sativa L.). Retrieved from [Link]

  • Spandidos Publications. (2016). Insulin resistance contributes to multidrug resistance in HepG2 cells via activation of the PERK signaling pathway and upregulation of Bcl-2 and P-gp. Retrieved from [Link]

  • Bio-protocol. (2012). Scratch Wound Healing Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Wound-Healing Assay. Retrieved from [Link]

  • Cytion. (n.d.). Caco-2 Cell Line - An Extensive Guide to CaCo-2 cells in Gastrointestinal Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the wound healing assay preparation protocols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HT-29 and Caco-2 Reporter Cell Lines for Functional Studies of Nuclear Factor Kappa B Activation. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT cell viability assay in cell lines (A) HepG2 and (B) CaCo2. Retrieved from [Link]

  • Cellosaurus. (n.d.). Cellosaurus cell line Caco-2 (CVCL_0025). Retrieved from [Link]

Sources

Application Notes and Protocols for the Investigation of 5'-Methoxylaudanosine as a Modulator of Small-Conductance Calcium-Activated Potassium (SK) Channels

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the investigation of 5'-Methoxylaudanosine as a potential modulator of small-conductance calcium-activated potassium (SK) channels. Drawing upon established research on the closely related analogue, methyl-laudanosine, this document outlines the scientific rationale, key experimental protocols, and data interpretation frameworks necessary for a thorough evaluation of this compound's pharmacological profile.

I. Scientific Rationale and Background

Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability.[1] Activated by intracellular calcium, these channels mediate the afterhyperpolarization (AHP) that follows action potentials, thereby influencing firing patterns and synaptic integration.[2] The SK channel family comprises three subtypes, SK1, SK2, and SK3, which are encoded by the KCNN1-3 genes respectively. Due to their significant role in tuning neuronal firing, SK channels have emerged as promising therapeutic targets for a range of neurological and cardiovascular disorders.[3][4]

The pharmacological toolbox for studying SK channels includes both peptide toxins, such as apamin, and a variety of small molecules. While potent, peptide toxins can have limitations in terms of reversibility and bioavailability. This has driven the exploration of synthetic small molecule modulators.

This application note focuses on this compound, an alkaloid derivative.[][6] While direct studies on the interaction of this compound with SK channels are not yet prevalent in the literature, compelling evidence from studies on the structurally similar compound, methyl-laudanosine , provides a strong impetus for its investigation. Research has demonstrated that methyl-laudanosine is a reversible, medium-potency blocker of SK channels.[2][7]

A key study by Liegeois et al. (2004) established that methyl-laudanosine blocks SK1, SK2, and SK3 currents with similar potency, exhibiting IC50 values in the low micromolar range.[7] This blockade of SK channels by methyl-laudanosine was shown to effectively inhibit the apamin-sensitive AHP in dopaminergic neurons, leading to an increase in their firing frequency.[2] These findings suggest that the laudanosine scaffold is a promising starting point for the development of novel SK channel modulators. The structural similarity between this compound and methyl-laudanosine warrants a detailed investigation into whether it shares this SK channel blocking activity, and potentially possesses a unique pharmacological profile in terms of potency, subtype selectivity, or off-target effects.

Key Characteristics of Methyl-Laudanosine (as a proxy for this compound's potential activity):

ParameterValueReference
Target SK1, SK2, SK3 Channels
IC50 (SK1) 1.2 µM
IC50 (SK2) 0.8 µM
IC50 (SK3) 1.8 µM
Effect on AHP Blocks apamin-sensitive AHP
Reversibility Rapidly reversible

II. Experimental Workflows and Protocols

The following protocols are designed to systematically evaluate the effects of this compound on SK channel function. These are based on established methodologies used for the characterization of other SK channel modulators.

A. In Vitro Characterization using Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard technique for directly measuring the activity of ion channels. Both whole-cell and single-channel recording configurations can be employed to characterize the interaction of this compound with SK channels expressed in heterologous systems (e.g., HEK293 or CHO cells) or in primary neuronal cultures.

Workflow for In Vitro Electrophysiological Characterization:

A workflow for characterizing this compound's effect on SK channels.

1. Cell Preparation:

  • Heterologous Expression:

    • Culture HEK293 or CHO cells in appropriate media.

    • Transiently transfect cells with plasmids encoding the desired human or rodent SK channel subtype (SK1, SK2, or SK3) and a fluorescent reporter protein (e.g., GFP) for identification of transfected cells.

    • Allow 24-48 hours for channel expression before recording.

  • Primary Neuronal Culture:

    • Prepare primary cultures of neurons known to express SK channels (e.g., hippocampal or dopaminergic neurons) from embryonic or neonatal rodents.

    • Culture neurons for a sufficient period to allow for maturation and expression of ion channels.

2. Solutions and Reagents:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and CaCl2 to achieve the desired free Ca2+ concentration (e.g., 1 µM). Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent such as DMSO. The final concentration of DMSO in the recording solution should be kept low (e.g., <0.1%) to avoid solvent effects. Information on the solubility of this compound suggests it is soluble in chloroform, dichloromethane, diethyl ether, and methanol.[6]

3. Whole-Cell Recording Protocol:

  • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a selected cell with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply voltage ramps (e.g., from -100 mV to +50 mV over 1 second) to elicit SK channel currents.

  • Establish a stable baseline recording of SK currents.

  • Apply increasing concentrations of this compound to the bath and record the resulting changes in current amplitude.

  • At the end of each experiment, apply a known SK channel blocker (e.g., 100 nM apamin) to confirm the identity of the recorded currents.

4. Data Analysis:

  • Measure the peak or steady-state current amplitude at a specific voltage in the absence and presence of different concentrations of this compound.

  • Construct a dose-response curve by plotting the percentage of current inhibition against the logarithm of the drug concentration.

  • Fit the dose-response curve with the Hill equation to determine the IC50 value and the Hill coefficient.

B. Evaluation of Effects on Neuronal Excitability

To understand the functional consequences of SK channel modulation by this compound, it is crucial to examine its effects on the firing properties of neurons.

Workflow for Assessing Effects on Neuronal Firing:

A workflow for assessing the impact of this compound on neuronal excitability.

1. Brain Slice Preparation:

  • Prepare acute brain slices (e.g., 300 µm thick) from relevant brain regions (e.g., hippocampus, substantia nigra) of rodents.

  • Maintain slices in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.

2. Current-Clamp Recording Protocol:

  • Transfer a brain slice to the recording chamber and perfuse with aCSF.

  • Visually identify neurons for recording using infrared differential interference contrast (IR-DIC) microscopy.

  • Perform whole-cell current-clamp recordings using pipettes filled with an appropriate internal solution.

  • Measure the resting membrane potential and input resistance of the neuron.

  • Inject depolarizing current steps to elicit a train of action potentials.

  • Record the afterhyperpolarization (AHP) that follows the spike train.

  • Establish a stable baseline recording.

  • Apply this compound to the bath and repeat the current injection protocol.

  • Record any changes in resting membrane potential, input resistance, action potential firing frequency, and the amplitude and duration of the AHP.

  • Co-apply apamin to determine if the effects of this compound are mediated by SK channels.

3. Data Analysis:

  • Measure the amplitude and duration of the medium AHP (mAHP) before and after drug application.

  • Quantify the change in firing frequency in response to a sustained depolarizing current injection.

  • Perform statistical analysis to determine the significance of any observed effects.

III. Interpretation of Results and Troubleshooting

  • Confirmation of SK Channel Blockade: A concentration-dependent reduction in the outward current in voltage-clamp experiments, which is reversible upon washout and occluded by a saturating concentration of apamin, would strongly indicate that this compound blocks SK channels.

  • Subtype Selectivity: By individually expressing SK1, SK2, and SK3 channels in a heterologous system, the IC50 for each subtype can be determined. A significant difference in IC50 values would indicate subtype selectivity.

  • Functional Consequences: In current-clamp recordings, a reduction in the mAHP amplitude and an increase in the firing frequency of neurons would be consistent with SK channel blockade.

  • Troubleshooting:

    • No effect observed: Consider the solubility and stability of this compound in the experimental solutions. Verify the expression and function of SK channels using a known modulator.

    • Non-specific effects: Observe for changes in other electrophysiological parameters such as resting membrane potential, input resistance, and action potential waveform, which might indicate off-target effects. The study on methyl-laudanosine noted some non-specific effects at higher concentrations, such as activation of muscarinic receptors in serotonergic neurons.[7] Similar caution should be exercised when interpreting the effects of this compound.

IV. Conclusion

The structural analogy to the known SK channel blocker methyl-laudanosine makes this compound a compelling candidate for investigation as a novel modulator of SK channels. The detailed protocols provided in these application notes offer a robust framework for its systematic pharmacological characterization. A thorough investigation of its potency, selectivity, and functional effects will be crucial in determining its potential as a new pharmacological tool for studying SK channel physiology and as a lead compound for the development of novel therapeutics.

V. References

  • Liegeois, J. F., et al. (2004). Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices. British Journal of Pharmacology, 142(2), 345-354. [Link]

  • Moreau, J. L., et al. (2002). Methyl-laudanosine: a new pharmacological tool to investigate the function of small-conductance Ca(2+)-activated K(+) channels. The Journal of Pharmacology and Experimental Therapeutics, 302(3), 1176-1183. [Link]

  • Liegeois, J. F., et al. (2003). Synthesis and biological evaluation of N-methyl-laudanosine iodide analogues as potential SK channel blockers. European Journal of Medicinal Chemistry, 38(4), 425-433. [Link]

  • Moreau, J. L., et al. (2002). Methyl-laudanosine: a new pharmacological tool to investigate the function of small-conductance Ca(2+)-activated K(+) channels. Journal of Pharmacology and Experimental Therapeutics, 302(3), 1176-1183. [Link]

  • Liegeois, J. F., et al. (2004). Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices. PMC, 142(2), 4. [Link]

  • Contreras, G. F., et al. (2013). SK channel inhibition mediates the initiation and amplitude modulation of synchronized burst firing in the spinal cord. Journal of Neurophysiology, 110(10), 2289-2300. [Link]

  • GSRS. (n.d.). This compound, (R)-. Retrieved from [Link]

  • Diness, J. G., et al. (2010). Inhibition of small-conductance Ca2+-activated K+ channels terminates and protects against atrial fibrillation. Circulation: Arrhythmia and Electrophysiology, 3(4), 380-390. [Link]

  • Burashnikov, A., et al. (2020). The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity. Journal of Cardiovascular Pharmacology, 76(2), 216-226. [Link]

  • Kshatri, A. S., et al. (2018). Physiology and Therapeutic Potential of SK, H, and M Medium AfterHyperPolarization Ion Channels. Frontiers in Physiology, 9, 1496. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 24734-71-2 | Product Name : this compound. Retrieved from [Link]

  • Skibsbye, L., et al. (2017). Inhibition of Small Conductance Calcium-Activated Potassium (SK) Channels Prevents Arrhythmias in Rat Atria During β-Adrenergic and Muscarinic Receptor Activation. Frontiers in Physiology, 8, 856. [Link]

  • Borbáth, V., et al. (2021). The Inhibition of the Small-Conductance Ca2+-Activated Potassium Channels Decreases the Sinus Node Pacemaking during Beta-Adrenergic Activation. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Pedarzani, P., et al. (2001). Modulation of recombinant and native neuronal SK channels by the neuroprotective drug riluzole. The Journal of Pharmacology and Experimental Therapeutics, 297(1), 115-124. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5'-Methoxylaudanosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5'-Methoxylaudanosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and frequently asked questions. Our goal is to explain the causality behind experimental choices, empowering you to improve reaction yields and purity.

Introduction: Navigating the Synthesis of a Tetrahydroisoquinoline Alkaloid

This compound is a member of the tetrahydroisoquinoline (THIQ) alkaloid family, a class of compounds known for their diverse biological activities.[1] The synthesis of such molecules typically relies on classic named reactions, primarily the Bischler-Napieralski and Pictet-Spengler reactions, to construct the core isoquinoline scaffold.[1][2] While robust, these methods present unique challenges that can significantly impact yield and purity. This guide will address these challenges directly, providing field-proven insights to navigate the complexities of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the this compound core structure? A1: The two most prevalent and effective strategies for constructing the tetrahydroisoquinoline skeleton of this compound are the Bischler-Napieralski reaction followed by reduction, and the Pictet-Spengler reaction.[1][3] The choice between them often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Q2: My Bischler-Napieralski reaction is failing or giving very low yields. What is the most common cause? A2: The success of the Bischler-Napieralski reaction is highly dependent on the electronic nature of the aromatic ring of the β-arylethylamide precursor. The reaction is an intramolecular electrophilic aromatic substitution, which is most effective when the ring contains electron-donating groups (EDGs) that activate it towards cyclization.[3][4] Insufficient activation is a primary cause of failure. Additionally, the choice and handling of the dehydrating agent (e.g., POCl₃, P₂O₅) are critical.[5][6]

Q3: I am observing significant side product formation in my Pictet-Spengler reaction. How can I improve selectivity? A3: Side product formation, particularly the generation of regioisomers, is a common challenge in the Pictet-Spengler reaction when using substituted β-phenethylamines.[7] Regioselectivity is governed by reaction conditions, especially pH and the catalyst employed. Traditional strong acid catalysis can sometimes lead to mixtures, whereas modern biomimetic approaches using phosphate buffers can offer improved control and milder reaction conditions.[8]

Q4: Why is the purification of my final this compound product difficult? A4: As a tertiary amine, this compound is basic and can be prone to tailing on standard silica gel chromatography. Furthermore, closely related impurities, such as N-demethylated precursors or isomers from the cyclization step, can be difficult to separate. Employing a modified purification strategy, such as using a triethylamine-deactivated silica gel or switching to an alternative stationary phase like alumina, can significantly improve separation.

Visualizing the Synthetic Approach

The following diagram illustrates the two primary pathways to the core structure of this compound.

G cluster_start Starting Materials cluster_BN Bischler-Napieralski Route cluster_PS Pictet-Spengler Route Precursors Substituted β-Phenethylamine & Acyl Chloride/Aldehyde Amide Amide Formation Precursors->Amide Route 1 PS Pictet-Spengler Reaction Precursors->PS Route 2 BN Bischler-Napieralski Cyclization Amide->BN Reduction Reduction of Imine BN->Reduction Final This compound Core Structure Reduction->Final NAlk Post-Cyclization Modifications (e.g., N-Alkylation) PS->NAlk NAlk->Final

Caption: Primary synthetic routes to the this compound core.

Troubleshooting Guide: The Bischler-Napieralski Route

This route involves the cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which is then reduced.

Problem: Low or No Yield in Cyclization Step

This is often the most critical and lowest-yielding step. A systematic approach is required to diagnose the issue.

G Start Low/No DHIQ Product (B-N Reaction) CheckSM Is Starting Amide Consumed? (Monitor by TLC/LCMS) Start->CheckSM NoReaction Cause: Insufficient Activation - Dehydrating agent is old/inactive - Reaction temp. too low - Aromatic ring not electron-rich enough CheckSM->NoReaction No SMConsumed Cause: Degradation - Formation of styrene side product via retro-Ritter reaction. - Intermediate nitrilium salt is unstable. CheckSM->SMConsumed Yes Solution1 {Solution: 1. Use fresh POCl₃/PPA. 2. Increase temp (reflux in toluene/xylene). 3. Consider P₂O₅ in refluxing POCl₃ for deactivated systems.} NoReaction->Solution1 Solution2 {Solution: 1. Use nitrile (e.g., acetonitrile) as solvent to suppress retro-Ritter. 2. Use milder reagents like Tf₂O/2-chloropyridine at lower temps.} SMConsumed->Solution2

Caption: Troubleshooting flowchart for the Bischler-Napieralski reaction.

Comparative Data: Dehydrating Agents

The choice of dehydrating agent is crucial and depends on the substrate's reactivity.[3][5][6]

Dehydrating AgentCommon ConditionsSubstrate SuitabilityKey Considerations
POCl₃ (Phosphorus oxychloride) Reflux in toluene or acetonitrileElectron-rich aromatic ringsMost common, but can be harsh. Freshly distilled is best.
PPA (Polyphosphoric acid) 100-150 °C, neat or in solventBoth activated and moderately activated ringsCan be viscous and difficult to stir. Workup requires care.
P₂O₅ in POCl₃ Refluxing POCl₃Electron-deficient or sterically hindered ringsExtremely powerful dehydrating conditions; for difficult substrates.[4][5]
Tf₂O (Triflic anhydride) With a non-nucleophilic base (e.g., 2-chloropyridine), 0 °C to RTSensitive substrates requiring mild conditionsGenerates a highly reactive intermediate; allows for lower temperatures.[3]
Optimized Protocol 1: Bischler-Napieralski Cyclization

This is a generalized protocol and should be adapted based on the specific substrate.

  • Preparation: To a solution of the β-arylethylamide (1.0 equiv) in anhydrous toluene (or acetonitrile, see table above) (approx. 0.2 M), add freshly distilled phosphorus oxychloride (POCl₃) (1.5-2.0 equiv) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

    • Causality: Anhydrous conditions are critical as POCl₃ reacts violently with water. Dropwise addition at 0 °C controls the initial exotherm.

  • Reaction: After the addition is complete, slowly warm the mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality: Thermal energy is required to drive the formation of the electrophilic intermediate (nitrilium ion) and subsequent intramolecular cyclization.[6]

  • Quench & Workup: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring. Basify the aqueous solution to pH > 9 with concentrated aqueous ammonia or NaOH.

    • Causality: The ice hydrolyzes excess POCl₃. Basification is necessary to deprotonate the nitrogen of the dihydroisoquinoline product, making it extractable into an organic solvent.[5]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude 3,4-dihydroisoquinoline is often carried directly to the next reduction step. If purification is needed, column chromatography on silica gel (often pre-treated with 1% triethylamine in the eluent) can be performed.

Troubleshooting Guide: The Pictet-Spengler Route

This route involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline ring directly.

Problem: Poor Regioselectivity (Formation of Isomeric Products)

When the aromatic ring of the phenethylamine has substituents, cyclization can occur at two different positions, leading to a mixture of isomers. Controlling this is key to a high-yielding synthesis.

ParameterCondition A: Strong AcidCondition B: Biomimetic (Phosphate Buffer)Rationale & Outcome
Catalyst/Medium Strong Brønsted acids (e.g., TFA, HCl)Phosphate Buffer (e.g., KPi)Strong acids fully protonate the imine, leading to a highly reactive electrophile that may have lower selectivity.
pH < 26 - 9The pH influences the predominant phosphate species (H₂PO₄⁻ vs. HPO₄²⁻) and the protonation state of the substrate.[8]
Selectivity Often governed by electronics; cyclization occurs at the most nucleophilic position. Can lead to mixtures.Can be tuned to favor one isomer. At pH 9, HPO₄²⁻ can act as a general base, facilitating specific cyclization pathways.[8]Better control and potentially higher yields of the desired regioisomer can be achieved under biomimetic conditions.[7][8]
Optimized Protocol 2: Phosphate-Catalyzed Pictet-Spengler Reaction

Adapted from biomimetic synthesis strategies.[8]

  • Preparation: In a sealable vial, dissolve the β-arylethylamine hydrochloride salt (1.0 equiv) and the desired aldehyde (1.1 equiv) in a mixture of 1M potassium phosphate (KPi) buffer (pH 9.0) and acetonitrile (as a co-solvent, e.g., 1:1 v/v).

    • Causality: The phosphate buffer acts as a catalyst, facilitating both imine formation and the subsequent cyclization under mild conditions.[8] Acetonitrile is used to improve the solubility of the organic starting materials.

  • Antioxidant (Optional but Recommended): If your substrate contains sensitive functional groups like catechols (as in dopamine derivatives), add sodium ascorbate (0.1 equiv) to prevent oxidative side reactions.[8]

  • Reaction: Seal the vial and heat the mixture to 50-70 °C for 12-24 hours. Monitor the reaction by LC-MS for the disappearance of starting material and formation of the THIQ product.

    • Causality: Gentle heating provides the activation energy for the reaction without causing the degradation often seen under harsh acidic conditions.

  • Workup & Extraction: After cooling to room temperature, add ethyl acetate to the reaction mixture. The layers will separate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure tetrahydroisoquinoline.

References

  • BenchChem. (n.d.). Improving the regioselectivity of the Pictet-Spengler reaction for substituted tetrahydroisoquinolines. Benchchem.
  • Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. (2019). ACS Publications.
  • A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. (2022). Journal of the American Chemical Society.
  • Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. (n.d.). PMC - NIH.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • Bischler napieralski reaction. (n.d.). Slideshare.
  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). PMC - PubMed Central - NIH.
  • Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry.
  • Bischler-Napieralski Reaction. (2025). J&K Scientific LLC.
  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal.

Sources

Technical Support Center: Overcoming Solubility Challenges with 5'-Methoxylaudanosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5'-Methoxylaudanosine. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth FAQs to address the significant solubility challenges of this compound in aqueous buffers. As a lipophilic alkaloid derivative, this compound requires careful preparation to ensure accurate and reproducible results in experimental settings. This guide is designed to provide you with the foundational knowledge and practical protocols to overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental chemical properties of this compound that underpin its poor aqueous solubility.

Q1: Why is this compound so difficult to dissolve in my aqueous buffer (e.g., PBS, TRIS)?

A1: The solubility issues with this compound stem from its molecular structure. It is a hydrophobic ("water-fearing") molecule, a characteristic common to many alkaloids. Its chemical properties, summarized below, dictate its preference for non-polar, organic environments over aqueous ones. Described as a yellow oil, it can be presumed to have a low melting point and exist as a solid or semi-solid at standard room temperature, which can also impact dissolution kinetics[1].

  • Weakly Basic Nature: this compound contains a tertiary amine group within its isoquinoline structure. This functional group makes it a weak base, with a predicted pKa of 7.73 ± 0.40 [2]. At neutral pH (~7.0-7.4), a significant portion of the molecules will be in their neutral, un-ionized form, which is less soluble than the protonated, ionized form.

Q2: I left my vial of this compound stirring in PBS overnight, but it's still not dissolved. Is this normal?

A2: Yes, this is a very common and expected observation. Due to its high hydrophobicity, simply adding this compound powder or oil to an aqueous buffer, even with prolonged stirring or agitation, will not be sufficient to achieve a meaningful concentration. The compound will likely remain as a separate phase (oil droplets or solid precipitate). A solubilization strategy is required.

Q3: What is the risk of using an incompletely dissolved solution in my experiment?

A3: Using a suspension or a solution with precipitated compound poses a significant risk to experimental integrity. It leads to:

  • Inaccurate Dosing: The actual concentration of the dissolved, active compound will be unknown and far lower than the calculated concentration.

  • Poor Reproducibility: Results will be highly variable between experiments as the amount of dissolved compound will fluctuate.

  • Cellular Toxicity Artifacts: Undissolved particulates can cause physical stress or other non-specific toxic effects on cells in in vitro assays, confounding your results.

Part 2: Troubleshooting Guide - Step-by-Step Solubilization Protocols

This section provides a tiered approach to dissolving this compound, starting with the simplest methods suitable for most in vitro applications and progressing to more advanced techniques.

Issue 1: My compound won't dissolve for an in vitro cell-based assay.

This is the most common challenge. The primary goal is to create a concentrated stock solution in an organic solvent, which can then be diluted into the aqueous cell culture medium.

The most direct method is to use a water-miscible organic solvent, known as a co-solvent, to first dissolve the compound before aqueous dilution. Dimethyl sulfoxide (DMSO) is the most widely used co-solvent for this purpose.

Causality: DMSO is an amphipathic molecule, meaning it has both polar and non-polar characteristics. It can effectively disrupt the intermolecular forces of water while providing a favorable environment for hydrophobic molecules like this compound, leading to dissolution[3].

Experimental Protocol: Preparing a 10 mM Stock in DMSO

  • Calculate Required Mass: The molecular weight of this compound is 387.47 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: Mass = 0.010 mol/L * 0.001 L * 387.47 g/mol = 0.00387 g = 3.87 mg

  • Weigh Compound: Accurately weigh 3.87 mg of this compound and place it in a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO.

  • Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates are still visible, use a brief (5-10 minute) sonication in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm it is a clear, homogenous solution.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Workflow for Preparing a Working Solution in Cell Culture Media

G cluster_0 Stock Preparation cluster_1 Working Solution Preparation s1 Weigh 3.87 mg of This compound s2 Add 1 mL 100% DMSO s1->s2 s3 Vortex / Sonicate until fully dissolved s2->s3 s4 10 mM Stock Solution (Store at -20°C / -80°C) s3->s4 w2 Add small volume of DMSO stock to medium (e.g., 1 µL stock to 1 mL medium for 10 µM) s4->w2 Dilute ≥1:1000 w1 Warm cell culture medium to 37°C w1->w2 w3 Immediately vortex or pipette mix vigorously w2->w3 w4 Apply to cells w3->w4

Critical Consideration: Final DMSO Concentration

High concentrations of DMSO can be toxic to cells[4][5]. It is imperative to keep the final concentration in your assay as low as possible.

Final DMSO Conc.General Cellular ToleranceRecommendation
≤ 0.1% Considered safe for most cell lines, even in long-term assays[6][7].Ideal Target. A 1:1000 dilution of your 100% DMSO stock.
0.1% - 0.5% Tolerated by many robust cell lines for assays up to 72 hours[5].Acceptable. Always run a vehicle control (medium + same % DMSO) to check for toxicity.
> 0.5% Risk of cytotoxicity increases significantly. May alter cell membrane permeability and gene expression[8].Avoid. If required due to solubility limits, extensive toxicity controls are mandatory.

Pro-Tip: When diluting the DMSO stock into your aqueous medium, add the small volume of stock into the larger volume of pre-warmed (37°C) medium while vortexing or mixing vigorously[9]. This rapid dispersion helps prevent the compound from precipitating out of solution, a phenomenon known as "crashing out."

This method leverages the basicity of the tertiary amine in this compound. By lowering the pH of the buffer, we can protonate the nitrogen atom, forming a more soluble ammonium salt.

Causality: According to the Henderson-Hasselbalch equation, when the pH of a solution is below the pKa of a basic functional group, the ionized (protonated) form of the molecule will predominate. This charged species has much greater solubility in polar solvents like water[10]. Since the predicted pKa is ~7.73, lowering the pH to ~5.5-6.5 will significantly increase the proportion of the more soluble, protonated form.

Experimental Protocol: Preparing a Solution in Acidified Buffer

  • Prepare an Acidic Buffer: Start with a common biological buffer such as MES or citrate. Prepare a 10-50 mM solution and adjust the pH to a value approximately 1.5-2 units below the compound's pKa. A target pH of 5.5 to 6.0 is a good starting point.

  • Dissolution: Add the weighed this compound directly to the acidic buffer.

  • Promote Dissolution: Stir or sonicate the mixture. The compound should dissolve more readily than in a neutral pH buffer. Gentle warming (37°C) can also be applied.

  • Application: This method is best suited for biochemical assays or non-cell-based experiments where the lower pH will not affect the system. It is generally not recommended for direct application to live cells , as most cell cultures require a physiological pH of 7.2-7.4.

Logical Flow for pH-Dependent Solubilization

G cluster_0 At Neutral pH (e.g., 7.4) cluster_1 At Acidic pH (e.g., 5.5) node_neutral {pH > pKa (7.73)} | {this compound is mostly UN-IONIZED (Neutral Form)} | {Hydrophobic} | {POORLY SOLUBLE} node_acidic {pH < pKa (7.73)} | {this compound is mostly IONIZED (Protonated Salt)} | {More Hydrophilic} | {SOLUBLE} node_neutral->node_acidic Add Acid (H+) node_acidic->node_neutral Add Base (OH-)

Issue 2: My compound precipitates even when using DMSO, or I need a higher final concentration for an in vivo study.

For more demanding applications, co-solvents alone may be insufficient. The use of solubilizing excipients like cyclodextrins can dramatically improve apparent water solubility.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like this compound, forming an "inclusion complex" where the hydrophobic drug is shielded within the cavity, while the water-soluble exterior of the cyclodextrin allows the entire complex to dissolve in water[11]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and a favorable safety profile[10].

Causality: The formation of the inclusion complex is an equilibrium-driven process. The hydrophobic "guest" molecule (this compound) is driven out of the aqueous phase and into the non-polar "host" cavity of the cyclodextrin. This molecular encapsulation effectively creates a water-soluble formulation of the insoluble drug[12].

Experimental Protocol: Preparing a this compound/HP-β-CD Complex

  • Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer or water. Warming the solution to 40-50°C can aid in dissolving the HP-β-CD. Let it cool to room temperature.

  • Add Compound: Add the weighed this compound powder directly to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light. The system needs time to reach equilibrium.

  • Clarification: After stirring, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant. The concentration of the dissolved this compound in the clear supernatant should be determined analytically (e.g., by HPLC-UV or LC-MS) to confirm the final concentration. This step is crucial for accurate dosing.

Visualizing Cyclodextrin Encapsulation

G cluster_0 Before Complexation cluster_1 Inclusion Complex cluster_2 After Complexation drug This compound (Hydrophobic) insoluble Insoluble Precipitate cd HP-β-CD water Aqueous Buffer complex_sol Soluble Complex in Aqueous Buffer drug_in_cd Drug soluble Clear Solution

Part 3: Summary and Key Recommendations

MethodPrincipleBest ForKey Consideration
1. Co-Solvent (DMSO) Dissolution in organic solventIn vitro cell-based assaysFinal DMSO concentration must be kept low (ideally ≤0.1%) to avoid cytotoxicity. Run vehicle controls.
2. pH Adjustment Protonation to form a soluble saltBiochemical assays, non-cell-based systemsNot suitable for live cell experiments due to non-physiological pH. Confirm system compatibility.
3. Cyclodextrin (HP-β-CD) Encapsulation in a soluble host moleculeHigh concentration needs, in vivo studies, challenging formulationsComplexation requires time (24-48h). Final concentration must be analytically verified.

Always begin with the simplest method that meets your experimental needs. For most standard laboratory applications, the co-solvent approach using DMSO is sufficient and effective. When encountering persistent solubility issues or for more advanced applications, cyclodextrin complexation offers a powerful alternative.

References

  • From what concentration of DMSO is harmful to cell in vivo and vitro? (2017). ResearchGate. [Link]

  • DMSO usage in cell culture. (2023). LifeTein. [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016). ResearchGate. [Link]

  • What the concentration of DMSO you use in cell culture assays? (2016). ResearchGate. [Link]

  • The study of the influence of dmso on human fibroblasts proliferation in-vitro. (n.d.). Jagiellonian Center of Innovation. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system. (2018). ResearchGate. [Link]

  • Popescu, A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. (2007). ResearchGate. [Link]

  • Jain, A. C., et al. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Current Science. [Link]

  • Nagarsenker, M. S., et al. (2007). Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol. PubMed Central. [Link]

  • Kim, I., et al. (2014). Dissociation constants (p K a) of tertiary and cyclic amines. RTI International. [Link]

  • Soderberg, T. (n.d.). CHAPTER 21: AMINES. University of Michigan. [Link]

  • Soderberg, T. (n.d.). 24.3 Basicity of Amines. OpenStax adaptation. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. [Link]

  • Hi, can anyone tell me how to dissolve a hydrophobic compound..? (2017). ResearchGate. [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! (2021). Reddit. [Link]

  • Chemical structure and pKa of the tertiary amines investigated in this study. (2023). ResearchGate. [Link]

  • Tuleu, C., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. [Link]

  • Laudanosine, an atracurium and cisatracurium metabolite. (2006). ResearchGate. [Link]

  • This compound. (n.d.). Pharmaffiliates. [Link]

  • Stradiotto, N. R., et al. (2006). Laudanosine, an atracurium and cisatracurium metabolite. PubMed. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2020). MDPI. [Link]

  • Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions. (2023). PubMed. [Link]

Sources

Stability of 5'-Methoxylaudanosine in physiological conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 5'-Methoxylaudanosine

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on assessing and managing the stability of this compound under physiological conditions. Understanding the stability profile of a molecule is a cornerstone of preclinical development, ensuring data integrity, reproducibility, and the accurate interpretation of experimental outcomes.[1][2]

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a benzylisoquinoline alkaloid (BIA), a class of compounds known for a wide range of pharmacological activities.[3] It is structurally related to laudanosine, a known metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[4][5] The stability of any investigational compound is critical because degradation can lead to a loss of potency, altered pharmacological effects, and the formation of potentially toxic byproducts. For in vitro assays or in vivo studies, ensuring the compound remains intact for the duration of the experiment is paramount for obtaining reliable and accurate data.

Q2: What are the primary factors that can cause this compound to degrade in my experiments?

A2: The three main factors you should consider are pH, temperature, and enzymatic activity.

  • pH: The benzylisoquinoline structure can be susceptible to pH-dependent rearrangements or hydrolysis.[6][7] Extreme pH values (both acidic and alkaline) can catalyze these reactions.

  • Temperature: Like most chemical reactions, degradation rates increase with temperature.[8][9] Storing stock solutions and experimental samples at appropriate temperatures (e.g., 4°C or -20°C) is crucial.

  • Enzymatic Degradation: When working with biological matrices like plasma, serum, or liver microsomes, enzymes such as cytochrome P450s (CYPs) and esterases can metabolize the compound.[10][11]

Q3: How do I know if my this compound is degrading?

A3: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13] In an HPLC chromatogram, degradation is typically observed as a decrease in the peak area of the parent compound over time, coupled with the appearance of new peaks corresponding to degradation products.

Q4: What is a simple, initial step I can take to minimize degradation?

A4: Prepare fresh solutions of this compound for each experiment from a properly stored solid form or a concentrated stock solution stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles and prolonged storage of diluted solutions at room temperature.

Section 2: Understanding the Degradation of this compound

A deep understanding of why a molecule might be unstable is key to designing robust experiments. As a benzylisoquinoline alkaloid, this compound's stability is governed by its chemical structure.

Putative Degradation Pathways

The structure of this compound contains functional groups susceptible to common degradation reactions. While a definitive pathway requires experimental elucidation (e.g., via forced degradation studies and mass spectrometry), we can postulate the most likely routes based on chemical principles.[14][15]

  • Oxidation: The methoxy groups and the tertiary amine are potential sites for oxidation. This can be mediated by atmospheric oxygen, trace metals, or enzymatic activity (e.g., CYPs).

  • Hydrolysis: While laudanosine itself lacks readily hydrolyzable ester groups, related compounds in this class can undergo structural rearrangements or cleavage under certain pH conditions.[6][7]

G ML This compound Oxidized Oxidized Products (e.g., N-oxide) ML->Oxidized Oxidative Stress (Air, Peroxides) Hydrolyzed Hydrolytic Products (pH-dependent) ML->Hydrolyzed Hydrolysis (Acidic/Basic pH) Enzymatic Metabolites (e.g., O-demethylation) ML->Enzymatic Enzymatic Action (CYPs, etc.)

Caption: Putative degradation pathways for this compound.

Impact of Physiological Conditions
  • pH Environment: The stability of benzylisoquinoline alkaloids can be significantly influenced by pH. For instance, the formation of certain morphinan alkaloids from their precursors involves pH-dependent rearrangements.[7] It is crucial to assess the stability of this compound in the specific buffer system (e.g., PBS at pH 7.4, cell culture media) you plan to use.

  • Temperature: The Arrhenius equation dictates that reaction rates, including degradation, increase with temperature. Storing compounds in an infusion pump worn by a patient, for example, can expose the drug to temperatures up to 37°C for extended periods, potentially leading to significant degradation if the molecule is thermolabile.[16] While your lab experiments may be shorter, the principle remains the same. Always validate stability at the intended experimental temperature (e.g., 37°C for cell-based assays).

  • Enzymatic Activity: The liver is the primary site of drug metabolism. In vitro systems like liver microsomes or hepatocytes contain a host of Phase I (e.g., CYP450s) and Phase II (e.g., UGTs) enzymes that can modify the structure of xenobiotics.[10] Even plasma can contain esterases and other enzymes that contribute to a compound's breakdown.[11] The degradation of atracurium to laudanosine is significantly faster in plasma than in buffer, highlighting the importance of enzymatic hydrolysis.[11]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during stability experiments in a direct question-and-answer format.

Q: My this compound concentration is decreasing much faster than expected in my physiological buffer (e.g., PBS, pH 7.4) at 37°C, even without cells or enzymes.

A: This points towards inherent chemical instability at this pH and temperature.

  • Potential Cause 1: pH Instability. The compound may be susceptible to base- or acid-catalyzed hydrolysis or rearrangement, even at neutral pH, when heated.

  • Solution 1: Perform a pH stability profile (see Protocol 4.2) to determine the optimal pH range for your compound. You may need to adjust your experimental buffer if possible.

  • Potential Cause 2: Oxidative Degradation. Your buffer may have dissolved oxygen or trace metal contaminants that are catalyzing oxidation.

  • Solution 2: Prepare buffers with high-purity water. If oxidation is suspected, consider degassing the buffer or adding a small amount of an antioxidant like ascorbic acid or EDTA, but only if it does not interfere with your primary experiment.

  • Potential Cause 3: Adsorption. The compound might be adsorbing to the surface of your plasticware (e.g., microplates, tubes).

  • Solution 3: Re-run the experiment using low-adsorption plasticware or silanized glass vials. Also, check if including a small percentage of organic solvent (e.g., 0.1% DMSO) or a surfactant in the buffer mitigates the loss.

Q: I am seeing multiple new peaks in my HPLC/LC-MS analysis. How do I know if they are degradants or artifacts?

A: This requires a systematic approach to elimination.

  • Step 1: Analyze a "Time 0" Sample. Inject a sample immediately after preparation. The peaks present at T=0 are either the parent compound or impurities from the initial synthesis. Degradation products should be absent or present at very low levels.

  • Step 2: Run a Blank. Inject your experimental matrix (buffer, media) without the compound. Any peaks observed are from the matrix itself.

  • Step 3: Compare Stressed vs. Unstressed Samples. Compare the chromatogram of a sample incubated under experimental conditions (e.g., 37°C for 2 hours) with a control sample stored at 4°C. Peaks that grow in the stressed sample while the parent peak shrinks are likely degradants.

  • Step 4: Use Mass Spectrometry. If available, LC-MS is a powerful tool. Degradants will often have masses related to the parent compound (e.g., +16 for oxidation, or specific fragment losses).[15]

G Start Unexpected Result: Rapid Loss or Extra Peaks CheckT0 Analyze Time 0 and Blank Matrix Samples Start->CheckT0 ParentImpure Issue: Impurity in Starting Material. Action: Source higher purity compound. CheckT0->ParentImpure Peaks present at T=0? MatrixInterference Issue: Matrix Interference. Action: Adjust chromatography or sample prep. CheckT0->MatrixInterference Peaks present in blank? TrueDeg Degradation Confirmed CheckT0->TrueDeg Peaks grow over time? CheckAdsorption Test for Adsorption to Plasticware? TrueDeg->CheckAdsorption AdsorptionYes Issue: Adsorption. Action: Use low-bind tubes or glass vials. CheckAdsorption->AdsorptionYes Yes ChemicalInstability Issue: Inherent Chemical Instability. Action: Proceed to pH & Temp stability studies. CheckAdsorption->ChemicalInstability No

Caption: Troubleshooting decision tree for stability experiments.

Section 4: Experimental Protocols

These protocols provide a framework for systematically evaluating the stability of this compound. Always adhere to your institution's safety guidelines.

General Workflow for Stability Assessment

This workflow provides a high-level overview of a typical stability study.

G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing PrepStock Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) PrepWork Prepare Working Solutions in Test Matrix (e.g., Buffer, Plasma) PrepStock->PrepWork Incubate Incubate Samples at Defined Conditions (e.g., 37°C) PrepWork->Incubate Sample Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) Incubate->Sample Quench Quench Reaction (e.g., Acetonitrile Crash) Sample->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Integrate Integrate Parent Peak Area Analyze->Integrate Calculate Calculate % Remaining vs. Time 0 Integrate->Calculate Plot Plot ln(% Remaining) vs. Time & Calculate Half-Life Calculate->Plot

Caption: General experimental workflow for stability assessment.

Protocol: pH-Dependent Stability Study

Objective: To determine the stability of this compound across a range of pH values.

Materials:

  • This compound

  • DMSO (HPLC grade)

  • A series of buffers (e.g., Glycine-HCl for pH 3, Acetate for pH 5, Phosphate for pH 7.4, Borate for pH 9)

  • Acetonitrile (ACN) with 0.1% formic acid (Quenching/Mobile Phase)

  • HPLC system with UV detector

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solutions: For each pH buffer, dilute the stock solution to a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., <0.5%) to minimize its effect.

  • Time 0 Sample: Immediately after preparation, take an aliquot (e.g., 50 µL) from each pH solution and quench it by adding it to 150 µL of cold ACN. This is your T=0 sample. Store at 4°C until analysis.

  • Incubation: Incubate all working solutions at a controlled temperature, typically 25°C or 37°C.

  • Time Points: At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots (50 µL) and quench them as described in step 3.

  • Analysis: Centrifuge all quenched samples to pellet precipitated proteins/salts. Analyze the supernatant by HPLC-UV.

  • Data Processing: For each pH and time point, calculate the percentage of this compound remaining relative to the T=0 sample for that specific pH.

Protocol: In Vitro Metabolic Stability in Human Plasma

Objective: To evaluate the stability of this compound in the presence of plasma enzymes.

Materials:

  • This compound

  • Pooled human plasma (available commercially), thawed at 37°C

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • Incubator/water bath at 37°C

Procedure:

  • Pre-warm Matrix: Pre-warm the human plasma to 37°C for 15 minutes.

  • Initiate Reaction: Add this compound stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM). Mix gently.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture (e.g., 50 µL).[10]

  • Quench Reaction: Immediately add the aliquot to a tube containing cold ACN with internal standard (e.g., 150 µL). The ACN serves to precipitate plasma proteins and halt enzymatic reactions.

  • Control Samples:

    • T=0 Control: The sample taken at the 0-minute time point serves as the 100% reference.

    • Heat-Inactivated Control: Run a parallel experiment using plasma that has been heat-inactivated (e.g., 60°C for 30 min) to denature enzymes. This helps distinguish between chemical and enzymatic degradation.

  • Sample Processing: Vortex all quenched samples vigorously, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to HPLC vials and analyze by LC-MS/MS for the most sensitive and specific quantification.[12][13]

  • Data Processing: Calculate the percentage of compound remaining at each time point compared to the T=0 sample, after normalizing to the internal standard response.

Analytical Method: Reverse-Phase HPLC-UV

Objective: To provide a starting point for a stability-indicating HPLC method for this compound. Method development and validation are required.[17]

ParameterRecommended SettingRationale / Scientist's Note
Column C18, 2.1 x 50 mm, 1.8 µmA standard C18 column provides good hydrophobic retention for many organic molecules. The smaller particle size offers high resolution.
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier helps to protonate the tertiary amine, leading to sharper peaks and better chromatography.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier providing good peak shape and lower backpressure than methanol.
Gradient 5% to 95% B over 5 minutesA generic gradient is a good starting point to elute the parent compound and any potential degradants with different polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity, but check for on-column degradation of the analyte.
Injection Vol. 5 µLKeep low to prevent peak distortion.
UV Wavelength ~280 nm (scan for optimum)Benzylisoquinoline alkaloids typically have a strong UV absorbance around 280-285 nm due to the aromatic rings. A full UV scan of the parent compound is recommended to find the absorbance maximum.

Section 5: Data Interpretation

Once you have collected your data, the primary goal is to determine the rate of degradation, often expressed as a half-life (t½).

Calculating Half-Life (t½):

  • Calculate % Remaining: For each time point, calculate the percentage of the parent compound remaining compared to the T=0 sample.

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Plot the Data: Plot the natural logarithm (ln) of the % Remaining on the y-axis against time on the x-axis.

  • Determine the Slope: If the degradation follows first-order kinetics (which is common), the plot will be a straight line. Perform a linear regression to find the slope of this line. The slope is the degradation rate constant (k).

  • Calculate Half-Life: The half-life is calculated using the formula:

    • t½ = -0.693 / k

Sample Data Summary:

The results of your stability studies can be summarized in a table for easy comparison.

ConditionHalf-Life (t½) in minutes% Remaining at 120 minNotes
PBS, pH 7.4, 37°C> 240 min95%Chemically stable in buffer.
Human Plasma, 37°C45 min15%Rapid degradation, likely metabolic.
Heat-Inactivated Plasma> 240 min92%Confirms degradation is primarily enzymatic.
pH 3.0 Buffer, 37°C180 min65%Moderate instability in acidic conditions.
pH 9.0 Buffer, 37°C90 min40%Unstable in basic conditions.

References

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. Current Drug Metabolism, 3(4). [Link]

  • Ekoja, A. (2017). Degradation Pathway of Pharmaceutical Dosage Forms. ResearchGate. [Link]

  • Beaudoin, G. A., & Facchini, P. J. (2014). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. Plant and Cell Physiology, 55(9), 1583-1595. [Link]

  • Laczay, N., et al. (2020). Methods for quantification of cannabinoids: a narrative review. Journal of Cannabis Research, 2(1), 37. [Link]

  • Trissel, L. A., & Xu, Q. A. (1995). The stability of carboplatin, diamorphine, 5-fluorouracil and mitozantrone infusions in an ambulatory pump under storage and prolonged 'in-use' conditions. Journal of Drug Targeting, 3(3), 237-242. [Link]

  • Stanski, D. R., & Watkins, W. D. (1982). Atracurium decay and the formation of laudanosine in humans. Anesthesiology, 57(3), A247. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and products. [Link]

  • Laczay, N., et al. (2020). Methods for quantification of cannabinoids: a narrative review. ResearchGate. [Link]

  • Binks, P. R., Nicklin, S., & Bruce, N. C. (1995). Degradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) by Stenotrophomonas maltophilia PB1. Applied and Environmental Microbiology, 61(4), 1318-1322. [Link]

  • Thode, C. J., et al. (2012). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. Nature Chemical Biology, 8(10), 836-842. [Link]

  • Sekisui XenoTech. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • Brown, J., et al. (2013). Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting. Prehospital and Disaster Medicine, 28(5), 459-464. [Link]

  • QbD Group. (2024). How to create a GMP-Compliant Stability Protocol? [Link]

  • University of Malta. (2021). Analytical Techniques Used for Analysis of Cannabinoids. Cannabis Science and Technology. [Link]

  • Pharmaceutical Technology. (2012). Preclinical Dose-Formulation Stability. [Link]

  • MDPI. (2022). Investigation of Catalytic and Photocatalytic Degradation of Methyl Orange Using Doped LaMnO3 Compounds. [Link]

  • Beaudoin, G. A., & Facchini, P. J. (2014). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology. [Link]

  • Farmacia Hospitalaria. (2021). Stability of thermolabile drugs at room temperature. A review. [Link]

  • Nigrovic, V., & Smith, S. L. (1985). In vitro degradation of atracurium in human plasma. British Journal of Anaesthesia, 57(9), 897-902. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

  • DeLoache, W. C., et al. (2023). Benzylisoquinoline alkaloid production in yeast via norlaudanosoline improves selectivity and yield. bioRxiv. [Link]

  • Yang, X., et al. (2021). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. mAbs, 13(1), 1908462. [Link]

  • ResearchGate. (n.d.). Degradation pathway of drug. [Scientific Diagram]. [Link]

  • Universidad de Zaragoza. (2018). Analytical Methods. [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. PubMed. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. [Link]

  • Darwish, I. A., et al. (2013). Proposed degradation pathways of the drug under different hydrolytic conditions. Journal of the Chilean Chemical Society, 58(4), 2133-2139. [Link]

  • Creative Bioarray. (n.d.). Drug Metabolite Stability Assay Protocol in Whole Blood. [Link]

  • MDPI. (2022). The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. [Link]

  • U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. [Link]

  • ResearchGate. (n.d.). Laudanosine, an atracurium and cisatracurium metabolite | Request PDF. [Link]

  • Russell, W. J., & Meyer-Witting, M. (1990). The stability of atracurium in clinical practice. Anaesthesia and Intensive Care, 18(4), 550-552. [Link]

  • Li, Y., et al. (2021). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 12, 706996. [Link]

  • Scribd. (n.d.). Stability Studies - Pre Clinical, Clinical and Post Approval. [Link]

  • Pharmaceutical Outsourcing. (2018). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. [Link]

Sources

Technical Support Center: Ensuring the Integrity of 5'-Methoxylaudanosine in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs.

Welcome to the technical support center for 5'-Methoxylaudanosine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for preventing the degradation of this valuable benzyltetrahydroisoquinoline alkaloid during experimental assays. Maintaining the structural integrity of the methoxy groups is paramount for accurate and reproducible results. This document provides a comprehensive overview of potential stability issues and robust solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound during an assay?

A1: The stability of this compound, like many complex organic molecules and alkaloids, is primarily threatened by four factors:

  • Oxidative Stress: The aromatic rings in the molecule are susceptible to attack by reactive oxygen species (ROS) or free radicals present in the assay medium. This is a common degradation pathway for phenolic and related compounds.[1][2][3]

  • Extreme pH: Alkaloids can be particularly sensitive to pH. Strongly acidic conditions are known to cause lability in many alkaloids.[4][5][6] While some procedures for related compounds involve acidification to prevent specific enzymatic or chemical degradation (like Hofmann elimination from precursors), the optimal pH for this compound itself must be carefully determined.[7]

  • Elevated Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation pathways.[8][9] Prolonged exposure to room temperature or higher can lead to significant analyte loss.

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradative reactions. It is a common practice to protect light-sensitive analytes.[10][11]

Q2: My LC-MS results show a decreasing signal for this compound in my quality control samples over the course of an analytical run. What is the likely cause?

A2: A progressive loss of signal strongly suggests analyte degradation is occurring in your processed samples while they are sitting in the autosampler. The most common culprits are thermal instability at room temperature and oxidation from dissolved oxygen in your solvent. Refer to the Troubleshooting Guide (Problem 1) for a step-by-step diagnostic and solution workflow.

Q3: How should I properly store my stock solutions and prepared samples of this compound?

A3: Proper storage is the first line of defense against degradation.

  • Stock Solutions: Prepare stock solutions in a suitable, high-purity solvent (e.g., DMSO, Methanol). Aliquot into single-use volumes in amber glass vials to minimize freeze-thaw cycles and light exposure.[10][11] Store these aliquots at -80°C for long-term stability.

  • Working Samples: During an experiment, keep samples and working solutions on ice or in a cooled autosampler (e.g., 4°C) whenever possible.

  • Container Choice: Use deactivated glass or polypropylene vials to minimize adsorption to container surfaces.[10]

Q4: Can I add a stabilizing agent to my assay buffer?

A4: Yes, this is a highly recommended practice, especially if you suspect oxidative degradation. Adding a small amount of an antioxidant can effectively "scavenge" free radicals that would otherwise attack your analyte.[12][13][14] Common choices include ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT). The choice and concentration may require some optimization for your specific assay. See Protocol 3.2 for a detailed methodology.

Section 2: In-Depth Troubleshooting Guide

This guide provides structured approaches to diagnose and resolve specific experimental issues.

Problem 1: Gradual Loss of Analyte Signal or Poor Recovery

This is the most common manifestation of analyte instability. The logical workflow below will help you pinpoint and resolve the cause.

start Start: Signal Loss or Poor Recovery temp_check Are samples kept at room temperature for extended periods? start->temp_check temp_yes Maintain samples at 4°C (ice bath or cooled autosampler) throughout the experiment. temp_check->temp_yes Yes ph_check Has the sample buffer pH been optimized for stability? temp_check->ph_check No temp_yes->ph_check ph_no Perform pH Stability Study (See Protocol 2.1). Adjust buffer to optimal pH. ph_check->ph_no No ox_check Is oxidative degradation suspected (e.g., complex biological matrix)? ph_check->ox_check Yes ph_no->ox_check ox_no Add an antioxidant (e.g., ascorbic acid) to the sample matrix. De-gas solvents. (See Protocol 3.2) ox_check->ox_no Yes light_check Are samples protected from light? ox_check->light_check No ox_no->light_check light_no Use amber vials and minimize exposure to direct light during all handling steps. light_check->light_no No end_node Problem Resolved light_check->end_node Yes light_no->end_node

Caption: Troubleshooting workflow for signal loss.

Protocol 2.1: pH Stability Assessment

This protocol provides a self-validating system to determine the optimal pH for your assay medium.

  • Prepare Buffers: Prepare a series of identical buffers (e.g., 100 mM phosphate or citrate-phosphate) adjusted to different pH values (e.g., 4.0, 5.5, 7.0, 8.5).

  • Spike Analyte: Spike a known concentration of this compound into an aliquot of each buffer. Prepare a T=0 sample for immediate analysis from the pH 7.0 buffer.

  • Incubate: Incubate all samples under the intended assay conditions (e.g., 37°C for 2 hours, or room temperature for 8 hours). Ensure all samples are protected from light.

  • Analysis: Analyze the concentration of this compound in each sample using a validated chromatographic method (e.g., LC-MS).

  • Data Interpretation: Calculate the percent recovery for each pH condition relative to the T=0 sample. Plot recovery vs. pH to identify the range where the analyte is most stable.

Problem 2: Appearance of Unexpected Peaks in Chromatogram

The emergence of new peaks correlated with a decrease in the parent analyte peak is a clear sign of degradation.

  • Potential Cause: Demethylation or cleavage of the molecule. The methoxy group (–OCH₃) has a mass of approximately 31 Da, while a methyl group (–CH₃) is ~15 Da. Degradation could result in one or more of these groups being cleaved from the parent molecule.

  • Diagnosis & Confirmation:

    • Utilize high-resolution mass spectrometry (HRMS) to obtain an accurate mass for the unexpected peaks.

    • Check for mass differences corresponding to the loss of methyl (Δm/z = 14.01565 for CH₂) or methoxy groups. For example, a new peak with an m/z that is ~30.01056 less than the parent ion [M+H]⁺ could indicate O-demethylation.

  • Solution: Once degradation is confirmed, the cause must be addressed. Implement the preventative measures outlined in Problem 1 , focusing on the most likely cause (oxidation is a frequent culprit for such reactions). Adding an antioxidant is often the most effective first step.

Section 3: Best Practices and Standard Protocols

Adhering to standardized procedures for handling and preparation is critical for reproducibility.

Protocol 3.1: Recommended Storage and Handling of this compound
  • Receiving: Upon receipt, immediately store the neat compound as per the manufacturer's instructions, typically at -20°C or -80°C and protected from light.

  • Stock Solution Preparation: Allow the neat compound to equilibrate to room temperature in a desiccator before opening to prevent condensation. Prepare a high-concentration stock (e.g., 10 mM) in anhydrous, HPLC-grade DMSO or methanol.

  • Aliquoting: Immediately aliquot the stock solution into single-use volumes in amber, low-adsorption vials.[10] This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Flush the headspace of each vial with an inert gas (argon or nitrogen) before sealing.[10] Store aliquots at -80°C.

  • Usage: When needed, remove a single aliquot and allow it to thaw completely at room temperature. Once thawed, keep it on ice during the preparation of working solutions. Do not refreeze any unused portion of the thawed aliquot.

Protocol 3.2: General Assay Buffer Preparation for Enhanced Stability
  • Buffer Selection: Start with a biologically compatible buffer at a near-neutral pH (e.g., PBS, pH 7.4), unless your pH stability study (Protocol 2.1 ) indicates otherwise.

  • Antioxidant Addition: If oxidative stability is a concern, supplement the buffer with a fresh solution of ascorbic acid to a final concentration of 100-200 µM. Prepare the ascorbic acid stock solution immediately before use.

  • Solvent De-gassing: Before adding biological components, de-gas the buffer using vacuum filtration, sonication, or by bubbling with helium or argon for 15-20 minutes. This removes dissolved oxygen, a key driver of oxidative degradation.

  • Final Preparation: Add any other required reagents (salts, cofactors, etc.) and perform a final check of the pH. Store the prepared buffer at 4°C and use it within 24 hours for best results.

Table 1: Summary of Key Stability Factors and Recommended Conditions
ParameterPotential RiskRecommended ActionRationale
Temperature Thermal DegradationStore stock at -80°C. Keep samples at 4°C during assay.Slows the rate of chemical degradation reactions.[11]
pH Acid/Base HydrolysisEmpirically determine optimal pH (start at ~7.0). Use buffers.Alkaloids are often unstable at extreme pH values.[4][5]
Oxygen Oxidative DegradationDe-gas solvents. Add antioxidants (e.g., ascorbic acid).Prevents attack by reactive oxygen species.[12][15]
Light PhotodegradationUse amber vials. Minimize exposure to ambient light.Prevents light-induced cleavage of chemical bonds.[10]
Storage Freeze-Thaw CyclesAliquot stock solutions into single-use vials.Avoids repeated physical stress on the molecule.[10]

Section 4: Visualizing Degradation and Prevention

The following diagram illustrates the relationship between environmental stressors and the protective measures that can be implemented.

cluster_0 Stressors cluster_1 Protective Measures Oxidation Oxidative Stress Degradation Degradation Products (e.g., Demethylated Species) Oxidation->Degradation pH Extreme pH pH->Degradation Temp High Temperature Temp->Degradation Light UV Light Exposure Light->Degradation Antioxidants Antioxidants Antioxidants->Oxidation Buffer pH Buffering Buffer->pH Cold Low Temperature Cold->Temp Amber Amber Vials Amber->Light Analyte This compound (Stable) Analyte->Oxidation Analyte->pH Analyte->Temp Analyte->Light

Caption: Key degradation pathways and preventative measures.

References

  • MDPI. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Available from: [Link]

  • PubMed. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Available from: [Link]

  • PubMed. Temperature and pH-Dependent Stability of Mitragyna Alkaloids. Available from: [Link]

  • Oxford Academic. Temperature and pH-Dependent Stability of Mitragyna Alkaloids. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Role of Antioxidants in Polymer Stabilization. Available from: [Link]

  • ResearchGate. (PDF) Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. Available from: [Link]

  • NIH. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Available from: [Link]

  • ResearchGate. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Available from: [Link]

  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. Available from: [Link]

  • ResearchGate. Temperature and pH-Dependent Stability of Mitragyna Alkaloids | Request PDF. Available from: [Link]

  • Chemistry LibreTexts. 11.2: Background. Available from: [Link]

  • ResearchGate. Effect of pH and temperature on tropane alkaloids within a processing strategy to provide safe infant cereal-based food. Available from: [Link]

  • AMPACET CORPORATION. Use of Antioxidant Masterbatch for Polymer Stabilization. Available from: [Link]

  • The Journal of Food Science and Technology. The importance of antioxidants and place in today's scientific and technological studies. Available from: [Link]

  • Sabinet African Journals. The role of antioxidants in polymer conservation. Available from: [Link]

  • ResearchGate. The Role of Antioxidants and Encapsulation Processes in Omega-3 Stabilization. Available from: [Link]

  • ResearchGate. Effect of temperature on the extraction of eight alkaloids from Ch. majus ( n 1⁄4 3). Available from: [Link]

  • NIH. Sample Management: Stability of Plasma and Serum on Different Storage Conditions. Available from: [Link]

Sources

Technical Support Center: Optimizing Chiral Separation of 5'-Methoxylaudanosine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 5'-Methoxylaudanosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the HPLC-based enantioseparation of this compound. The information herein is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a robust and reproducible methodology.

Troubleshooting Guide: From Tailing Peaks to Complete Resolution Failure

This section addresses the most frequent and challenging issues encountered during the chiral HPLC separation of this compound. Each problem is followed by a systematic troubleshooting workflow.

Q1: I'm seeing poor or no resolution between the this compound enantiomers. Where do I start?

Poor resolution is the most common hurdle in chiral separations. The root cause often lies in the fundamental incompatibility between the analyte and the chosen chromatographic conditions. Here’s a logical progression of troubleshooting steps:

Step 1: Re-evaluate Your Chiral Stationary Phase (CSP)

  • The "Why": The cornerstone of any chiral separation is the stereoselective interaction between the enantiomers and the CSP. This compound, a benzylisoquinoline alkaloid, possesses multiple aromatic rings and a tertiary amine, making it a good candidate for polysaccharide-based CSPs. These phases offer a combination of π-π interactions, hydrogen bonding, and steric hindrance that are crucial for chiral recognition.[1][2][3]

  • Troubleshooting Action:

    • Primary Choice: If you are not already, start with an amylose-based or cellulose-based CSP. Columns like Daicel's CHIRALPAK® AD (amylose) or CHIRALCEL® OD (cellulose) and their immobilized versions (e.g., IA, IB) are excellent starting points for alkaloid separations.[1][4]

    • Switching Strategy: If an amylose-based column fails, try a cellulose-based one, or vice-versa. Their helical structures are different, leading to distinct chiral recognition patterns.[3][5]

Step 2: Optimize the Mobile Phase Composition

  • The "Why": The mobile phase modulates the interaction between the analyte and the CSP. In normal-phase chromatography, the ratio of the alkane to the alcohol is the primary driver of retention and selectivity.[4] For a basic compound like this compound, controlling secondary interactions is also critical.

  • Troubleshooting Action:

    • Solvent Ratio: Begin with a standard mobile phase like n-hexane/isopropanol (IPA) or n-hexane/ethanol. Systematically vary the alcohol percentage (e.g., from 10% to 40% in 5% increments). A lower alcohol content generally increases retention and may improve resolution, but can also lead to broader peaks.

    • Additive Incorporation: The tertiary amine in this compound can interact strongly with residual silanol groups on the silica support of the CSP, causing peak tailing and poor resolution.[6][7] To mitigate this, add a basic modifier like diethylamine (DEA) or triethylamine (TEA) at a low concentration (typically 0.1% v/v) to the mobile phase.[4][8] This additive will compete for the active silanol sites, leading to more symmetrical peaks.[6]

Step 3: Adjust the Column Temperature

  • The "Why": Temperature affects the thermodynamics of the chiral recognition process.[9][10][11] Lowering the temperature often enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which can lead to better resolution.[4][12] However, the effect is not always predictable and can sometimes be the opposite.[9][11]

  • Troubleshooting Action:

    • Systematically decrease the column temperature in 5 °C increments (e.g., from 25 °C down to 10 °C).

    • Monitor the resolution factor (Rs) and the selectivity factor (α) at each temperature. Be aware that lower temperatures will increase mobile phase viscosity and thus system backpressure.

Step 4: Reduce the Flow Rate

  • The "Why": A lower flow rate increases the residence time of the enantiomers in the column, allowing for more interactions with the CSP. This can lead to improved resolution, particularly for difficult separations.

  • Troubleshooting Action:

    • Reduce the flow rate from a standard 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.

    • Observe the impact on resolution. Note that this will proportionally increase the run time.

Q2: My peaks are tailing significantly, which is affecting my integration and resolution. What's the cause and how do I fix it?

Peak tailing is a common issue, especially with basic compounds like this compound. It indicates undesirable secondary interactions or issues with the column packing.[13][14][15]

Cause 1: Secondary Silanol Interactions

  • The "Why": As mentioned previously, the basic nitrogen atom in this compound can interact with acidic silanol groups on the silica surface of the CSP.[6] This strong, non-enantioselective interaction delays a portion of the analyte molecules, causing the peak to tail.

  • Solution:

    • Add a Basic Modifier: This is the most effective solution. Add 0.1% DEA or TEA to your mobile phase to block the active silanol sites.[4][7]

    • Use a High-Purity Silica Column: Modern CSPs are often packed with higher purity silica with fewer accessible silanol groups, which can reduce tailing.

Cause 2: Column Overload

  • The "Why": Injecting too much sample mass can saturate the stationary phase, leading to a distorted peak shape that often resembles a right triangle.[13]

  • Solution:

    • Reduce Injection Concentration: Prepare a more dilute sample and inject it. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

    • Decrease Injection Volume: If you cannot dilute the sample, reduce the injection volume.

Cause 3: Column Contamination or Degradation

  • The "Why": A partially blocked inlet frit or contamination at the head of the column can disrupt the sample band as it enters, causing all peaks in the chromatogram to tail or split.[13][16]

  • Solution:

    • Backflush the Column: Disconnect the column from the detector, reverse the flow direction, and flush it to waste for a few minutes with a strong solvent (compatible with your CSP).[13] This can dislodge particulate matter from the inlet frit.

    • Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to trap contaminants and particulates from the sample and mobile phase, thereby protecting the more expensive analytical column.[15]

Frequently Asked Questions (FAQs)

  • Q: What are the typical starting conditions for developing a chiral separation method for this compound?

    • A: A good starting point would be:

      • Column: CHIRALPAK® AD-H or CHIRALCEL® OD-H (or their immobilized equivalents)

      • Mobile Phase: n-Hexane/Isopropanol (80:20 v/v) with 0.1% DEA

      • Flow Rate: 1.0 mL/min

      • Temperature: 25 °C

      • Detection: UV at an appropriate wavelength for this compound.

  • Q: Can I use reversed-phase conditions for this separation?

    • A: While normal-phase is more common for polysaccharide CSPs, reversed-phase is possible, especially with immobilized CSPs.[17] A mobile phase of acetonitrile/water or methanol/water with a suitable buffer or additive (like ammonium acetate) could be explored. However, chiral recognition mechanisms can differ significantly in reversed-phase mode.[18]

  • Q: My resolution is good, but the run time is too long. How can I speed up the analysis?

    • A: To decrease run time while maintaining resolution, you can:

      • Increase the Flow Rate: This is the most direct way to shorten the run time. You may need to slightly adjust the mobile phase composition to maintain resolution at a higher flow.

      • Increase the Alcohol Content: Increasing the percentage of alcohol (the stronger solvent) in the mobile phase will decrease retention times. You will need to find a new "sweet spot" where resolution is still acceptable.

      • Use a Shorter Column or Smaller Particle Size: A shorter column (e.g., 150 mm instead of 250 mm) or a column with smaller particles (e.g., 3 µm instead of 5 µm) will provide faster separations, though the latter will increase backpressure.[19]

  • Q: I've changed to a new column of the same type, but my separation has changed. Why?

    • A: This can be due to "additive memory effects" or slight column-to-column variations.[20] If the new column was previously used with a different mobile phase additive (e.g., an acidic one), it may take extensive flushing with your current mobile phase to fully equilibrate and remove traces of the old modifier. It's always best practice to dedicate columns to specific mobile phase types (acidic, basic, neutral) to ensure reproducibility.[16][20]

Experimental Protocols & Data

Protocol 1: Systematic Mobile Phase Optimization
  • Prepare Stock Solutions: Create a stock solution of racemic this compound in a suitable solvent (e.g., ethanol or mobile phase).

  • Initial Conditions:

    • Column: CHIRALPAK® IA (250 x 4.6 mm, 5 µm)

    • Mobile Phase A: n-Hexane with 0.1% DEA

    • Mobile Phase B: Isopropanol with 0.1% DEA

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

  • Screening: Run a series of isocratic separations, varying the percentage of Mobile Phase B from 10% to 40% in 5% increments.

  • Data Analysis: For each run, calculate the retention factors (k), selectivity (α), and resolution (Rs).

  • Tabulate Results: Summarize the data to identify the optimal alcohol percentage.

% Isopropanol (with 0.1% DEA)k1k2Selectivity (α)Resolution (Rs)
10%8.59.81.151.4
15%5.26.21.191.8
20% 3.1 3.8 1.23 2.1
25%2.02.41.201.9
30%1.41.61.141.3

Table 1: Example data from mobile phase optimization, highlighting that 20% isopropanol provides the best balance of resolution and run time.

Protocol 2: Temperature Effect Study
  • Optimal Mobile Phase: Using the best mobile phase identified in Protocol 1 (e.g., Hexane/IPA 80:20 with 0.1% DEA).

  • Temperature Variation: Set the column thermostat to 30 °C and allow the system to equilibrate for at least 30 minutes. Perform an injection.

  • Incremental Changes: Decrease the temperature in 5 °C increments (25 °C, 20 °C, 15 °C, 10 °C), allowing for equilibration at each step before injecting the sample.

  • Data Analysis: Calculate and plot Resolution (Rs) as a function of temperature to determine the optimal setting.

Visualizing the Workflow

A logical workflow is critical for efficient method development.

G cluster_0 Method Development Workflow Start Start: No/Poor Resolution CSP Select CSP (Amylose or Cellulose-based) Start->CSP MobilePhase Optimize Mobile Phase (Alkane/Alcohol + 0.1% DEA) CSP->MobilePhase Initial screening Temp Adjust Temperature (Screen 10-30°C) MobilePhase->Temp Fine-tune selectivity Flow Adjust Flow Rate (Screen 0.5-1.0 mL/min) Temp->Flow Balance Rs and time Troubleshoot Troubleshoot Peak Shape (Tailing, Splitting) Flow->Troubleshoot Troubleshoot->MobilePhase Peak tailing? Adjust additive Optimized Optimized Method Troubleshoot->Optimized Good peaks & Rs

Sources

Troubleshooting low binding of his-tagged proteins in purification

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Low Binding

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for one of the most common and frustrating issues in recombinant protein purification: low or no binding of your His-tagged protein to Immobilized Metal Affinity Chromatography (IMAC) resin. As Senior Application Scientists, we don't just provide steps; we explain the underlying principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Here are direct answers to the most common questions we receive regarding low His-tag binding.

Q1: My His-tagged protein is in the flow-through. What is the most common reason for this? A: The most frequent cause is that the His-tag is inaccessible, meaning it's buried within the three-dimensional structure of the folded protein and cannot physically interact with the IMAC resin.[1][2] Another very common issue is a non-optimal binding buffer composition.[1]

Q2: How do I quickly check if my His-tag is accessible? A: The most definitive quick test is to perform a small-scale purification under denaturing conditions using urea or guanidinium chloride.[1][3][4] If the protein binds under these conditions but not under native conditions, the tag is likely hidden.

Q3: Can the pH of my buffer really prevent binding? A: Absolutely. The interaction between the histidine residues and the metal ions is pH-dependent.[5][6] Buffers with a pH below 7.0 can lead to the protonation of the histidine side chains, which impairs their ability to coordinate with the metal ions on the resin.[1][2][5] We recommend a binding buffer pH between 7.5 and 8.0.[5]

Q4: My lysis buffer contains EDTA. Is this a problem? A: Yes, standard IMAC resins (especially those charged with Nickel) are sensitive to strong chelating agents like EDTA, which can strip the metal ions from the column, turning it white and rendering it inactive.[2][7] If EDTA is essential for your protein's stability, you must either dialyze the sample before loading or use a specifically designed chelator-resistant IMAC resin.[8][9][10]

Q5: I see my protein in the wash fractions. What does this mean? A: This indicates that the binding is weak and the purification conditions are too stringent. The most likely culprits are an excessively high concentration of imidazole or salt in your binding/wash buffer.[11]

Q6: Does it matter if the His-tag is on the N- or C-terminus? A: Yes, the optimal placement of the tag is protein-specific. If you suspect a hidden tag is causing binding issues, moving the tag to the opposite terminus of the protein can often resolve the problem.[1][12]

Systematic Troubleshooting Workflow

When faced with low binding, a systematic approach is crucial. This workflow is designed to logically diagnose the root cause of the problem, starting with the most likely and easiest-to-check culprits.

TroubleshootingWorkflow Start Start: Low/No Binding Observed CheckExpression 1. Confirm Protein Expression (SDS-PAGE / Western Blot) Start->CheckExpression CheckHisTag Confirm His-Tag Integrity (Anti-His Western Blot) CheckExpression->CheckHisTag Protein Expressed? NoExpression Problem: No/Low Expression or Degraded Tag CheckExpression->NoExpression No/Low Expression CheckBuffer 2. Scrutinize Buffer Composition CheckHisTag->CheckBuffer Tag Intact? CheckHisTag->NoExpression No/Degraded Tag TestDenaturing 3. Test for Hidden Tag (Denaturing Conditions) CheckBuffer->TestDenaturing Buffer OK? BufferIssue Problem: Buffer Incompatibility CheckBuffer->BufferIssue Interfering Agents Found OptimizeNative 4. Optimize Native Conditions TestDenaturing->OptimizeNative No binding at all? HiddenTag Problem: His-Tag is Hidden TestDenaturing->HiddenTag Binds under denaturing? Success Binding Successful OptimizeNative->Success Binding Improved WeakBinding Problem: Intrinsically Weak Binding OptimizeNative->WeakBinding Still low binding? ReDesign 5. Re-evaluate Construct Design DesignFlaw Problem: Construct Design Flaw ReDesign->DesignFlaw HiddenTag->ReDesign Consider redesign WeakBinding->ReDesign ConstructDesign cluster_Options Design Modifications Protein Protein Core N-Terminus C-Terminus C_Tag His-Tag Protein:c_term->C_Tag Option 2: C-Terminal Tag C_Linker_Tag Linker His-Tag Protein:c_term->C_Linker_Tag Option 4: Add Flexible Linker (Gly-Ser) N_Tag His-Tag N_Tag->Protein:n_term Option 1: N-Terminal Tag N_Linker_Tag Linker His-Tag N_Linker_Tag->Protein:n_term Option 3: Add Flexible Linker (Gly-Ser)

Caption: Modifying the protein construct to improve His-tag accessibility.

  • Move the Tag: The local protein environment at the N-terminus is very different from the C-terminus. Simply moving the tag to the opposite end can dramatically improve its accessibility. [1][12]* Add a Linker: Inserting a flexible linker sequence (e.g., a series of glycine and serine residues) between your protein and the His-tag can provide the spatial separation needed to prevent the tag from being buried upon folding. [1][2]* Increase Tag Length: Increasing the number of histidine residues from 6xHis to 8xHis or 10xHis can increase the binding affinity for the IMAC resin, which may help if the interaction is intrinsically weak. [9][13]

References
  • His-Tag Purification. (n.d.). Bio-Rad. Retrieved from [Link]

  • Purification of His-Tagged Proteins. (2015). Methods in Enzymology. Retrieved from [Link]

  • A Guide to Types of Affinity Resins. (n.d.). Sunresin Life Sciences. Retrieved from [Link]

  • Robichon, C., et al. (2011). Optimized E. coli expression strain LOBSTR eliminates common contaminants from His-tag purification. Protein Expression and Purification. Retrieved from [Link]

  • Optimization of Expression and Purification of some Model Histidine-tagged Recombinant Proteins. (2021). Biomacromolecular Journal. Retrieved from [Link]

  • Choice of native or denaturing purification conditions and use of reducing agents with TALON resin. (n.d.). Takara Bio. Retrieved from [Link]

  • HisPrem™ His-tag Purification Resin (Reductant/Chelator-resistant). (n.d.). SBS Genetech. Retrieved from [Link]

  • Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles. (2023). Materials (Basel). Retrieved from [Link]

  • Imidazole concentration for His-Trap purification. (2012). ResearchGate. Retrieved from [Link]

  • When your his-tagged constructs don’t bind—troubleshooting your protein purification woes. (2018). Promega Connections. Retrieved from [Link]

  • Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. (2024). Interchim – Blog. Retrieved from [Link]

  • Addressing the challenge of optimizing His-tagged protein purifications. (2025). Bio-Works. Retrieved from [Link]

  • How can PH affect binding and coming off his-tag protein and contaminant in Ni-agarose column?. (2014). ResearchGate. Retrieved from [Link]

  • Purification of His-tagged Proteins. (n.d.). evitria Antibody Services. Retrieved from [Link]

  • What are the most common contaminants after histidine tagged nickel purification?. (2012). Quora. Retrieved from [Link]

  • His-tagged protein expressing but not binding your Ni-NTA column?. (2020). G-Biosciences. Retrieved from [Link]

  • Expression and purification of proteins using 6xHistidine-tag. (n.d.). IBA Lifesciences. Retrieved from [Link]

  • Which are the contaminants often found in his tag purification from s. cerevisiae?. (2017). ResearchGate. Retrieved from [Link]

  • How to choose the right his-tagged purification resin. (2019). Takara Bio. Retrieved from [Link]

  • Easy optimization of His-tagged protein purification. (2025). Bio-Works. Retrieved from [Link]

  • His Tagged Protein Purification. (n.d.). Sino Biological. Retrieved from [Link]

  • Practical Guide: Selecting the Optimal Resins for the Process Purification of Native and Recombinant Proteins. (n.d.). Bio-Rad. Retrieved from [Link]

  • How to overcome issues with low or no recovery of his-tagged proteins. (2021). Cytiva. Retrieved from [Link]

  • Purification of Proteins Using Polyhistidine Affinity Tags. (n.d.). Methods in Enzymology. Retrieved from [Link]

  • IMAC Resin Selection. (2017). Wiley Analytical Science. Retrieved from [Link]

  • How can I optimise protein purification (protein with his-tag)?. (2015). ResearchGate. Retrieved from [Link]

  • Denaturing His-tag purification. (2022). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Challenges in the Purification of Benzylisoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of benzylisoquinoline alkaloid (BIA) purification. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this diverse class of natural products. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, empowering you to troubleshoot and optimize your purification workflows effectively.

I. Frequently Asked Questions (FAQs)

Q1: My primary challenge is the co-elution of structurally similar BIAs. What chromatographic strategies can I employ to improve resolution?

A1: This is a common and significant hurdle due to the often subtle structural variations among BIAs within the same plant extract. A multi-faceted approach is often necessary for successful separation.

  • Stationary Phase Selection: Standard silica gel can be effective, but its acidic nature can lead to peak tailing and irreversible adsorption of basic alkaloids.[1] Consider using neutral or basic aluminum oxide as an alternative stationary phase to mitigate these issues.[1] For high-performance liquid chromatography (HPLC), phenyl-silica and C18 columns are commonly used.[2] Chiral stationary phases, such as those based on cyclodextrins or polysaccharides, are essential for separating enantiomers of BIAs.[3]

  • Mobile Phase Optimization: The key is to manipulate the polarity and pH of the mobile phase to exploit subtle differences in the pKa and polarity of the target alkaloids.

    • pH Adjustment: For reversed-phase HPLC, operating at a low pH (2.0-3.5) can suppress the ionization of acidic silanols on the stationary phase, reducing peak tailing.[4] Conversely, a high pH (>7.0) can deionize basic alkaloids, improving their retention and separation.[4]

    • Additives: The addition of amines like diethylamine or triethylamine to the mobile phase can block active silanol groups, leading to improved peak shape and efficiency.[4] Ion-pairing agents can also be employed to enhance the retention and selectivity of ionic alkaloids.[4]

    • Solvent Composition: A gradient elution, gradually increasing the organic solvent (e.g., methanol or acetonitrile) concentration, is often more effective than an isocratic elution for separating complex mixtures of BIAs with a wide range of polarities.[5][6]

  • Advanced Techniques:

    • Supercritical Fluid Chromatography (SFC): This "green" technology utilizes supercritical CO2 as the main mobile phase, offering unique selectivity and often faster separations compared to HPLC.[7][8] Modifiers like methanol with acetonitrile and additives like ammonium formate are crucial for optimizing the separation of BIAs.[7]

    • Counter-Current Chromatography (CCC) / Fast Centrifugal Partition Chromatography (FCPC): These liquid-liquid chromatography techniques are excellent for preparative scale purification and can handle crude extracts.[7][9] The choice of the two-phase solvent system is critical for achieving the desired separation.[7][9]

Q2: I'm experiencing low recovery of my target BIA during the extraction and purification process. What are the likely causes and how can I improve my yield?

A2: Low recovery is a multifaceted issue that can stem from the initial extraction all the way to the final purification steps.

  • Inefficient Extraction:

    • Cell Wall Disruption: Incomplete grinding of the plant material can significantly limit solvent access to the alkaloids.[5]

    • Solvent Choice: The polarity of the extraction solvent must be matched to the polarity of the target BIA. Methanol or ethanol are common choices for broad-spectrum BIA extraction.[5][10] Acidifying the extraction solvent can improve the solubility of alkaloids by forming their corresponding salts.[5]

    • Extraction Method: While maceration is simple, techniques like Soxhlet extraction,[5] microwave-assisted extraction (MAE),[11] and ultrasound-assisted extraction (UAE)[11][12] can significantly improve extraction efficiency and reduce extraction time.

  • Degradation:

    • Heat and Light Sensitivity: Many BIAs, such as berberine, are sensitive to high temperatures and light, which can lead to degradation.[13][14] Avoid excessive heat during solvent evaporation and protect samples from light. Shade drying of plant material is recommended over sun or oven drying.[13]

    • pH Instability: Some BIAs are unstable under strongly acidic or basic conditions. It is crucial to understand the stability profile of your target compound.

  • Losses During Purification:

    • Irreversible Adsorption: As mentioned, acidic silica gel can irreversibly bind basic alkaloids.[1]

    • Incomplete Phase Transfer: During acid-base liquid-liquid extraction, ensure the pH is sufficiently acidic (to protonate the alkaloids and move them to the aqueous phase) and then sufficiently basic (to deprotonate them for extraction into an organic solvent).[5] Multiple extractions at each stage are recommended to ensure complete transfer.[5]

Q3: My purified BIA shows signs of degradation upon storage. What are the best practices for storing purified benzylisoquinoline alkaloids?

A3: The stability of purified BIAs can be influenced by several factors.

  • Temperature: Store purified BIAs at low temperatures, typically -20°C or -80°C, to minimize degradation.

  • Light: Protect from light by storing in amber vials or by wrapping vials in aluminum foil.[13]

  • Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • Solvent: If stored in solution, choose a solvent in which the BIA is stable. For long-term storage, it is often best to store the compound as a dry powder.

II. Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during BIA purification.

Problem 1: Poor Peak Shape (Tailing or Fronting) in HPLC
Potential Cause Troubleshooting Steps Causality Explanation
Secondary Interactions with Stationary Phase 1. Lower Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate or acetate).[4] 2. Add a Competing Base: Incorporate a small amount of an amine (e.g., 0.1% triethylamine) into the mobile phase.[4] 3. Use a "Base-Deactivated" Column: Employ a column specifically designed for the analysis of basic compounds.Free silanol groups on the silica-based stationary phase can interact with the basic nitrogen of the alkaloid, causing peak tailing.[4] Lowering the pH protonates the silanols, reducing this interaction. A competing base will preferentially interact with the silanols, masking them from the analyte.
Column Overload 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute the Sample: Lower the concentration of the sample before injection.Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, often fronting.
Inappropriate Sample Solvent 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase composition.[5]If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the point of injection, leading to peak distortion.
Problem 2: Inconsistent Retention Times in HPLC
Potential Cause Troubleshooting Steps Causality Explanation
Mobile Phase Composition Drift 1. Freshly Prepare Mobile Phase: Prepare the mobile phase daily and ensure thorough mixing.[6] 2. Use a Buffered Mobile Phase: Incorporate a buffer to maintain a constant pH, especially for ionizable analytes.[4][15]Volatilization of the more volatile solvent component can alter the mobile phase composition over time, leading to shifts in retention. The retention of ionizable compounds is highly sensitive to pH changes.
Fluctuations in Column Temperature 1. Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment.[15]Retention times can be affected by changes in ambient temperature. A stable temperature ensures reproducible chromatography.
Inadequate Column Equilibration 1. Increase Equilibration Time: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.Insufficient equilibration can lead to a non-steady state at the start of the chromatographic run, causing retention time variability.

III. Experimental Protocols & Workflows

General Workflow for BIA Extraction and Purification

This workflow provides a foundational approach that can be adapted for specific BIAs and plant matrices.

BIA_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Isolation A 1. Plant Material Preparation (Drying, Grinding) B 2. Solvent Extraction (e.g., Maceration, Soxhlet, UAE) A->B Increased surface area C 3. Crude Extract Filtration & Concentration B->C Crude alkaloid extract D 4. Acid-Base Liquid-Liquid Extraction C->D Concentrated extract E 5. Chromatographic Separation (e.g., Column Chromatography, HPLC, FCPC) D->E Partially purified alkaloid fraction F 6. Fraction Collection E->F Separated fractions G 7. Purity Analysis (e.g., TLC, HPLC, LC-MS) F->G Analysis of fractions H 8. Isolation of Pure BIA G->H Identification of pure fractions

Caption: General workflow for BIA extraction and purification.

Protocol 1: Acid-Base Extraction for BIA Enrichment

This protocol is a cornerstone for separating basic alkaloids from neutral and acidic impurities.[5][16]

  • Acidification: Dissolve the crude extract in a dilute acidic solution (e.g., 5% HCl).[5] This protonates the basic nitrogen of the BIAs, forming water-soluble salts.

  • Removal of Non-Basic Impurities: Wash the acidic aqueous solution with an immiscible organic solvent (e.g., diethyl ether or chloroform).[5] Neutral and acidic compounds will partition into the organic phase, which is then discarded. Repeat this step 2-3 times.

  • Basification: Adjust the pH of the aqueous phase to 9-10 with a base (e.g., ammonium hydroxide).[5] This deprotonates the BIA salts, converting them back to their free base form, which is generally less soluble in water.

  • Extraction of Free Bases: Extract the free BIA bases from the aqueous solution using an immiscible organic solvent (e.g., chloroform).[5] The BIAs will now partition into the organic phase. Repeat this extraction 3-4 times to ensure complete recovery.

  • Final Processing: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield an enriched BIA fraction.[5]

Protocol 2: Preparative HPLC for Final Purification

This protocol outlines a general approach for purifying a target BIA from an enriched fraction.

  • Method Development:

    • Start with analytical scale HPLC to develop a separation method.

    • Screen different stationary phases (e.g., C18, Phenyl) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with additives like formic acid or ammonium formate).

    • Optimize the gradient profile to achieve baseline separation of the target BIA from impurities.

  • Scale-Up:

    • Transfer the optimized analytical method to a preparative HPLC system with a larger column of the same stationary phase.

    • Adjust the flow rate and gradient time according to the column dimensions.

  • Purification Run:

    • Dissolve the enriched BIA fraction in the initial mobile phase.

    • Inject the sample onto the preparative column.

    • Collect fractions as they elute from the column, guided by the UV chromatogram.

  • Analysis and Pooling:

    • Analyze the collected fractions by analytical HPLC or TLC to determine their purity.

    • Combine the pure fractions containing the target BIA.

    • Evaporate the solvent to obtain the purified BIA.

Troubleshooting Logic Diagram for Low BIA Yield

This diagram illustrates a systematic approach to diagnosing the cause of low yields.

Low_Yield_Troubleshooting Start Low BIA Yield Q1 Is the extraction efficient? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the BIA degrading? A1_Yes->Q2 Sol1 Optimize Extraction: - Finer grinding - Change solvent/add acid - Use MAE/UAE A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Minimize Degradation: - Avoid high heat - Protect from light - Check pH stability A2_Yes->Sol2 Q3 Are there losses during purification? A2_No->Q3 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Re-evaluate problem Sol3 Improve Purification: - Check pH for LLE - Use neutral/basic adsorbent - Repeat extractions A3_Yes->Sol3 A3_No->Start Re-evaluate problem Sol3->End

Caption: Troubleshooting flowchart for low BIA yield.

IV. References

  • Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. (2024). PMC. [Link]

  • Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders. (n.d.). Frontiers in Pharmacology. [Link]

  • Sanguinarine – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. (n.d.). MDPI. [Link]

  • A Solid Phase Extraction Technique for the Isolation and Identification of Opiates in Urine. (n.d.). Journal of Analytical Toxicology. [Link]

  • Method of obtaining sanguinarine and chelerythrine sulphates. (n.d.). Google Patents.

  • Isolation and Determination of Morphine, Codeine and Heroin from Viscera and Body Fluids Adsorption. (1949). RSC Publishing. [Link]

  • Separation of sanguinarine and chelerythrine in Macleaya cordata (Willd) R. Br. based on methyl acrylate-co-divinylbenzene macroporous adsorbents. (2008). PubMed. [Link]

  • Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. (2022). Planta Medica. [Link]

  • Rethinking Synthetic Berberine in Nutraceuticals: Nitrosamine Risks, Regulatory Oversight, and Safer Alternatives. (n.d.). PMC. [Link]

  • The Extraction of Opium Alkaloids. (1950). United Nations Office on Drugs and Crime. [Link]

  • Separation of bisbenzylisoquinoline alkaloids by micellar electrokinetic chromatography. (2002). PubMed. [Link]

  • Determination of morphine and codeine in plasma by HPLC following solid phase extraction. (1997). PubMed. [Link]

  • Cold water extraction. (n.d.). Wikipedia. [Link]

  • Purification method and crystal form of berberine or berberine salt. (n.d.). Patsnap. [Link]

  • A comprehensive review of recent advances in the extraction and therapeutic potential of berberine. (2023). PubMed Central. [Link]

  • Preparative Isolation And Purification Of Alkaloids Through Chromatography. (2022). Swambe Chemicals. [Link]

  • Microbial production of plant benzylisoquinoline alkaloids. (2015). ResearchGate. [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2024). Chromatography Forum. [Link]

  • Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. (2024). PMC. [Link]

  • The Effect of Chromatographic Conditions on the Separation of Selected Alkaloids in RP-HPTLC. (n.d.). ResearchGate. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2024). Mastelf. [Link]

  • Microbial Factories for the Production of Benzylisoquinoline Alkaloids. (2016). PubMed. [Link]

  • Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. (2022). ResearchGate. [Link]

  • Effect of Chromatographic Conditions on the Separation of Selected Alkaloids on Phenyl Stationary Phase by an HPLC Method. (n.d.). Scilit. [Link]

  • Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. (2014). PMC. [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). Natural Product Reports. [Link]

  • Alkaloid Separation. (n.d.). Lifeasible. [Link]

  • Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. (n.d.). MDPI. [Link]

  • Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. (n.d.). Annual Review of Plant Biology. [Link]

  • The extraction, separation and purification of alkaloids in the natural medicine. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Alkaloids: Isolation and purification. (1987). ResearchGate. [Link]

Sources

Technical Support Center: Ensuring Compound Stability in Assay Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to compound instability in assay buffers. Inconsistent results are often a significant hurdle in research, and understanding the stability of your compound is a critical first step towards robust and reproducible data. This resource provides in-depth troubleshooting guides and FAQs to help you navigate these challenges.

Quick Diagnosis: Is Your Compound Unstable?

Before diving into detailed protocols, consider these common indicators of compound instability:

  • Poor Reproducibility: Results vary significantly between identical assay runs.[1][2]

  • Declining Signal Over Time: The assay signal (e.g., fluorescence, absorbance) decreases as the assay progresses.

  • High Background Noise: Unstable compounds can sometimes degrade into products that interfere with the assay signal.[1][3]

  • Inconsistent Dose-Response Curves: The shape or potency (IC50/EC50) of your dose-response curve shifts between experiments.[3]

  • Visible Precipitation: Your compound is falling out of solution in the assay buffer.

If you are observing any of these issues, the following guides will help you identify the root cause and implement effective solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding compound stability.

Q1: What are the primary reasons my compound might be unstable in an aqueous assay buffer?

A1: Compound instability in aqueous buffers typically stems from a few key mechanisms:

  • Chemical Degradation: This is a broad category that includes:

    • Hydrolysis: The compound reacts with water, breaking chemical bonds. This is common for molecules with ester, amide, lactam, or lactone functional groups.[4][5][6]

    • Oxidation: The compound loses electrons, often due to reaction with dissolved oxygen. This can be exacerbated by the presence of metal ions.[6][7]

    • Photolysis: Exposure to light, especially UV wavelengths, can break chemical bonds and degrade your compound.[6][7]

  • Enzymatic Degradation: If your assay system contains biological components (e.g., cell lysates, plasma, microsomes), enzymes like proteases, esterases, and deaminases can metabolize your compound.[8]

  • Physical Instability: This includes issues like:

    • Precipitation: The compound's concentration exceeds its solubility in the assay buffer, causing it to fall out of solution. This is a very common issue.[3]

    • Nonspecific Binding (NSB): The compound adheres to the surfaces of your assay plates, pipette tips, or other labware, reducing its effective concentration in the solution.[9][10][11] This is particularly common for hydrophobic or highly charged molecules.

Q2: My compound is dissolved in 100% DMSO for storage. Could this be causing problems?

A2: While DMSO is an excellent solvent for many compounds, it's not without its challenges. The key is the final concentration of DMSO in your assay. High concentrations of DMSO can have direct biological effects in cell-based assays or even denature proteins in biochemical assays.[3]

A common issue arises when a high concentration of a compound in DMSO is diluted into an aqueous buffer. This can cause the compound to precipitate immediately if its solubility in the aqueous buffer is low. Always ensure the final DMSO concentration is consistent across all wells, including controls, and is at a level that does not interfere with your assay (typically ≤1%).[12]

Q3: How can the choice of buffer itself affect my compound's stability?

A3: The buffer system is critical for maintaining a stable chemical environment. Here’s how it can impact your compound:

  • pH: The pH of the buffer is paramount.[13][14] The stability of many compounds is highly pH-dependent, as pH can influence ionization state, solubility, and susceptibility to hydrolysis.[7][15][16][17] It's crucial to select a buffer that maintains the optimal pH for both your compound's stability and the assay's biological components.

  • Buffer Components: Some buffer components can interact with your compound. For example, phosphate buffers can sometimes precipitate compounds that are salts of divalent cations (e.g., Ca²⁺, Mg²⁺). Buffer ions can also directly interact with macromolecules through electrostatic forces, affecting their conformation and stability.[18]

Q4: How can I quickly check if my compound has degraded?

A4: The most direct way to assess compound degradation is by using analytical chemistry techniques. The two most common methods are:

  • High-Performance Liquid Chromatography (HPLC): This technique separates the components of a mixture, allowing you to see the appearance of new peaks (degradation products) and a decrease in the area of the parent compound peak over time.[19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method combines the separation power of HPLC with the mass identification capabilities of mass spectrometry.[19][20][21][22] It not only shows you that your compound has degraded but can also help you identify the degradation products by their mass.

A simple experimental setup for this is described in the troubleshooting section below.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing the Cause of Instability

This guide provides a systematic approach to identifying the root cause of your compound's instability.

Visualizing the Troubleshooting Process

The following decision tree can guide your troubleshooting efforts.

G start Start: Inconsistent Assay Results check_solubility Q1: Is the compound soluble? (Visual inspection, nephelometry) start->check_solubility check_stability Q2: Is the compound stable over time? (Pre-incubation experiment) check_solubility->check_stability Yes sol_solubility Solution: Lower concentration, add solubilizing agents (e.g., BSA, cyclodextrin), change solvent. check_solubility->sol_solubility No check_nsb Q3: Is nonspecific binding an issue? (Assay with/without protein) check_stability->check_nsb Yes sol_stability Solution: Identify degradation mechanism. Add antioxidants (DTT, BME), protect from light, adjust pH, use fresh reagents. check_stability->sol_stability No sol_nsb Solution: Add detergent (Tween-20, Triton X-100), use low-binding plates, add BSA as a carrier protein. check_nsb->sol_nsb Yes end_point Resolved: Robust & Reproducible Assay check_nsb->end_point No sol_solubility->start Re-evaluate sol_stability->start Re-evaluate sol_nsb->start Re-evaluate

Caption: A decision tree for troubleshooting compound instability.

Guide 2: Experimental Protocol for Assessing Compound Stability

This protocol details how to test your compound's stability directly in your assay buffer over the time course of your experiment.

Experimental Workflow

G prep_solution 1. Prepare Compound Solution (In assay buffer at final concentration) aliquot 2. Aliquot Solution (One tube per time point, e.g., T=0, 1, 2, 4, 24h) prep_solution->aliquot incubate 3. Incubate Aliquots (Under exact assay conditions: temp, light, etc.) aliquot->incubate sample_t0 T=0 Sample (Immediately freeze or analyze) aliquot->sample_t0 sample_tx T=X Samples (Freeze/analyze at each time point) incubate->sample_tx analysis 4. Analyze Samples (LC-MS or HPLC) sample_t0->analysis sample_tx->analysis data 5. Plot Data (% Compound Remaining vs. Time) analysis->data

Caption: Workflow for a compound stability time-course experiment.

Step-by-Step Methodology
  • Prepare Compound Working Solution:

    • Prepare your compound in the exact final assay buffer at the highest concentration you use in your experiments.[19]

    • Ensure all components are present, including any additives, cofactors, or biological materials (if testing for enzymatic degradation).

  • Set Up Time Points:

    • Aliquot the working solution into separate, clearly labeled tubes (e.g., low-binding microcentrifuge tubes) for each time point you wish to test.[19]

    • Recommended time points: 0, 30 min, 1h, 2h, 4h, and 24h (or the maximum duration of your assay).[5][12]

  • Incubation:

    • Immediately take the "Time 0" sample and stop the reaction (e.g., by adding acetonitrile to precipitate proteins and solubilize the compound) or freeze it at -80°C.[23]

    • Incubate the remaining tubes under the exact conditions of your assay (e.g., 37°C, protected from light).[19][20]

  • Sample Collection:

    • At each subsequent time point, remove the corresponding tube and stop the reaction or freeze it as you did for the Time 0 sample.

  • Analysis:

    • Analyze all samples by LC-MS or HPLC to determine the percentage of the parent compound remaining relative to the Time 0 sample.[19]

  • Interpretation:

    • A stable compound will show >85-90% of the parent compound remaining at the end of the assay duration. A significant decrease indicates instability.

Guide 3: Mitigation Strategies

Once you've identified the likely cause of instability, you can implement targeted solutions.

Data Summary: Common Problems and Solutions
Problem Potential Cause Recommended Mitigation Strategy Reference
Chemical Instability OxidationAdd antioxidants to the buffer (e.g., DTT, TCEP for thiols; ascorbic acid for general oxidation).[4]
HydrolysisAdjust buffer pH to a range where the compound is more stable. Prepare compound solutions fresh before each experiment.[6]
PhotodegradationProtect samples from light using amber tubes or by working in a darkened room.[6][7]
Enzymatic Degradation Proteases, Esterases, etc.Add broad-spectrum enzyme inhibitors to the buffer (e.g., protease inhibitor cocktails).[8]
Physical Instability Poor Solubility / PrecipitationLower the final compound concentration. Add a small percentage of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100). Include BSA (0.1-1 mg/mL) in the buffer to act as a carrier protein.[3][10]
Nonspecific Binding (NSB)Use low-binding plates and pipette tips. Pre-treat plates with a blocking agent. Include detergents or BSA in the buffer as described above.[9][10][11]

References

  • The Impact of Buffer on Solid-State Properties and Stability of Freeze-Dried Dosage Forms. (n.d.). Google Books.
  • Nonspecific Binding: Main Factors of Occurrence and Strategies. (2024, January 4). WuXi AppTec DMPK.
  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). BioIVT.
  • The impact of buffer on processing and stability of freeze-dried dosage forms. I. Solution freezing behavior. (2025, August 5). ResearchGate.
  • Troubleshooting Inconsistent Results in Novel Compound Experiments. (n.d.). Benchchem.
  • Techniques for Unstable Compound Analysis. (2017, November 9). KCAS Bio.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). ResearchGate.
  • Plasma Stability. (n.d.). Evotec.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen.
  • Plasma Stability In Vitro Assay. (n.d.). Charnwood Discovery.
  • Factors affecting the stability of drugs and drug metabolites in biological matrices. (n.d.). Semantic Scholar.
  • The Science Behind Buffers: Why Stability Is Key in Experiments. (2025, November 22). kamgo.
  • The Science Behind Buffers: Why Stability Is Key in Experiments. (2025, November 13). kamgo.
  • Troubleshooting guide for inconsistent results in 5-ASA assays. (n.d.). Benchchem.
  • Guarding Against Chemical Compound Degradation in Pharmaceuticals. (2024, August 30). Biofargo.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). National Center for Biotechnology Information.
  • Factors affecting the stability of drugs and drug metabolites in biological matrices. (n.d.). PubMed.
  • Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. (2025, May 9). Medium.
  • Solutions to Analyte Stability Issues in Preclinical Bioanalysis. (2024, December 16). WuXi AppTec DMPK.
  • Navigating the Challenges of Compound Stability: A Guide to Preventing Degradation in Research Compounds. (n.d.). Benchchem.
  • The effects of buffers and pH on the thermal stability, unfolding and substrate binding of RecA. (2025, August 8). ResearchGate.
  • Non Specific Binding (NSB) in Antigen-Antibody Assays. (n.d.). Rusling Research Group.
  • ELISA Troubleshooting Guide. (n.d.). Thermo Fisher Scientific - US.

Sources

Validation & Comparative

A Comparative Analysis of 5'-Methoxylaudanosine and Laudanosine: Biological Activity and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and drug development professionals exploring the nuanced differences between these two benzyltetrahydroisoquinoline alkaloids.

Introduction

Laudanosine, a benzyltetrahydroisoquinoline alkaloid, is primarily known in clinical settings as a metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1][2] It is also found in minute quantities in opium.[2] Laudanosine can cross the blood-brain barrier, and at sufficient concentrations, it has been associated with central nervous system (CNS) excitation, including seizure activity.[1][3] Its pharmacological profile is complex, with interactions reported at GABA, opioid, and nicotinic acetylcholine receptors.[1][2] 5'-Methoxylaudanosine is a structurally related alkaloid derivative.[] This guide provides a comparative analysis of the biological activities of this compound and laudanosine, offering insights for researchers in pharmacology and drug development.

Comparative Biological Activity

While extensive research is available for laudanosine, detailed comparative studies directly evaluating the biological activity of this compound against laudanosine are less common in publicly accessible literature. However, by examining the known pharmacology of laudanosine, we can infer the potential areas of interest for comparing it with its 5'-methoxylated analog.

Central Nervous System Effects

Laudanosine is a well-documented CNS stimulant.[5] High plasma concentrations can lower the seizure threshold, an effect that has been observed in various animal models.[2][6] This proconvulsant activity is a key consideration in clinical scenarios where atracurium or cisatracurium are used, especially with prolonged administration or in patients with impaired clearance.[1][7] The mechanism behind this CNS excitation is thought to involve interactions with multiple neurotransmitter systems, including GABAergic and glutamatergic pathways.[3]

For This compound , the specific effects on the CNS are not as extensively documented in the available literature. The addition of a methoxy group at the 5' position of the benzyl ring could potentially alter its ability to cross the blood-brain barrier and its affinity for CNS receptors compared to laudanosine. Further research is needed to elucidate its CNS activity profile.

Receptor Binding Profiles

The interaction of laudanosine with various receptors has been a subject of significant investigation.

  • Opioid Receptors : Laudanosine exhibits competitive binding at multiple opioid receptor subtypes, including mu₁, mu₂, delta, kappa₁, and kappa₃.[8] This interaction is not just a laboratory finding; laudanosine has been shown to produce dose-dependent analgesia in animal models, suggesting a functional consequence of its opioid receptor binding.[1][8]

  • GABA Receptors : Laudanosine demonstrates an inhibitory effect at low-affinity GABA receptors.[8] This interaction is particularly relevant to its proconvulsant effects, as the GABAergic system is a primary mediator of inhibitory neurotransmission in the CNS.

  • Nicotinic Acetylcholine Receptors (nAChRs) : Laudanosine has a dual action on nAChRs; it can activate these receptors at low concentrations and inhibit them at higher concentrations. This complex interaction may contribute to its cardiovascular effects.

  • Other Receptors : Studies have shown that laudanosine does not significantly interact with benzodiazepine or muscarinic receptors.[2][9] It has, however, been identified as a selective alpha1-adrenoceptor blocker.[10]

A direct comparison of the receptor binding affinity of This compound is necessary to understand its pharmacological profile. The additional methoxy group could influence its binding potency and selectivity for these and other receptors.

Cardiovascular Effects

High plasma concentrations of laudanosine are known to cause cardiovascular effects, specifically hypotension and bradycardia.[1][3] These effects are likely mediated by its interactions with nicotinic acetylcholine receptors in autonomic ganglia and its alpha1-adrenoceptor blocking activity.[3][10]

The cardiovascular profile of This compound remains to be fully characterized. Comparative studies are needed to determine if the 5'-methoxy substitution alters the potency or nature of its effects on the cardiovascular system.

Tabular Summary of Known Biological Activities

Biological Target/EffectLaudanosine ActivityThis compound Activity
CNS Stimulant, can induce seizures at high concentrations[1][2][6]Data not widely available
Opioid Receptors Competitive binder at mu, delta, and kappa subtypes; produces analgesia[8]Data not widely available
GABA Receptors Inhibits low-affinity GABA receptors[8]Data not widely available
Nicotinic Acetylcholine Receptors Dual activator/inhibitor depending on concentrationData not widely available
Alpha1-Adrenoceptors Selective blocker[10]Data not widely available
Cardiovascular System Hypotension and bradycardia at high concentrations[1][3]Data not widely available
Benzodiazepine & Muscarinic Receptors No significant interaction[2][9]Data not widely available

Experimental Protocols

To facilitate further research in this area, here are detailed methodologies for key experiments used to characterize the biological activity of compounds like laudanosine.

Radioligand Receptor Binding Assay

This experiment is fundamental for determining the affinity of a compound for a specific receptor. The causality behind this choice is that receptor binding is often the initial step in a drug's mechanism of action, and affinity is a key determinant of potency.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., mu-opioid receptor).

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a cold buffer solution. Centrifuge the homogenate and wash the resulting pellet multiple times to isolate the cell membranes containing the receptors.

  • Binding Reaction: In a reaction tube, combine the prepared membranes, a radiolabeled ligand known to bind specifically to the target receptor (e.g., [³H]DAMGO for mu-opioid receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

In Vivo Seizure Threshold Assessment

This experimental workflow is crucial for evaluating the proconvulsant or anticonvulsant potential of a compound. The rationale is to directly observe the physiological effect of the compound on CNS excitability in a whole-animal model.

Objective: To determine the effect of a test compound on the seizure threshold in mice.

Methodology:

  • Animal Acclimation: Acclimate male Swiss-Webster mice to the laboratory environment for at least one week.

  • Drug Administration: Administer the test compound (e.g., laudanosine or this compound) via a specific route (e.g., intravenous or intraperitoneal injection) at various doses. A control group should receive the vehicle.

  • Chemoconvulsant Challenge: After a predetermined time, administer a sub-threshold dose of a known convulsant agent, such as pentylenetetrazol (PTZ).

  • Observation: Observe the animals for a set period (e.g., 30 minutes) for the presence and latency of clonic and tonic-clonic seizures.

  • Data Analysis: Compare the percentage of animals exhibiting seizures and the latency to seizure onset between the control and test groups. A significant decrease in seizure latency or an increase in the percentage of animals seizing indicates a proconvulsant effect.

Signaling Pathways and Experimental Workflows

To visualize the relationships in the experimental processes, the following diagrams are provided.

G cluster_0 Radioligand Binding Assay Workflow A Membrane Preparation (e.g., Rat Brain Homogenate) B Binding Reaction (Membranes + Radioligand + Test Compound) A->B C Incubation (Allow for Equilibrium) B->C D Filtration (Separate Bound from Unbound) C->D E Scintillation Counting (Quantify Radioactivity) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Caption: Workflow for a radioligand receptor binding assay.

G cluster_1 In Vivo Seizure Threshold Assessment A Animal Acclimation B Test Compound Administration (e.g., Laudanosine) A->B C Chemoconvulsant Challenge (e.g., PTZ) B->C D Behavioral Observation (Monitor for Seizures) C->D E Data Analysis (Compare Seizure Latency and Incidence) D->E

Caption: Workflow for in vivo seizure threshold assessment.

Conclusion

Laudanosine possesses a multifaceted biological profile with significant effects on the central nervous and cardiovascular systems, mediated by its interactions with a range of receptors. While data on this compound is currently limited, its structural similarity to laudanosine suggests that it may share some of these activities. However, the addition of a methoxy group could substantially alter its potency, selectivity, and pharmacokinetic properties. Direct comparative studies employing the experimental protocols outlined in this guide are essential to fully elucidate the pharmacological profile of this compound and to determine its potential as a research tool or therapeutic agent.

References

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology, 19(7), 466–473. [Link]

  • Wikipedia. (n.d.). Laudanosine. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Chapple, D. J., Miller, A. A., Ward, J. B., & Wheatley, P. L. (1987). Cardiovascular and neurological effects of laudanosine. Studies in mice and rats, and in conscious and anaesthetized dogs. British Journal of Anaesthesia, 59(2), 218–225. [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology, 19(7), 466-473. [Link]

  • ResearchGate. (n.d.). Laudanosine, an atracurium and cisatracurium metabolite. Retrieved January 16, 2026, from [Link]

  • Taylor & Francis. (n.d.). Laudanosine – Knowledge and References. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Laudanosine, an atracurium and cisatracurium metabolite | Request PDF. Retrieved January 16, 2026, from [Link]

  • Ivorra, M. D., Valiente, M., Martinez-Serrano, M. P., & D'Ocon, P. (1993). Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines. British Journal of Pharmacology, 110(2), 797–804. [Link]

  • Scheepstra, G. L., Vree, T. B., Crul, J. F., van de Pol, F., & Reekers-Ketting, J. (1986). Convulsive effects and pharmacokinetics of laudanosine in the rat. European Journal of Anaesthesiology, 3(5), 371–383. [Link]

  • Lanier, W. L., Milde, J. H., & Michenfelder, J. D. (1985). Laudanosine (a metabolite of atracurium) increases the minimum alveolar concentration of halothane in rabbits. Anesthesia and Analgesia, 64(8), 777–780. [Link]

  • PubChem. (n.d.). (+-)-Laudanosine. Retrieved January 16, 2026, from [Link]

  • Hrebabecký, H., & Holý, A. (2011). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein Journal of Organic Chemistry, 7, 678–698. [Link]

  • U.S. Food and Drug Administration. (2007). Pharmacology/toxicology review and evaluation. [Link]

  • Katz, Y., & Gavish, M. (1989). Laudanosine does not displace receptor-specific ligands from the benzodiazepinergic or muscarinic receptors. Anesthesiology, 70(1), 109–111. [Link]

  • U.S. Food and Drug Administration. (2013). 204223Orig1s000. [Link]

  • Katz, Y., Weizman, A., Pick, C. G., Pasternak, G. W., Liu, L., Fonia, O., & Gavish, M. (1994). Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity. Brain Research, 646(2), 235–241. [Link]

  • U.S. Food and Drug Administration. (2005). PHARMACOLOGY REVIEW(S). [Link]

  • Hrebabecký, H., & Holý, A. (2011). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein Journal of Organic Chemistry, 7, 678–698. [Link]

  • ResearchGate. (n.d.). (PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Retrieved January 16, 2026, from [Link]

  • Cirmi, S., Ferlazzo, N., Lombardo, G. E., Maugeri, A., Calapai, G., & Navarra, M. (2016). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 21(5), 654. [Link]

  • El-toumy, S. A., Hussein, S. R., & Mohamed, T. A. (2022). Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. Molecules, 27(19), 6296. [Link]

Sources

From Broad-Spectrum Vasodilator to Targeted Neuromodulator: A Comparative Analysis of Papaverine and 5'-Methoxylaudanosine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

The journey from a natural product with broad physiological effects to a highly selective, potent therapeutic agent is a central theme in modern drug discovery. The evolution of papaverine, a non-narcotic opium alkaloid, into highly specific derivatives like 5'-Methoxylaudanosine (also known as MP-10) perfectly encapsulates this progression. This guide provides a detailed comparative analysis of these two benzylisoquinoline alkaloids, offering experimental insights into their mechanisms, potency, and therapeutic potential for researchers in pharmacology and drug development.

Structural and Mechanistic Divergence: From Non-Selective to Highly Specific

Papaverine, isolated from the opium poppy Papaver somniferum, has long been recognized as a smooth muscle relaxant and vasodilator.[1][2][3] Its structure, featuring a dimethoxyisoquinoline ring linked to a dimethoxybenzyl group, is the foundation for its biological activity. This compound, a structurally related analogue, introduces key modifications that dramatically alter its pharmacological profile.

Chemical structure of Papaverine

Figure 1. Chemical structure of Papaverine.

Chemical structure of this compound (MP-10)

Figure 2. Chemical structure of this compound (MP-10).

The primary mechanism of papaverine is the non-selective inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5] This broad action across multiple PDE families, combined with effects on calcium channels, results in widespread smooth muscle relaxation, underpinning its use in treating visceral and vasospasms.[4][6][7] However, this lack of selectivity contributes to a narrow therapeutic window and a range of side effects.[1][8]

In stark contrast, this compound is a highly potent and selective inhibitor of Phosphodiesterase 10A (PDE10A) .[2][4][8] This enzyme is uniquely expressed at high levels in the medium spiny neurons of the brain's striatum, a critical hub for motor control, cognition, and reward processing.[9][10] By selectively inhibiting PDE10A, this compound precisely modulates signaling pathways within the basal ganglia, offering a targeted approach to treating neurological and psychiatric disorders.[11][12]

Signaling Pathway: The Role of PDE10A Inhibition

The inhibition of PDE10A prevents the breakdown of cAMP and cGMP in striatal neurons. This elevation of cyclic nucleotides enhances the activity of Protein Kinase A (PKA) and Protein Kinase G (PKG). This cascade ultimately modulates the activity of dopamine receptors, potentiating signaling through the D1 receptor pathway and attenuating signaling through the D2 receptor pathway.[11][12] This rebalancing of striatal output is believed to be the key mechanism behind the therapeutic potential of PDE10A inhibitors in conditions like schizophrenia and Huntington's disease.[8][11][12]

PDE10A_Pathway cluster_0 Medium Spiny Neuron (Striatum) cluster_1 D1R D1 Receptor AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA (Active) cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A Hydrolyzes DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Gene Expression & Neuronal Excitability DARPP32->Downstream AMP AMP PDE10A->AMP MP10 This compound (MP-10) MP10->PDE10A Inhibits

Caption: Simplified signaling pathway of PDE10A inhibition.

Comparative Experimental Data: Potency and Selectivity

The most striking difference between papaverine and this compound lies in their potency and selectivity for PDE10A. Experimental data from enzymatic assays consistently demonstrate the superior profile of this compound and other next-generation PDE10A inhibitors.

CompoundTargetIC₅₀ (nM)Selectivity vs. other PDEsReference
Papaverine PDE10A~30Low (inhibits multiple PDEs)[13]
This compound (MP-10) PDE10A~0.3 - 1.0High[8][13]
TAK-063 PDE10A0.3High[13]
MK-8189 PDE10A0.029 (Kᵢ)>500,000-fold[14]

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kᵢ (Inhibition constant) is another measure of potency.

Causality Behind Experimental Choice: The selection of an IC₅₀ assay is fundamental for this comparison. It provides a quantitative measure of how effectively each compound inhibits the target enzyme. For drug development, a low IC₅₀ value is desirable as it indicates that a lower concentration of the drug is needed to achieve a therapeutic effect, which can minimize off-target effects. The vast difference in IC₅₀ values—approximately 100-fold between papaverine and MP-10—is a critical data point that validates the latter's potential as a targeted therapeutic.

Experimental Protocol: In Vitro PDE10A Inhibition Assay

To provide a practical framework for researchers, here is a detailed, self-validating protocol for a fluorescence polarization (FP) based PDE10A inhibition assay. This method is widely used for its simplicity, high-throughput capability, and robust performance.

Principle: This assay measures the change in the rotation of a fluorescently labeled substrate (e.g., FAM-cAMP) upon enzymatic cleavage by PDE10A. The small, cleaved product tumbles rapidly in solution, resulting in low fluorescence polarization. An inhibitor prevents this cleavage, keeping the fluorescent substrate bound to a larger binding agent, resulting in slower tumbling and high polarization.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.[15] Rationale: This buffer composition provides optimal pH, necessary cofactors (Mg²⁺), a reducing agent (DTT) to maintain enzyme integrity, and a carrier protein (BSA) to prevent non-specific binding.

    • PDE10A Enzyme: Dilute purified, recombinant human PDE10A enzyme in cold assay buffer to a pre-determined optimal concentration (e.g., 20 pg/µL).[16] Note: PDE10A is sensitive to freeze-thaw cycles; aliquot upon first use and store at -80°C.[16]

    • Substrate: Dilute a fluorescently labeled substrate (e.g., FAM-cAMP) in assay buffer.[16]

    • Test Compounds: Prepare a serial dilution of this compound, papaverine, and other test compounds in 100% DMSO. Further dilute in assay buffer to achieve final assay concentrations, ensuring the final DMSO concentration is ≤1%.[15]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of diluted test compound, positive control (a known inhibitor like MP-10), or negative control (assay buffer with DMSO) to the appropriate wells.[15]

    • Add 10 µL of the diluted PDE10A enzyme solution to all wells except the "substrate control" wells.[15]

    • Gently mix the plate and incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.[15]

    • Initiate the enzymatic reaction by adding 5 µL of the diluted fluorescent substrate solution to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Stop the reaction by adding a "binding agent" solution as per the kit manufacturer's instructions (e.g., from BPS Bioscience).[16][17] This agent binds to the cleaved phosphate group.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization on a compatible microplate reader.

    • Calculate the percent inhibition for each concentration relative to the high (enzyme + substrate + DMSO) and low (no enzyme) controls.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow Diagram
Caption: Workflow for the PDE10A Fluorescence Polarization Assay.

Therapeutic Implications and Future Directions

The comparative analysis clearly delineates two distinct therapeutic paths.

Papaverine: Its clinical utility is confined to conditions requiring general smooth muscle relaxation, such as peripheral vasospasms and, historically, erectile dysfunction.[1][2][18] Its non-selectivity and short half-life are significant limitations.[8][18]

This compound and other PDE10A Inhibitors: These compounds represent a targeted therapeutic strategy for central nervous system disorders. By modulating dysfunctional striatal signaling, they hold promise for treating the positive, negative, and cognitive symptoms of schizophrenia .[8][9][11][14] Furthermore, their mechanism is relevant to other basal ganglia disorders, including Huntington's disease and substance abuse disorders.[8][10] Clinical trials with various PDE10A inhibitors are ongoing, aiming to validate this promising therapeutic approach.[10][14]

References

  • Chuliá, S., et al. (1995). Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines. British Journal of Pharmacology, 115(7), 1295–1302. Available at: [Link]

  • Kehler, J., & Nielsen, J. (2011). PDE10A inhibitors: novel therapeutic drugs for schizophrenia. Current Pharmaceutical Design, 17(2), 137-150. Available at: [Link]

  • Li, P. (2018). Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders. ACS Chemical Neuroscience, 9(2), 183-185. Available at: [Link]

  • Drugs.com. (2023). Papaverine Uses, Side Effects & Warnings. Available at: [Link]

  • RxList. (2022). Papaverine (Papaverine): Side Effects, Uses, Dosage, Interactions, Warnings. Available at: [Link]

  • Wikipedia. (n.d.). Papaverine. Available at: [Link]

  • Ali, B., et al. (2022). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. Molecules, 27(20), 6784. Available at: [Link]

  • Bionity.com. (n.d.). Papaverine. Available at: [Link]

  • Malamas, M. S., et al. (2011). Highly potent, selective, and orally active phosphodiesterase 10A inhibitors. Journal of Medicinal Chemistry, 54(21), 7621–7638. Available at: [Link]

  • Siuciak, J. A. (2008). Phosphodiesterase 10A inhibitors as a novel therapeutic approach for schizophrenia. Expert Opinion on Investigational Drugs, 17(11), 1695-1702. Available at: [Link]

  • Kehler, J., & Nielsen, J. (2011). PDE10A Inhibitors: Novel Therapeutic Drugs for Schizophrenia. Current Pharmaceutical Design, 17(2), 137-150. Available at: [Link]

  • Budur, K., et al. (2023). A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders. Journal of Clinical Medicine, 12(18), 5824. Available at: [Link]

  • Clinical Trial Arena. (n.d.). PAPAVERINE HYDROCHLORIDE – Application in Therapy and Current Clinical Research. Available at: [Link]

  • ResearchGate. (2012). Chemical structures of papaverine derivatives (ligands I–III ) used in this study. Available at: [Link]

  • BPS Bioscience. (n.d.). Data Sheet PDE10A Assay Kit. Available at: [Link]

  • BPS Bioscience. (n.d.). PDE10A1 Assay Kit. Available at: [Link]

  • Roecker, A. J., et al. (2023). Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. Journal of Medicinal Chemistry, 66(2), 1157–1171. Available at: [Link]

  • Roecker, A. J., et al. (2023). Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. PubMed, 36624931. Available at: [Link]

  • Santos, F. A., et al. (1995). Antispasmodic effects of an alkaloid extracted from Phyllanthus sellowianus: a comparative study with papaverine. Journal of Pharmacy and Pharmacology, 47(4), 329-332. Available at: [Link]

  • ResearchGate. (2022). Mechanism of action of papaverine in relaxation of cavernosal smooth... Available at: [Link]

  • Aalinezhad, S., et al. (2024). Phytochemistry and pharmacology of alkaloids from Papaver spp.: a structure–activity based study. Phytochemistry Reviews. Available at: [Link]

  • Gessa, G. L., et al. (2009). Evaluating the antipsychotic profile of the preferential PDE10A inhibitor, papaverine. Psychopharmacology, 202(4), 635-647. Available at: [Link]

  • Singh, N., et al. (1988). A Structure-Activity Relationship Study on Papaverine Analogs. Research Communications in Chemical Pathology and Pharmacology, 61(2), 265-268. Available at: [Link]

  • Malamas, M. S., et al. (2011). Highly Potent, Selective, and Orally Active Phosphodiesterase 10A Inhibitors. PubMed, 21950399. Available at: [Link]

Sources

Decoding the Selectivity of 5'-Methoxylaudanosine: A Comparative Guide to its Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the complete pharmacological profile of a compound is paramount. Off-target interactions can lead to unforeseen side effects or reveal novel therapeutic avenues. This guide provides an in-depth analysis of the receptor binding profile of 5'-Methoxylaudanosine, a derivative of the benzylisoquinoline alkaloid laudanosine. Due to a lack of direct, publicly available binding data for this compound, we will infer its likely cross-reactivity based on comprehensive data from its parent compound, laudanosine. This comparison will be supported by detailed experimental protocols for key binding assays, offering a framework for empirical validation.

Introduction: The Imperative of Profiling for Cross-Reactivity

This compound is primarily known as an intermediate in the synthesis of neuromuscular blocking agents.[1] Its structural similarity to laudanosine, a known metabolite of the neuromuscular blocking drug atracurium, suggests a potential for a broad range of pharmacological activities.[1] Laudanosine itself has been shown to cross the blood-brain barrier and interact with several central nervous system (CNS) receptors, highlighting the critical need to assess the cross-reactivity of its derivatives.[1] Understanding which receptors this compound binds to, and with what affinity, is crucial for predicting its potential therapeutic effects and side-effect profile.

This guide will explore the known interactions of laudanosine with opioid, GABAergic, and nicotinic acetylcholine receptors, presenting this data as a predictive baseline for this compound. We will delve into the practical aspects of determining such a binding profile through established in vitro techniques.

Comparative Receptor Binding Profile: Insights from Laudanosine

The cross-reactivity of a compound is quantified by its binding affinity (typically represented by the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) to a panel of receptors. Lower Ki or IC50 values indicate higher binding affinity. The following table summarizes the known binding affinities for laudanosine across several key receptor families. It is hypothesized that this compound will exhibit a qualitatively similar profile, although the additional 5'-methoxy group may modulate the affinity for each target.

Receptor FamilySubtypeLaudanosine Binding Affinity (Ki/IC50)Potential Implications for this compound
Opioid µ1 (mu1)Ki: 2.7 µM[2]Potential for analgesic or opioid-related side effects.
µ2 (mu2)Ki: 13 µM[2]
δ (delta)Ki: 5.5 µM[2]
κ1 (kappa1)Ki: 21 µM[2]
κ3 (kappa3)Ki: 24 µM[2]
GABAergic Low-affinity GABAAIC50: 10 µM[2]Possible modulation of inhibitory neurotransmission.
High-affinity GABAAIC50: 100 µM[2]
Nicotinic Acetylcholine α4β2Micromolar inhibition[3][4]Potential for modulation of cholinergic pathways.
α3β4Micromolar inhibition[3][4]
α7Micromolar inhibition[3][4]
Benzodiazepine Central & PeripheralNo significant displacement[5]Low likelihood of direct interaction.
Muscarinic Acetylcholine -No significant displacement[5]Low likelihood of direct interaction.

Analysis of the Data:

The data for laudanosine reveals a promiscuous binding profile, with micromolar affinity for multiple opioid receptor subtypes, low-affinity GABAA receptors, and several neuronal nicotinic acetylcholine receptors.[2][3][4] The interaction with opioid receptors is competitive, meaning laudanosine vies for the same binding site as endogenous opioids.[2] Notably, its affinity is highest for the µ1 opioid receptor. The lack of interaction with benzodiazepine and muscarinic receptors suggests a degree of selectivity in its CNS activity.[5]

For this compound, the presence of an additional methoxy group on the benzylisoquinoline core could alter these affinities. This functional group can affect the molecule's electronic distribution, hydrophobicity, and steric hindrance, potentially increasing or decreasing its affinity for any given receptor. Empirical testing is essential for confirmation.

Experimental Methodologies for Determining Receptor Cross-Reactivity

To empirically determine the binding profile of this compound, competitive radioligand binding assays are the gold standard. These assays measure the ability of a test compound to displace a radiolabeled ligand with known high affinity and selectivity for a specific receptor.

General Protocol for a Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay using a filtration method to separate bound and free radioligand.[6][7]

Materials:

  • Cell membranes or purified receptors expressing the target of interest.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radiolabeled ligand (e.g., [³H]-DAMGO for µ-opioid receptors).

  • Unlabeled test compound (this compound) and reference compounds.

  • 96-well filter plates with glass fiber filters (e.g., GF/B or GF/C).

  • Vacuum manifold.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled test compound and a known competitor in assay buffer. Prepare the radiolabeled ligand and the receptor membrane suspension at their optimal concentrations in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled compound (or vehicle for total binding), the radiolabeled ligand, and the membrane suspension to each well. To determine non-specific binding, a high concentration of a non-radiolabeled, high-affinity ligand for the target receptor is added to a set of wells.[7]

  • Incubation: Incubate the plate for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 30°C) to allow the binding to reach equilibrium.[7]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the receptor-bound radioligand on the filter while the unbound radioligand passes through.[7]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After the filters are dry, add scintillation fluid to each well. The plate is then read in a microplate scintillation counter to quantify the radioactivity, which is proportional to the amount of radioligand bound to the receptors.

  • Data Analysis: The raw data (counts per minute) is used to generate a competition curve by plotting the percentage of specific binding against the logarithm of the unlabeled compound's concentration. The IC50 value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[7]

Scintillation Proximity Assay (SPA): A Homogeneous Alternative

The Scintillation Proximity Assay (SPA) is a "mix and measure" technique that does not require a physical separation step, making it highly amenable to high-throughput screening.[8][9]

Principle: Receptors are immobilized on SPA beads that contain a scintillant. When a radiolabeled ligand binds to the receptor, it is brought into close enough proximity to the bead for the emitted radiation (e.g., beta particles from ³H or ¹²⁵I) to excite the scintillant, producing a light signal. Unbound radioligand in the solution is too far away to cause a signal.[8]

Workflow Diagram:

SPA_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection cluster_analysis Data Analysis Receptors Receptors of Interest Mix Mix Components: Receptors, Beads, Radioligand, Test Compound Receptors->Mix SPA_Beads Streptavidin-coated SPA Beads SPA_Beads->Mix Radioligand Radiolabeled Ligand Radioligand->Mix Test_Compound This compound Test_Compound->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Read Read on Scintillation Counter Incubate->Read Analyze Calculate IC50 and Ki Read->Analyze

Caption: Workflow for a Scintillation Proximity Assay (SPA).

Visualizing the Landscape: Potential Signaling Pathways

Given the interaction of laudanosine with multiple G protein-coupled receptors (GPCRs) like opioid receptors, it is crucial to consider the downstream signaling consequences. The diagram below illustrates a generalized signaling pathway for a Gi/o-coupled receptor, which is typical for µ-opioid receptors.

GPCR_Signaling Ligand This compound (Agonist) Receptor Gi/o-Coupled Receptor (e.g., µ-Opioid) Ligand->Receptor Binds G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_betagamma->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Hyperpolarization, Reduced Neurotransmitter Release) PKA->Cellular_Response Leads to Ion_Channel->Cellular_Response Leads to

Caption: Generalized Gi/o-coupled GPCR signaling pathway.

Conclusion and Future Directions

While direct experimental data for this compound is currently limited, the known receptor binding profile of its parent compound, laudanosine, provides a strong foundation for predicting its potential cross-reactivity. The evidence points towards likely interactions with opioid, GABAA, and nicotinic acetylcholine receptors. This broad activity profile underscores the necessity for comprehensive screening of this compound and its analogues early in the drug discovery process.

The experimental protocols detailed in this guide offer a robust framework for researchers to empirically determine the binding affinities of this compound at these and other relevant receptors. Such data will be invaluable in elucidating its pharmacological mechanism of action, predicting potential on- and off-target effects, and guiding its future development as a research tool or therapeutic agent.

References

  • BenchChem. (2025). Basic principles of competitive binding assays.
  • ResearchGate. (n.d.). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs.
  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Feldman, D., Charb, D., & Finberg, J. P. (1994). Interactions between laudanosine, GABA, and opioid subtype receptors. Brain Research, 658(1-2), 169-176.
  • Schoemaker, H., Finberg, J. P., & Langer, S. Z. (1986). Laudanosine does not displace receptor-specific ligands from the benzodiazepinergic or muscarinic receptors. European Journal of Pharmacology, 124(3), 375-377.
  • Davenport, A. P. (2001). Radioligand binding assays and their analysis. Methods in Molecular Biology, 166, 167-180.
  • Guo, D., Mulder-Krieger, T., & IJzerman, A. P. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 115-126.
  • Neve, K. A., & Neve, R. L. (2013). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Enzymology, 521, 339-357.
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays.
  • DeLapp, N. W. (2004). The antibody-capture [35S]GTPγS scintillation proximity assay: a powerful emerging technique for analysis of GPCR pharmacology. Trends in Pharmacological Sciences, 25(8), 400-401.
  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. Current Drug Metabolism, 3(4), 357-363.
  • Jonville, S., De Kervenoaël, M., & Changeux, J. P. (2008). Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine. Anesthesiology, 109(4), 673-683.
  • ResearchGate. (2018). Laudanosine, an atracurium and cisatracurium metabolite.
  • Hansen, K. B., & Pless, S. A. (2022). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences, 23(8), 4166.
  • Tassonyi, E., & Foldes, F. F. (1989). Effect of atracurium and laudanosine on the release of 3H-noradrenaline. British Journal of Anaesthesia, 62(6), 683-687.
  • Arias, H. R., & Bouzat, C. (2019). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules, 24(17), 3144.
  • ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4.
  • Nichols, W. A., & Dougherty, D. A. (2019). Binding Interactions of NS6740, a Silent Agonist of the α7 Nicotinic Acetylcholine Receptor. Molecular Pharmacology, 95(5), 555-562.
  • Wikipedia. (n.d.). Adrenergic receptor.
  • Glennon, R. A., Dukat, M., & Westkaemper, R. B. (2000). Serotonin Receptor Subtypes and Ligands. In Psychopharmacology: The Fourth Generation of Progress. American College of Neuropsychopharmacology.
  • Du, Y., & Dong, C. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Molecules, 26(11), 3143.
  • Addy, N. A., & Lummis, S. C. (2007). Defining Nicotinic Agonist Binding Surfaces through Photoaffinity Labeling. Biochemistry, 46(30), 8736-8745.
  • Siegel, G. J., Agranoff, B. W., Albers, R. W., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven.
  • Albuquerque, E. X., Pereira, E. F., & Alkondon, M. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews, 89(1), 73-120.
  • Papke, R. L., & Stokes, C. (2015). Discovery of an intrasubunit nicotinic acetylcholine receptor–binding site for the positive allosteric modulator Br-PBTC. Journal of Biological Chemistry, 290(47), 28253-28266.
  • Goekoop, R., & Wardeh, G. (2018). The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity. European Neuropsychopharmacology, 28(1), 103-113.
  • Lanier, R. K., & Stanski, D. R. (1987). Laudanosine (a metabolite of atracurium) increases the minimum alveolar concentration of halothane in rabbits. Anesthesiology, 66(6), 786-790.
  • Leff, S. E., & Creese, I. (1983). Interactions of dopaminergic agonists and antagonists with dopaminergic D3 binding sites in rat striatum. Evidence that [3H]dopamine can label a high affinity agonist-binding state of the D1 dopamine receptor. Molecular Pharmacology, 23(2), 352-358.
  • University of California - Irvine. (2016, July 6). Dopamine receptor blockade seen as cause for antipsychotic drug side-effects. ScienceDaily. Retrieved from

Sources

A Comparative Guide to the Cytotoxicity of Isoquinoline Alkaloids: Evaluating 5'-Methoxylaudanosine Against Established Benchmarks

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of 5'-Methoxylaudanosine, a lesser-studied benzylisoquinoline alkaloid. In the absence of established public data on its bioactivity, we propose a rigorous, self-validating experimental workflow. This guide is designed for researchers in oncology, pharmacology, and drug development, offering both detailed protocols and a comparative analysis against two well-characterized isoquinoline alkaloids: Berberine and Sanguinarine. Our objective is to equip scientists with the necessary tools to systematically investigate this promising compound and place its potential therapeutic value in the context of known cytotoxic agents.

Introduction: The Therapeutic Promise and Unexplored Potential of Isoquinoline Alkaloids

Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds, many of which are cornerstones in pharmacology and traditional medicine.[1] Their rigid heterocyclic structures make them ideal scaffolds for interacting with various biological targets, leading to a wide spectrum of activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][2] Many compounds in this class exert their cytotoxic effects by inducing cell cycle arrest, apoptosis, and autophagy in cancer cells.[1][3]

Within this family, compounds like Berberine and Sanguinarine are well-documented for their potent cytotoxic and pro-apoptotic activities across numerous cancer cell lines.[4][5] In contrast, this compound, a derivative of laudanosine (N-methyltetrahydropapaverine), remains largely uncharacterized in the context of oncology. While its parent compound, laudanosine, is primarily known as a metabolite of neuromuscular blocking agents with noted effects on the central nervous system, its cytotoxic profile against cancer cells is not well-established.[2][6] The addition of a methoxy group at the 5' position on the benzyl ring presents an intriguing structural modification that warrants a thorough investigation into its potential cytotoxic properties.

This guide, therefore, serves as a proactive blueprint for the systematic evaluation of this compound, establishing a direct comparison with the activities of Berberine and Sanguinarine to ascertain its relative potency and potential mechanisms of action.

A Proposed Experimental Framework for Assessing the Cytotoxicity of this compound

To rigorously assess the cytotoxic potential of this compound, a multi-assay, tiered approach is essential. This ensures that the data is not only robust but also provides mechanistic insights beyond a simple measure of cell death.

Rationale for Comparator Selection

A meaningful comparison requires benchmarks that are both well-studied and structurally related. We have selected:

  • Berberine: A protoberberine alkaloid known to induce apoptosis and cell cycle arrest through various signaling pathways, including the p53 and Bcl-2 families.[4][7] Its broad-spectrum cytotoxicity makes it an excellent positive control and benchmark for potency.

  • Sanguinarine: A benzophenanthridine alkaloid recognized for its potent, rapid induction of apoptosis, often associated with cellular glutathione depletion and caspase activation.[8][9] It represents a high-potency comparator, though its clinical utility can be limited by a lack of specificity for cancer cells.[9]

Overall Experimental Workflow

The proposed workflow is designed to move from broad screening to more specific mechanistic questions. It ensures that each step informs the next, providing a comprehensive cytotoxic profile.

G cluster_0 Phase 1: Primary Viability Screening cluster_1 Phase 2: Confirmation of Cytotoxicity Mechanism cluster_2 Phase 3: Mechanistic Investigation (Apoptosis Pathway) start Prepare Stock Solutions (this compound, Berberine, Sanguinarine in DMSO) cell_culture Select & Culture Cell Lines (e.g., MCF-7, HCT-116, A549, and a non-cancerous line like MRC-5) start->cell_culture mtt_assay MTT Assay (Dose-Response & Time-Course) cell_culture->mtt_assay ic50 Calculate IC50 Values (Determine Potency & Selectivity) mtt_assay->ic50 ldh_assay LDH Release Assay (Assess Membrane Integrity) ic50->ldh_assay annexin_v Annexin V / PI Staining (Flow Cytometry for Apoptosis vs. Necrosis) ldh_assay->annexin_v caspase_assay Caspase-Glo 3/7, 8, 9 Assays (Identify Intrinsic vs. Extrinsic Pathway) annexin_v->caspase_assay western_blot Western Blot Analysis (Probe for PARP, Bcl-2, Bax) caspase_assay->western_blot

Caption: Proposed experimental workflow for cytotoxicity assessment.

Detailed Experimental Protocols

The following protocols are described with the rationale that underpins key decisions, ensuring a self-validating and reproducible experimental design.

2.3.1 Cell Line Selection and Culture

  • Rationale: The choice of cell lines is critical for determining the breadth and specificity of a compound's activity. We recommend a panel including:

    • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive line.

    • HCT-116 (Colon Carcinoma): Often used for apoptosis studies due to its intact p53 pathway.

    • A549 (Lung Carcinoma): A common model for non-small cell lung cancer.

    • MRC-5 (Normal Lung Fibroblast): A non-cancerous control line essential for determining the selectivity index (SI), a measure of cancer-specific cytotoxicity.[10]

  • Protocol:

    • Culture all cell lines in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Ensure cells are in the logarithmic growth phase and do not exceed 80% confluency before seeding for experiments to ensure uniform metabolic activity.

2.3.2 Protocol 1: MTT Assay for Cell Viability

  • Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[11][12] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11] The intensity of the color is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to adhere overnight.[10]

    • Compound Treatment: Prepare serial dilutions of this compound and the comparator alkaloids in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO, final concentration <0.5%) and an untreated control.[10]

    • Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.

    • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][13]

    • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[14]

    • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and read the absorbance at 570-590 nm using a microplate reader.[10][14]

2.3.3 Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. As a stable cytosolic enzyme, its presence in the supernatant is a reliable indicator of compromised plasma membrane integrity, a hallmark of necrosis or late apoptosis.

  • Methodology:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Controls: Prepare three essential controls:

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the assay endpoint.

      • Medium Background: Culture medium without cells.

    • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[10] Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

    • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.

    • Incubation: Incubate for 30 minutes at room temperature, protected from light.

    • Absorbance Reading: Measure the absorbance at 490 nm.

2.3.4 Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • Methodology:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

    • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

    • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the cells using a flow cytometer. Viable cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.

Data Analysis and Interpretation
  • IC50 Calculation: For the MTT and LDH assays, plot the percentage of cell viability or cytotoxicity against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value, which is the concentration required to inhibit 50% of cell growth or cause 50% cytotoxicity.

  • Selectivity Index (SI): Calculate the SI to evaluate cancer cell-specific toxicity:

    • SI = IC50 in non-cancerous cells / IC50 in cancer cells

    • A higher SI value indicates greater selectivity for cancer cells.[10]

Comparative Analysis with Established Isoquinoline Alkaloids

While we await experimental data for this compound, a review of the known cytotoxic profiles of Berberine and Sanguinarine provides a crucial benchmark for comparison.

Summary of Cytotoxicity Data

The following table summarizes the reported IC50 values for Berberine and Sanguinarine against various human cancer cell lines, demonstrating their potent cytotoxic effects.

AlkaloidCell LineCancer TypeIC50 (µM)Exposure Time (h)Citation
Berberine HT29Colon Cancer52.37 ± 3.4548[7]
Tca8113Oral Squamous Carcinoma218.52 ± 18.7148[7]
CNE2Nasopharyngeal Carcinoma249.18 ± 18.1448[7]
MCF-7Breast Cancer272.15 ± 11.0648[7]
HelaCervical Carcinoma245.18 ± 17.3348[7]
Sanguinarine HL-60Promyelocytic Leukemia0.94[8]
PC3Prostate Adenocarcinoma0.9 - 3.3Not Specified[9]
MCF-7Breast Cancer> 7.548
Mechanistic Insights from Comparator Alkaloids

Berberine typically induces cytotoxicity through multiple pathways:

  • Apoptosis Induction: It modulates the Bcl-2 family of proteins, increasing the Bax/Bcl-2 ratio, which leads to mitochondrial membrane permeabilization and activation of caspases.[4][7]

  • Cell Cycle Arrest: Berberine can arrest the cell cycle at the G1/S or G2/M phases, often associated with the upregulation of p53.[4]

  • Signaling Pathway Inhibition: It is known to inhibit critical pro-survival pathways such as PI3K/Akt/mTOR.

Sanguinarine is known for its rapid and potent effects:

  • Apoptosis and Necrosis: Depending on the concentration, sanguinarine can induce both apoptosis (at lower concentrations) and necrosis (at higher concentrations).[8]

  • Caspase Activation: It activates both the intrinsic (caspase-9, -3) and extrinsic (caspase-8) apoptotic pathways.[8]

  • Oxidative Stress: The induction of apoptosis is often linked to the generation of reactive oxygen species (ROS) and the depletion of cellular glutathione.[9]

Visualizing the Mechanisms: Apoptotic Signaling Pathways

The following diagrams illustrate the known apoptotic pathways activated by our comparator alkaloids. These provide a visual hypothesis for the potential mechanisms of this compound.

G cluster_berberine Berberine-Induced Apoptosis Berberine Berberine p53 ↑ p53 Berberine->p53 Bcl2 ↓ Bcl-2 Berberine->Bcl2 Bax ↑ Bax p53->Bax Mito Mitochondrial Disruption Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis_B Apoptosis Casp3->Apoptosis_B

Caption: Simplified Berberine apoptotic pathway.

G cluster_sanguinarine Sanguinarine-Induced Apoptosis Sanguinarine Sanguinarine ROS ↑ ROS / ↓ GSH Sanguinarine->ROS Casp8 Caspase-8 Activation Sanguinarine->Casp8 Mito_S Mitochondrial Disruption ROS->Mito_S Casp3_S Caspase-3 Activation Casp8->Casp3_S Casp9_S Caspase-9 Activation Mito_S->Casp9_S Casp9_S->Casp3_S Apoptosis_S Apoptosis Casp3_S->Apoptosis_S

Caption: Sanguinarine's dual apoptotic pathways.

Conclusion and Future Directions

While this compound remains an enigmatic member of the isoquinoline alkaloid family, its structural similarity to other bioactive compounds suggests a strong potential for cytotoxic activity. This guide provides a robust, scientifically-grounded framework for its initial investigation. By employing a multi-faceted assay approach and comparing the results directly with established alkaloids like Berberine and Sanguinarine, researchers can effectively determine its potency, selectivity, and primary mechanism of cell death.

Successful identification of cytotoxic activity should be followed by more in-depth mechanistic studies, including cell cycle analysis, Western blotting for key apoptotic and cell cycle proteins, and potentially in vivo studies using xenograft models. The systematic approach outlined here will be instrumental in uncovering the therapeutic potential of this compound and determining its promise as a novel candidate for anticancer drug development.

References

  • Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types. (2016).
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Veselá, P., Kubínová, R., Muselík, J., & Suchý, V. (2007). Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells. PubMed, 18(3), 243-8.
  • Wink, M. (2018). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. Molecules, 23(11), 2785.
  • Wang, L., Liu, Y., Li, Y., & Zhang, X. (2012). Mechanisms Involved in the Cytotoxic Effects of Berberine on Human Colon Cancer HCT-8 Cells. Journal of Membrane Biology, 245(10), 629-636.
  • Wu, Y. C., Liou, Y. F., & Lu, S. T. (1989). Cytotoxicity of isoquinoline alkaloids and their N-oxides. Planta Medica, 55(2), 163-165.
  • Rauf, A., Abu-Izneid, T., Khalil, A. A., Imran, M., Shah, Z. A., Emran, T. B., ... & Al-Awthan, Y. S. (2021).
  • Cytotoxicity MTT Assay Protocols and Methods. (2026). Springer Nature Experiments. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Li, X., Zhou, X., Zhang, Y., & Wang, Y. (2018). Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines. Experimental and Therapeutic Medicine, 15(3), 2279-2284.
  • Provost, J. J. (2015). MTT Proliferation Assay Protocol.
  • Wu, Y. C., Duh, C. Y., Wang, S. K., Chen, K. S., & Yang, T. H. (1988). Cytotoxicity of Isoquinoline Alkaloids and Their N-Oxides. Planta Medica, 54(4), 308-310.
  • Inoue, K., Kulsum, U., Chowdhury, S. A., Fujisawa, S., Ishihara, M., Yokoe, I., & Sakagami, H. (2005). Tumor-specific cytotoxicity and apoptosis-inducing activity of berberines. Anticancer Research, 25(6B), 4051-4059.
  • LDH Cytotoxicity Assay Kit. (n.d.). OZ Biosciences. Retrieved from [Link]

  • Letasiova, S., Jantova, S., Muckova, M., & Theiszova, M. (2006). Toxicity and apoptosis induced by berberine. Interdisciplinary Toxicology, 1(4), 133-138.
  • Adhami, V. M., Aziz, M. H., Reagan-Shaw, S. R., & Ahmad, N. (2003). Sanguinarine-induced apoptosis is associated with an early and severe cellular glutathione depletion. Cancer Chemotherapy and Pharmacology, 51(6), 474-482.
  • Weyermann, J., Lochmann, D., & Zimmer, A. (2005). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of Neuroscience Methods, 145(1-2), 1-10.
  • Fiorillo, M., Lamb, R., & Lisanti, M. P. (2016). Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives. World Journal of Gastrointestinal Oncology, 8(1), 1-15.
  • Imrich, J., & Host'anský, K. (2016). Cytotoxic potential of naturally occurring isoquinoline alkaloids possessing different structural types.
  • Evaluation of the Anticancer Activities of the Plant Alkaloids Sanguinarine and Chelerythrine in Human Breast Adenocarcinoma Cells. (2017). Sigma-Aldrich.
  • Kim, J. H., & Lee, J. (2018). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 19(11), 3493.
  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite.
  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology, 19(7), 466-473.
  • Devi, S. S., & Kumar, A. (2017). Molecular mechanism of apoptosis induction in Jurkat E6-1 cells by Tribulus terrestris alkaloids extract. ScienceOpen.
  • Johnson-Ajinwo, O. R., Richardson, A., & Li, W. W. (2016).
  • Mello, A. L. N., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy.
  • Mello, A. L. N., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 99(6), 944-956.

Sources

A Comparative Guide to Laudanosine Formation from Atracurium and Cisatracurium

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of laudanosine production from the neuromuscular blocking agents atracurium and cisatracurium. Grounded in experimental data, this document elucidates the underlying biochemical pathways, quantifies the differences in metabolite formation, and discusses the clinical implications for drug development and research.

Introduction: The Significance of a Metabolite

Atracurium and its single isomer, cisatracurium, are widely utilized non-depolarizing neuromuscular blocking agents essential in clinical anesthesia and critical care.[1][2] Their efficacy is well-established; however, their metabolism gives rise to laudanosine, a tertiary amine that can cross the blood-brain barrier and exhibit central nervous system (CNS) stimulant properties.[3][4] At sufficient concentrations, laudanosine has been shown to induce excitement and seizure activity.[5][6] Therefore, understanding the differential production of laudanosine from these two drugs is of paramount importance for both clinical practice and the development of safer therapeutic agents.

This guide will dissect the metabolic fates of atracurium and cisatracurium, providing a clear comparison of their propensity to form laudanosine, supported by quantitative data and detailed experimental considerations.

Metabolic Pathways and Stereochemistry: The Root of the Difference

The primary distinction in laudanosine formation between atracurium and cisatracurium lies in their chemical composition and subsequent metabolic pathways.[7]

Atracurium is a mixture of ten stereoisomers.[7] Its metabolism in the body is governed by two main processes:

  • Hofmann elimination: A non-enzymatic, chemical degradation that occurs at physiological pH and temperature.[8]

  • Ester hydrolysis: An enzymatic process facilitated by non-specific plasma esterases.[7][9]

Cisatracurium, in contrast, is the single (1R-cis, 1'R-cis) isomer of atracurium.[7] Its elimination is almost entirely dependent on Hofmann elimination , with a negligible contribution from ester hydrolysis.[7][10] This fundamental difference in metabolic routing is the principal reason for the observed disparity in laudanosine production.[7]

cluster_Atracurium Atracurium Metabolism cluster_Cisatracurium Cisatracurium Metabolism Atracurium Atracurium (10 Stereoisomers) Metabolites_A Metabolites Atracurium->Metabolites_A Hofmann Elimination & Ester Hydrolysis Laudanosine_A Laudanosine Metabolites_A->Laudanosine_A Cisatracurium Cisatracurium (Single Isomer) Metabolites_C Metabolites Cisatracurium->Metabolites_C Hofmann Elimination Laudanosine_C Laudanosine Metabolites_C->Laudanosine_C

Metabolic pathways of atracurium and cisatracurium.

Quantitative Comparison of Laudanosine Plasma Concentrations

Experimental evidence consistently demonstrates that the administration of cisatracurium results in significantly lower plasma concentrations of laudanosine compared to equipotent doses of atracurium.[3][7] Clinical studies have quantified this difference, showing that atracurium produces approximately 3 to 5 times more laudanosine than cisatracurium.[7]

ParameterAtracuriumCisatracuriumReference
Relative Laudanosine Production 3 to 5 times higher than cisatracuriumLower[7]
Primary Metabolic Pathways Hofmann elimination and ester hydrolysisHofmann elimination[7]

This substantial difference is a direct consequence of cisatracurium's stereochemical purity and its primary reliance on the Hofmann elimination pathway for degradation.[7]

Clinical Significance and Patient Population Considerations

The lower production of laudanosine with cisatracurium has important clinical implications, particularly in specific patient populations. Laudanosine is eliminated by the kidneys, and its accumulation can be a concern in patients with renal dysfunction.[11][12] In such cases, the plasma concentrations of laudanosine can be higher, and its elimination half-life is prolonged.[3][4]

Similarly, patients with hepatic failure may also experience a prolonged elimination half-life of laudanosine.[3][6] During prolonged infusions of atracurium in intensive care units (ICUs), the potential for laudanosine accumulation and associated CNS toxicity is a recognized concern.[3][13]

Given these factors, cisatracurium is often considered a safer alternative to atracurium in patients with renal or hepatic impairment and for long-term administration in the ICU, as it leads to substantially lower laudanosine levels.[7][11]

Experimental Protocols for Comparative Analysis

To ensure the scientific integrity of comparative studies, a robust and well-defined experimental protocol is essential.

Typical Study Design for Clinical Comparison

A prospective, randomized, controlled trial is the gold standard for comparing laudanosine concentrations following atracurium and cisatracurium administration.[7]

Patient_Population Eligible Patient Cohort (e.g., ICU patients requiring neuromuscular blockade) Randomization Randomization Patient_Population->Randomization Group_A Group A: Atracurium Infusion Randomization->Group_A Group_C Group B: Cisatracurium Infusion Randomization->Group_C Blood_Sampling Serial Blood Sampling (Defined time points) Group_A->Blood_Sampling Group_C->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Analysis Laudanosine Quantification (HPLC-MS/MS) Sample_Processing->Analysis Data_Analysis Pharmacokinetic Modeling and Statistical Comparison Analysis->Data_Analysis

Workflow for clinical comparison of laudanosine production.

Key Methodological Steps:

  • Patient Selection: Define clear inclusion and exclusion criteria. For instance, adult ICU patients requiring continuous neuromuscular blockade, with considerations for renal and hepatic function.[7]

  • Randomization: Patients are randomly assigned to receive either atracurium or cisatracurium.

  • Drug Administration: A standardized protocol for bolus and continuous infusion doses is followed, with titration to a specific level of neuromuscular blockade.[7]

  • Blood Sampling: Serial arterial or venous blood samples are collected at predefined time points.

  • Sample Processing and Storage: Plasma is immediately separated by centrifugation and stored at -20°C or lower until analysis.

  • Laudanosine Quantification: Plasma laudanosine concentrations are determined using a validated analytical method, typically High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[14]

Analytical Methodology: Quantification of Laudanosine

The accurate quantification of laudanosine in biological matrices is critical for pharmacokinetic studies. HPLC-MS/MS is the preferred method due to its high sensitivity and specificity.[14][15]

General Protocol Outline:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).[16]

    • Alternatively, use liquid-liquid extraction or solid-phase extraction for sample clean-up and concentration.[15]

    • Centrifuge to pellet precipitated proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic Separation:

    • Utilize a reversed-phase HPLC column (e.g., C18).

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for selective and sensitive quantification of laudanosine and an internal standard.

Conclusion

The choice between atracurium and cisatracurium can have significant implications for the production of the active metabolite, laudanosine. Cisatracurium's stereochemical purity and its primary reliance on Hofmann elimination result in substantially lower plasma laudanosine concentrations compared to atracurium.[7] This distinction makes cisatracurium a preferable option in clinical scenarios where laudanosine accumulation is a concern, such as in patients with organ dysfunction or those requiring long-term neuromuscular blockade. For researchers and drug development professionals, a thorough understanding of these metabolic differences is crucial for designing safer and more effective neuromuscular blocking agents.

References

  • Fodale V, Santamaria LB. Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology. 2002;19(7):466-73. Available from: [Link]

  • Fodale V, Santamaria LB. Laudanosine, an atracurium and cisatracurium metabolite. Cambridge University Press; 2002. Available from: [Link]

  • Kuhnen-Clausen D. Does ester hydrolysis change the in vitro degradation rate of cisatracurium and atracurium? British Journal of Anaesthesia. 2002;89(5):738-43. Available from: [Link]

  • Welch RM, Brown A, Ravitch J, Dahl R. The in vitro degradation of cisatracurium, the R, cis-R'-isomer of atracurium, in human and rat plasma. Clinical Pharmacology & Therapeutics. 1995;58(2):132-42. Available from: [Link]

  • Laudanosine. Wikipedia. Available from: [Link]

  • Fodale V, Santamaria LB. Laudanosine, an atracurium and cisatracurium metabolite. ResearchGate. 2002. Available from: [Link]

  • Fodale V, Santamaria LB. Laudanosine, an atracurium and cisatracurium metabolite. Semantic Scholar. 2002. Available from: [Link]

  • Nigrovic V, Fox JL. Atracurium decay and the formation of laudanosine in humans. Anesthesiology. 1991;74(3):446-54. Available from: [Link]

  • In vitro degradation of atracurium and cisatracurium at pH 7.4 and 37°C depends on the composition of the incubating solutions. ResearchGate. 2002. Available from: [Link]

  • Welch RM, Brown A, Ravitch J, Dahl R. The in vitro degradation of cisatracurium, the R, cis-R'-isomer of atracurium, in human and rat plasma. PubMed. 1995. Available from: [Link]

  • Fisher DM, Canfell PC, Fahey MR, Rosen JI, Rupp SM, Miller RD. Elimination of atracurium in humans: contribution of Hofmann elimination and ester hydrolysis versus organ-based elimination. Anesthesiology. 1986;65(1):6-12. Available from: [Link]

  • Cisatracurium. WikiAnesthesia. Available from: [Link]

  • Smith CE, van Miert MM, Parker CJ, Hunter JM. Importance of the organ-independent elimination of cisatracurium. British Journal of Anaesthesia. 1996;77(5):691-6. Available from: [Link]

  • Nondepolarizing (Competitive) Neuromuscular Blockers: Pharmacokinetics. JoVE. Available from: [Link]

  • Atracurium & Cisatracurium. Scribd. Available from: [Link]

  • Kiser TH, Fish DN, Acquisto NM, MacLaren R, Droege CA, Reed MD, et al. Atracurium Versus Cisatracurium in the Treatment of Acute Respiratory Distress Syndrome. Pharmacotherapy. 2023;43(7):643-51. Available from: [Link]

  • Fodale V, Santamaria LB. Laudanosine, an atracurium and cisatracurium metabolite. Cambridge Core. 2002. Available from: [Link]

  • Fodale V, Santamaria LB. Laudanosine, an atracurium and cisatracurium metabolite. ResearchGate. 2002. Available from: [Link]

  • Fodale V, Santamaria LB. Laudanosine, an atracurium and cisatracurium metabolite. ResearchGate. 2002. Available from: [Link]

  • Kent AP, Parker CJ, Hunter JM. Pharmacokinetics of atracurium and laudanosine in the elderly. British Journal of Anaesthesia. 1989;63(6):661-6. Available from: [Link]

  • V. Nigrovic and J. L. Fox. Pharmacokinetic Modelling of a Parent Drug and its Metabolite: Atracurium and Laudanosine. Augusta University Research Profiles. 1992. Available from: [Link]

  • A Comparative Study of Atracurium and Cisatracurium for Assessment of Intubating Conditions. Academia International Journals. Available from: [Link]

  • Hennis PJ, van der Spek AF, van de Vondervoort HA, van Kleef JW, Meursing AE, Agoston S. Cardiovascular and neurological effects of laudanosine. Studies in mice and rats, and in conscious and anaesthetized dogs. British Journal of Anaesthesia. 1986;58(Suppl 1):S13-9. Available from: [Link]

  • Laudanosine – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Nigrovic V, Smith S, Waud BE, Waud DR. In vitro degradation of atracurium in human plasma. British Journal of Anaesthesia. 1985;57(10):1055-9. Available from: [Link]

  • Ferrara SD, Nalesso A, Castagna F, Montisci M, Vogliardi S, Favretto D. Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap. Rapid Communications in Mass Spectrometry. 2007;21(18):2944-50. Available from: [Link]

  • Comparison between cisatracurium and atracurium during general anaesthesia for abdominal surgery. International Journal of Medical Anesthesiology. 2014. Available from: [Link]

  • Analytical Methods for the Determination of Neuroactive Steroids. MDPI. 2021. Available from: [Link]

  • Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods. MDPI. 2022. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

The relentless emergence of drug-resistant viral strains and novel viral pathogens underscores the urgent, global need for a broader arsenal of antiviral therapeutics.[1] Natural products, with their inherent structural diversity and bioactivity, represent a fertile ground for the discovery of new antiviral lead compounds.[2] Among these, isoquinoline and related alkaloids—a large class of nitrogen-containing compounds biosynthesized in plants—have garnered significant scientific interest for their potent and broad-spectrum antiviral properties.[3][4] These compounds have been shown to interfere with multiple stages of the viral life cycle and modulate host cellular pathways crucial for viral replication.[5][6]

This guide provides an in-depth comparison of the antiviral activity of prominent isoquinoline alkaloids, grounded in experimental data from both in vitro and in vivo studies. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental workflows essential for validating and advancing these promising natural compounds toward clinical consideration.

Part 1: Foundational In Vitro Evaluation of Antiviral Efficacy

The initial screening and validation of any potential antiviral agent begin with a rigorous in vitro assessment. This phase is critical for establishing a compound's specific antiviral activity while ruling out non-specific effects due to general cellular toxicity. The primary goal is to identify a "therapeutic window" where the compound effectively inhibits viral replication at concentrations that are not harmful to the host cells.

Pillar 1: The Indispensable Role of Cytotoxicity Assessment

Before any claims of antiviral activity can be made, one must first understand the compound's effect on the host cells themselves. A compound that appears to reduce viral load simply by killing the host cells is not a viable therapeutic.[7] Therefore, cytotoxicity assays are the mandatory first step. They establish the 50% cytotoxic concentration (CC50), the concentration of the compound that results in the death of 50% of the cells. This value is the benchmark against which antiviral potency is measured.

Two of the most robust and widely adopted methods are the MTT and LDH assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of living cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane (a hallmark of cell death).[9] The amount of LDH in the supernatant is proportional to the number of lysed cells.[10]

This protocol provides a standardized workflow for determining the CC50 value of an isoquinoline alkaloid.

  • Cell Seeding: Seed a 96-well flat-bottom plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus, or Vero E6 cells for coronaviruses) at a density that will result in a confluent monolayer after 24 hours of incubation (typically 1 x 10^4 to 5 x 10^4 cells per well).

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the test alkaloid in cell culture medium. Include a "vehicle control" (e.g., DMSO) and a "no-treatment" control.

  • Cell Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for a period that mirrors the planned antiviral assay (typically 48-72 hours) at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the compound concentration (log scale) and use non-linear regression to determine the CC50 value.

Pillar 2: Quantifying Viral Inhibition with the Plaque Reduction Assay

The plaque reduction assay is considered the "gold standard" for determining the efficacy of an antiviral compound.[11][12] It measures the ability of a compound to prevent a lytic virus from forming "plaques," which are localized areas of cell death within a monolayer of infected cells.[13] Each plaque originates from a single infectious viral particle. By counting the reduction in the number of plaques in the presence of the compound, we can quantify its inhibitory effect.

  • Cell Seeding: Seed a confluent monolayer of susceptible cells in 6-well or 12-well plates.

  • Virus-Compound Incubation: Prepare serial dilutions of the test alkaloid. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Wash the cell monolayers with PBS and inoculate them with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.

  • Overlay Application: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 0.6% agarose or methylcellulose) mixed with the corresponding concentration of the test alkaloid. This overlay restricts viral spread to adjacent cells, ensuring the formation of distinct plaques.[14]

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-4 days, or until plaques are visible.

  • Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet, which stains viable cells, leaving the plaques unstained and visible.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the 50% effective concentration (EC50) or inhibitory concentration (IC50)—the concentration of the compound that reduces the plaque number by 50%.

Pillar 3: High-Sensitivity Viral Load Quantification using RT-qPCR

While plaque assays measure infectious virus particles, Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) provides a highly sensitive method to quantify the total amount of viral genetic material (RNA) in a sample.[15] This is crucial for understanding a compound's effect on viral replication. A reduction in viral RNA indicates that the compound is interfering with the replication machinery of the virus.[16]

  • Experimental Setup: Infect cells with the target virus in the presence of various concentrations of the test alkaloid, as described in the plaque assay.

  • RNA Extraction: At a specific time point post-infection (e.g., 24 or 48 hours), harvest the cell culture supernatant or the cells themselves. Extract total RNA using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers.

  • Quantitative PCR: Perform qPCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe (e.g., TaqMan). The qPCR instrument measures the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.

  • Data Analysis: Create a standard curve using known quantities of a viral plasmid to determine the absolute copy number of viral RNA in the experimental samples.[17] Compare the viral load in treated samples to the untreated control to determine the extent of inhibition.

Comparative Data: In Vitro Antiviral Activity of Selected Isoquinoline Alkaloids

The efficacy of an antiviral is best represented by its Selectivity Index (SI), calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates greater selectivity, meaning the compound is more potent against the virus than it is toxic to the host cells.

AlkaloidVirusCell LineCC50 (µM)EC50 / IC50 (µM)Selectivity Index (SI)Reference
Berberine Influenza A (H1N1)MDCK>100~10.3>9.7[18][19]
Berberine Influenza A (H1N1)A549>200~50>4[20]
Tetrandrine SARS-CoV-2Vero E628.31.223.6[21]
Tetrandrine SARS-CoV-2293TAT>250.284>88[22][23]
Fangchinoline SARS-CoV-2293TAT>250.143>174[22][23]
Cepharanthine Influenza A (H1N1)MDCK24.32.211.0[2]
Emetine SARS-CoV-2Vero E6>100.0078>1282[24]
Emetine Human CoronavirusesMultiple2.69 - 3.630.12 - 1.43~2-22[25]
(-)-thalimonine Influenza AMDCKNot specified0.1 - 6.4Not specified[26]
Isoquinolone Cpd. 21 Influenza A (H1N1)MDCK>3009.9>30.3[27][28]

Note: Values are approximate and can vary based on specific viral strains, cell lines, and assay conditions.

Visualization: The In Vitro Antiviral Screening Workflow

This diagram outlines the logical progression of experiments for evaluating the in vitro antiviral potential of a test compound.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic & Confirmatory Assays cluster_2 Decision Point Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Determine CC50 Antiviral Primary Antiviral Screen (e.g., Plaque Reduction Assay) Determine EC50 Cytotoxicity->Antiviral Establishes non-toxic concentration range Decision Calculate Selectivity Index (SI) SI = CC50 / EC50 High SI proceeds to in vivo Cytotoxicity->Decision Provides CC50 Antiviral->Decision Provides EC50 qPCR Viral Load Quantification (RT-qPCR) Confirm replication inhibition MoA Mechanism of Action Studies (e.g., Time-of-Addition Assay) qPCR->MoA Decision->qPCR Promising Candidate

Caption: Workflow for in vitro antiviral compound screening.

Part 2: In Vivo Validation in Animal Models

Promising in vitro data is a prerequisite, but not a guarantee, of in vivo success. Animal models are indispensable for evaluating a compound's efficacy, safety, pharmacokinetics (how the body processes the drug), and pharmacodynamics in a complex biological system.[29] Mouse models of viral infection are commonly used to bridge the gap between cell culture and human clinical trials.[18]

Experimental Workflow: Mouse Model of Influenza Virus Infection

This generalized protocol outlines the key steps in an in vivo efficacy study.

  • Animal Acclimatization: House specific-pathogen-free BALB/c mice for one week under controlled conditions to acclimatize them to the environment.

  • Infection: Lightly anesthetize the mice and intranasally infect them with a lethal or sub-lethal dose of a mouse-adapted virus strain (e.g., Influenza A/FM/1/47 (H1N1)).[19][20]

  • Treatment: Randomly divide the mice into groups: a vehicle control group, a positive control group (e.g., oseltamivir), and several treatment groups receiving different doses of the test alkaloid (e.g., berberine administered orally). Treatment typically begins shortly after infection and continues for 5-7 days.[18]

  • Monitoring & Endpoints: Monitor the mice daily for key endpoints:

    • Survival Rate: Record mortality over a 14-day period.

    • Body Weight: Track changes in body weight as an indicator of morbidity.

    • Viral Titer in Lungs: At specific time points (e.g., days 2, 4, and 6 post-infection), euthanize a subset of mice and collect lung tissue to quantify viral load via plaque assay or RT-qPCR.[18][20]

    • Histopathology: Collect lung tissue for histological examination to assess the degree of inflammation, inflammatory cell infiltration, and tissue damage.[20]

Comparative Data: In Vivo Efficacy of Selected Isoquinoline Alkaloids
AlkaloidVirusAnimal ModelDosageKey OutcomesReference
Berberine Influenza A (H1N1)BALB/c Mice10 mg/kg/day (oral)Decreased mortality from 90% to 55%; Reduced lung viral titers and inflammation.[18][19]
Berberine Influenza A (H1N1)BALB/c Mice50 mg/kg/day (oral)Strongly suppressed viral replication in lungs; Relieved pulmonary inflammation and edema.[20]
Tetrandrine SARS-CoV-2hACE2-transduced Mice30-90 mg/kg (IP)Did not reduce pulmonary viral load but significantly alleviated pathological lung damage.[29]
Cepharanthine Influenza A (H1N1)BALB/c Mice10 mg/kg/day (IP)Significantly reduced viral load in lungs and improved lung pathology.[2]
Emetine SARS-CoV-2Mice & Rats1 mg/kg (oral)Pharmacokinetic study showed high enrichment and long retention in lung tissue, exceeding EC50 by >200-fold.[24]

Part 3: Unraveling the Mechanisms of Antiviral Action

A key advantage of many isoquinoline alkaloids is their ability to act on multiple targets, potentially reducing the likelihood of resistance development. Their mechanisms can be broadly categorized into two areas: direct interference with the viral life cycle and modulation of host cellular pathways.[5][30]

Mechanism A: Direct Interference with the Viral Lifecycle
  • Inhibition of Viral Entry: Several bisbenzylisoquinoline alkaloids, including tetrandrine and cepharanthine, inhibit influenza virus by disrupting the acidification of endosomes.[2] This is a critical step for many enveloped viruses, as the low pH is required to trigger the fusion of the viral envelope with the endosomal membrane, releasing the viral genome into the cytoplasm. Tetrandrine has also been shown to impede the intracellular trafficking of SARS-CoV-2 from early endosomes to endolysosomes.[29]

  • Inhibition of Viral Replication and Protein Synthesis: Alkaloids can interfere with the core machinery of viral replication. Emetine is a potent inhibitor of protein synthesis, which is required for the production of both viral structural and non-structural proteins, thereby halting viral genome replication.[25][30] Other isoquinolone derivatives have been found to inhibit the viral polymerase activity of influenza viruses.[27][28] Fangchinoline has been reported to inhibit HIV-1 replication by interfering with the proteolytic processing of the gp160 envelope protein.[6]

Mechanism B: Modulation of Host Cellular Pathways

Viruses are obligate intracellular parasites that hijack host cell machinery and signaling pathways to facilitate their own replication and evade the immune system. Isoquinoline alkaloids can counteract this by modulating these pathways.

  • Inhibition of Pro-inflammatory Pathways: Many viruses activate the NF-κB (nuclear factor kappa B) and MAPK/ERK signaling pathways to promote inflammation and enhance their replication.[1][5] Berberine has been shown to suppress influenza-induced lung inflammation by inhibiting the TLR7/MyD88/NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[20] This not only reduces tissue damage but also creates a less favorable environment for the virus.

Visualization: Key Antiviral Mechanisms of Isoquinoline Alkaloids

This diagram illustrates the dual approach by which these alkaloids combat viral infections.

G cluster_0 Entry Viral Entry (Endocytosis) Replication Viral Replication (RNA/Protein Synthesis) Entry->Replication Assembly Virion Assembly & Release Replication->Assembly HostPathways Host Pro-inflammatory Pathways (NF-κB, MAPK/ERK) Alkaloids Isoquinoline Alkaloids (Berberine, Tetrandrine, Emetine) Alkaloids->Entry Block Endosome Acidification Alkaloids->Replication Inhibit Polymerase & Protein Synthesis Alkaloids->HostPathways Inhibit Activation

Caption: Dual antiviral mechanisms of isoquinoline alkaloids.

Conclusion and Future Directions

The body of evidence from both in vitro and in vivo studies strongly supports the potential of isoquinoline and related alkaloids as a rich source for the development of novel antiviral drugs. Compounds like berberine, tetrandrine, and emetine demonstrate potent activity against a diverse range of viruses, often through multifaceted mechanisms that target both the virus and the host response.[1][30] The high selectivity indices observed for several of these compounds are particularly encouraging.

However, the transition from promising lead compound to approved therapeutic is challenging. Future research must focus on several key areas:

  • Lead Optimization: Employing medicinal chemistry to synthesize derivatives with improved efficacy, selectivity, and pharmacokinetic profiles while reducing any potential toxicity.[27][28]

  • Pharmacokinetic and Bioavailability Studies: Thoroughly characterizing how these compounds are absorbed, distributed, metabolized, and excreted to establish optimal dosing regimens.

  • Broad-Spectrum Activity: Systematically screening optimized compounds against a wider panel of viruses, including emerging and drug-resistant strains, to identify broad-spectrum candidates.

By leveraging the rigorous experimental workflows outlined in this guide, the scientific community can continue to explore and validate the therapeutic potential of this remarkable class of natural products, paving the way for the next generation of antiviral agents.

References

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). Biomolecules. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - OUCI. (2022). Biomolecules. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PubMed Central. (2022). Biomolecules. [Link]

  • Serkedjieva, J., & Velcheva, M. (2003). In vitro anti-influenza virus activity of isoquinoline alkaloids from thalictrum species. Planta Medica. [Link]

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). Integral Molecular. [Link]

  • In vitro anti‐SARS‐CoV‐2 activity of tetrandrine in Vero E6 cells,... (n.d.). ResearchGate. [Link]

  • Al-Shuhaib, M., et al. (2022). Potential Antiviral Action of Alkaloids. Viruses. [Link]

  • Bisbenzylisoquinoline alkaloids inhibit influenza virus replication by disrupting endosomal acidification. (2025). Virology Journal. [Link]

  • Khadilkar, A., et al. (2023). Modulation of in Vitro SARS-CoV-2 Infection by Stephania tetrandra and Its Alkaloid Constituents. Journal of Natural Products. [Link]

  • Wu, Y., et al. (2011). In vivo and in vitro antiviral effects of berberine on influenza virus. Chinese Journal of Integrative Medicine. [Link]

  • In vivo and in vitro antiviral effects of berberine on influenza virus. (2011). SciSpace. [Link]

  • Antiviral effects and tissue exposure of tetrandrine against SARS‐CoV‐2 infection and COVID‐19. (n.d.). ResearchGate. [Link]

  • Yan, Y., et al. (2018). Anti-influenza activity of berberine improves prognosis by reducing viral replication in mice. Phytotherapy Research. [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. [Link]

  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2021). Pharmaceuticals. [Link]

  • Khadilkar, A., et al. (2023). Modulation of in Vitro SARS-CoV‑2 Infection by Stephania tetrandra and Its Alkaloid Constituents. eScholarship. [Link]

  • Khadilkar, A., et al. (2023). Modulation of in Vitro SARS-CoV-2 Infection by Stephania tetrandra and Its Alkaloid Constituents. ACS Publications. [Link]

  • Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and An... (2017). Ingenta Connect. [Link]

  • In Vivo and in Vitro Antiviral Effects of Berberine on Influenza Virus. (2025). ResearchGate. [Link]

  • A Review of the Antiviral Activity of Berberine. (2025). Bentham Science Publishers. [Link]

  • Kim, H., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Pharmaceuticals. [Link]

  • Plaque Reduction Assay. (n.d.). Creative Diagnostics. [Link]

  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2025). MDPI. [Link]

  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (n.d.). NIH. [Link]

  • Emetine for Viral Outbreaks (a.k.a. EVOLVE Antiviral Initiative). (n.d.). ClinicalTrials.gov. [Link]

  • Simple isoquinoline and benzylisoquinoline alkaloids as potential antimicrobial, antimalarial, cytotoxic, and anti-HIV agents. (n.d.). PubMed. [Link]

  • Different Aspects of Emetine's Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19. (2022). PubMed Central. [Link]

  • Anti-HIV activity of isoquinoline alkaloids. (n.d.). ResearchGate. [Link]

  • Galvez, N. M. S., et al. (2024). QuickFit: A high-throughput RT-qPCR-based assay to quantify viral growth and fitness in vitro. bioRxiv. [Link]

  • Cytotoxicity Assays: How We Test Cell Viability. (2025). YouTube. [Link]

  • Low dose of emetine as potential anti-SARS-CoV-2 virus therapy: preclinical in vitro inhibition and in vivo pharmacokinetic evidences. (n.d.). Outbreak.info. [Link]

  • In Vitro Cytotoxicity Testing of Potentially Active Anti-HIV Drugs with Cultured Cells. (n.d.). ATLA. [Link]

  • Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients. (n.d.). PMC - NIH. [Link]

  • Different Aspects of Emetine's Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19. (2022). ACS Publications. [Link]

  • Emetine – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). MDPI. [Link]

  • Kim, H., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. MDPI. [Link]

  • Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. (n.d.). MDPI. [Link]

  • Anti-influenza-virus activity of total alkaloids from Commelina communis L. (2025). ResearchGate. [Link]

  • Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement. (n.d.). PubMed Central. [Link]

  • Evaluation of the performance of a qPCR-based assay for HIV-1 viral load determination. (2024). Revista da Sociedade Brasileira de Medicina Tropical. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5'-Methoxylaudanosine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 5'-Methoxylaudanosine, a key intermediate in the synthesis of neuromuscular blocking agents.[1] As a Senior Application Scientist, my aim is to provide you with not just a set of instructions, but a framework for making informed decisions rooted in the principles of chemical safety and regulatory compliance.

Understanding this compound: Hazard Identification

Before any disposal procedure, a thorough understanding of the compound's properties is essential.

  • Chemical Identity: this compound

  • CAS Number: 24734-71-2[1][2]

  • Molecular Formula: C22H29NO5[1][2][3]

  • Appearance: Typically a yellow oil[1]

  • Storage: Recommended storage is in a refrigerator at 2-8°C[1]

While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not found in the public domain, its classification as a laudanosine derivative suggests it is an alkaloid. Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. This chemical nature guides our approach to its safe handling and disposal. All employers with hazardous chemicals in their workplaces must have labels and safety data sheets for their exposed workers and train them to handle the chemicals appropriately.[4]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your this compound. The SDS is the primary source of information regarding hazards, handling, and disposal.

Personal Protective Equipment (PPE): The First Line of Defense

Given the potential for skin and eye irritation, as well as unknown toxicological properties, a stringent PPE protocol is non-negotiable.

  • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Gloves must be inspected prior to use and disposed of in accordance with applicable laws and good laboratory practices after use.[5]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Lab Coat: A flame-resistant lab coat should be worn to protect skin and clothing.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

Segregation and Waste Collection: Preventing Hazardous Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. It prevents accidental and potentially dangerous reactions.

  • Waste Stream: this compound waste should be collected as halogenated organic solvent waste if dissolved in a halogenated solvent, or non-halogenated organic solvent waste if dissolved in a non-halogenated solvent. If it is in a solid or oil form, it should be treated as solid organic waste.

  • Incompatibility: Based on general principles for alkaloids (organic bases), this compound waste must be kept separate from:

    • Acids and strong oxidizing agents to prevent violent reactions.

    • Incompatible chemicals should be stored separately, with many industry standards suggesting a separation of at least 20 feet or the use of a rated barrier.[6]

  • Container Selection:

    • Use only approved, leak-proof, and chemically compatible containers. High-density polyethylene (HDPE) or glass containers are generally suitable for organic waste.

    • Do not use metal containers for any waste stream that might have acidic properties.[7]

    • Ensure the container has a tightly fitting cap to prevent the release of vapors. Funnels left in the bottle mouth are not an acceptable substitute for a sealed cap.[8]

Labeling and Storage: Ensuring Clarity and Compliance

Accurate and clear labeling is a regulatory requirement and a critical safety measure.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" .[9][10] The label must also clearly identify the contents, including:

    • The full chemical name: "this compound"

    • An accurate estimation of the concentration and volume.

    • The date accumulation started.

    • The associated hazards (e.g., "Irritant," "Handle with Caution").

  • Storage Location:

    • Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[11][9][12]

    • The SAA must be inspected weekly for leaks and proper labeling.[11]

    • Store liquid waste containers in secondary containment to prevent spills.[13]

The following table summarizes the key storage requirements based on the U.S. Environmental Protection Agency (EPA) generator status.

Generator StatusMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kgNo time limit
Small Quantity Generator (SQG) > 100 kg and < 1,000 kgUp to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kgUp to 90 days

Data sourced from EPA guidelines.[9]

Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow outlines the decision-making process for the proper disposal of this compound waste.

Experimental Protocol: this compound Waste Disposal

  • Waste Identification: At the point of generation, identify the waste as this compound. Determine if it is in a solid, liquid (oil), or dissolved state.

  • Container Selection: Obtain a designated hazardous waste container that is compatible with organic compounds.

  • Waste Transfer: Carefully transfer the this compound waste into the designated container, using a funnel if necessary to avoid spillage. Do not fill the container beyond 90% capacity.[14]

  • Labeling: Immediately label the container with a "Hazardous Waste" label, including all required information.

  • Storage: Securely cap the container and place it in the designated Satellite Accumulation Area (SAA) with secondary containment.

  • Disposal Request: Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[13]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal, which will likely involve incineration at a permitted facility.[9]

Never dispose of this compound down the drain or in the regular trash. [15][14] This is a violation of environmental regulations and can pose a significant hazard.

The following diagram illustrates the logical flow of the disposal process.

Caption: Decision workflow for the proper disposal of this compound waste.

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is small and you are trained to handle it, use a chemical spill kit with an absorbent material appropriate for organic compounds.

    • For large spills, evacuate the area and contact your institution's emergency response team or EHS.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory.

References

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines.
  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview.
  • U.S. Chemical Storage. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?
  • American Laboratory. Managing Hazardous Chemical Waste in the Lab.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations.
  • Chemsrc. (2024, January 31). (R)-(+)-5'-Methoxylaudanosine.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Pharmaffiliates. This compound.
  • Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste.
  • Greenbook.net. Safety Data Sheet - MSO+.
  • ChemicalBook. 24734-71-2(this compound) Product Description.
  • Global Substance Registration System. This compound, (R)-.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Sigma-Aldrich. (2025, August 25). Safety Data Sheet.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • MedChemExpress. (2021, November 22). Safety Data Sheet.
  • Fisher Scientific. (2010, February 10). Safety Data Sheet.
  • University of Oklahoma. Hazardous Waste - EHSO Manual 2025-2026.
  • University of California, Santa Cruz. Chemical Waste Disposal Guidelines.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.

Sources

Navigating the Unknown: A Guide to Personal Protective Equipment for Handling 5'-Methoxylaudanosine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 5'-Methoxylaudanosine. It is structured to offer a deep, scientifically grounded understanding of the necessary personal protective equipment (PPE) and handling protocols, ensuring the well-being of laboratory personnel and the integrity of research.

The Precautionary Principle: Assuming Hazard in the Absence of Data

Given the absence of detailed toxicological data for this compound, the cornerstone of a robust safety protocol is the precautionary principle . This principle dictates that in the face of scientific uncertainty about potential harm, a conservative approach should be adopted. Therefore, all handling procedures for this compound should be based on the assumption that it is a hazardous substance with potential neurotoxic effects.[7][8]

This approach is further justified by its intended application as an intermediate for neuromuscular blocking agents.[1] These agents are potent pharmacological compounds designed to induce muscle paralysis, and their precursors may exhibit significant biological activity.[9][10][11]

Engineering and Administrative Controls: The First Line of Defense

Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for protecting laboratory personnel are engineering and administrative controls.

  • Engineering Controls: All work with this compound, particularly when handling the neat oil or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. A designated area within the laboratory should be established for its storage and use.[7]

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling this compound in a research laboratory setting.

Eye and Face Protection
  • Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory where this compound is present.[12]

  • Chemical Splash Goggles: When there is a risk of splashes, such as during solution preparation or transfer of the neat oil, chemical splash goggles are required.

  • Face Shield: For procedures with a higher risk of splashing or aerosol generation, a face shield should be worn in addition to chemical splash goggles.[12]

Hand Protection

Given that this compound is a yellow oil, dermal exposure is a significant risk. No single glove material offers universal protection against all chemicals. Therefore, a double-gloving strategy is recommended.

  • Inner Glove: A thin, disposable nitrile glove.

  • Outer Glove: A heavier-duty, chemical-resistant glove such as neoprene or butyl rubber should be worn over the inner nitrile glove. It is imperative to consult the glove manufacturer's compatibility chart for specific breakthrough times for solvents being used.

  • Glove Inspection and Disposal: Gloves must be inspected for any signs of degradation or puncture before each use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.[13] Hands should be washed thoroughly after removing gloves.

Body Protection
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory. The lab coat should be fully buttoned to provide maximum coverage.

  • Chemical-Resistant Apron: When handling larger quantities of this compound or its solutions, a chemical-resistant apron worn over the lab coat is recommended to provide an additional layer of protection against spills.

  • Full-Body Protection: In the event of a large spill or a procedure with a high risk of widespread contamination, disposable coveralls may be necessary.

Respiratory Protection

When engineering controls such as a chemical fume hood are properly used, respiratory protection is typically not required. However, in the event of a spill outside of a fume hood or if there is a potential for aerosol generation that cannot be contained, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[13] A proper fit test and training are required before using a respirator.

Summary of PPE Recommendations

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport within Lab Safety Glasses with Side ShieldsSingle Pair of Nitrile GlovesLab CoatNot generally required
Weighing (neat oil) Chemical Splash GogglesDouble Gloves (Nitrile inner, chemical-resistant outer)Lab CoatNot required if performed in a balance enclosure within a fume hood
Solution Preparation Chemical Splash Goggles and Face ShieldDouble Gloves (Nitrile inner, chemical-resistant outer)Lab Coat and Chemical-Resistant ApronNot required if performed in a fume hood
Small-Scale Reactions (<50 mL) Chemical Splash GogglesDouble Gloves (Nitrile inner, chemical-resistant outer)Lab CoatNot required if performed in a fume hood
Large-Scale Reactions (>50 mL) Chemical Splash Goggles and Face ShieldDouble Gloves (Nitrile inner, chemical-resistant outer)Lab Coat and Chemical-Resistant ApronNot required if performed in a fume hood
Spill Cleanup Chemical Splash Goggles and Face ShieldDouble Gloves (Nitrile inner, heavy-duty outer)Lab Coat, Chemical-Resistant Apron, and potentially disposable coverallsNIOSH-approved respirator with organic vapor cartridge may be required

Hazard Assessment and PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_ppe_details Specific PPE Assess Task Assess the Task (e.g., weighing, solution prep, reaction) Identify Hazards Identify Potential Hazards - Inhalation (aerosols/vapors) - Dermal Contact (spills/splashes) - Eye Contact (splashes) Assess Task->Identify Hazards Assess Risk Assess the Risk Level (Low, Medium, High) Identify Hazards->Assess Risk Select Eye/Face Protection Select Eye/Face Protection Assess Risk->Select Eye/Face Protection Based on splash/aerosol risk Select Hand Protection Select Hand Protection Assess Risk->Select Hand Protection Based on contact risk Select Body Protection Select Body Protection Assess Risk->Select Body Protection Based on spill/splash risk Select Respiratory Protection Select Respiratory Protection Assess Risk->Select Respiratory Protection Based on inhalation risk (in case of engineering control failure) Eye Protection Details - Safety Glasses (Minimum) - Goggles (Splash Risk) - Face Shield (High Splash Risk) Select Eye/Face Protection->Eye Protection Details Perform Work Perform Work in Designated Area/ Fume Hood Select Eye/Face Protection->Perform Work Hand Protection Details - Double Gloves (Nitrile + Chemical-Resistant) Select Hand Protection->Hand Protection Details Select Hand Protection->Perform Work Body Protection Details - Lab Coat - Chemical-Resistant Apron Select Body Protection->Body Protection Details Select Body Protection->Perform Work Respiratory Protection Details - NIOSH-Approved Respirator (For spills/emergencies) Select Respiratory Protection->Respiratory Protection Details Select Respiratory Protection->Perform Work

Caption: Workflow for Hazard Assessment and PPE Selection.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent unintended exposure and environmental contamination.

Spill Cleanup Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne exposure.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the summary table.

  • Contain the Spill: For liquid spills, use an absorbent material such as a chemical spill pillow or vermiculite to contain the spill.

  • Neutralize (if applicable): As this compound is an alkaloid, it is basic. However, without specific reactivity data, neutralization should be approached with caution and only by trained personnel.

  • Collect and Dispose: Carefully collect the absorbent material and any contaminated debris into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Waste Disposal

All waste contaminated with this compound, including empty containers, used gloves, absorbent materials, and contaminated labware, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Waste containers must be clearly labeled with the full chemical name and associated hazards.

Conclusion

Handling this compound requires a proactive and informed approach to safety. By adhering to the precautionary principle and implementing the comprehensive PPE and handling protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. The causality behind these experimental choices is rooted in the potential for neurotoxicity, as suggested by its structural class and intended use. This self-validating system of engineering controls, administrative controls, and personal protective equipment provides a robust framework for the safe handling of this and other research chemicals with unknown toxicities.

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link].

  • Purdue University Environmental Health and Safety. "Unknown Chemicals." Purdue University. [Link]

  • Pharmaffiliates. "this compound." Pharmaffiliates. [Link]

  • Golembiewski, J. A. 2017. "Neuromuscular Blocking Agents: Use and Controversy in the Hospital Setting." U.S. Pharmacist 42 (1): HS16-HS20. [Link]

  • Clinical Excellence Commission. 2024. "Neuromuscular blocking agents." NSW Government. [Link]

  • PubChem. "1-Benzyl-1,2,3,4-tetrahydroisoquinoline." National Center for Biotechnology Information. [Link]

  • Maruyama, W., et al. 2003. "1-Benzyl-1,2,3,4-tetrahydroisoquinoline, an endogenous neurotoxin, induces dopaminergic cell death through apoptosis." Neurotoxicology 24 (3): 417-24. [Link]

  • Kotake, Y., et al. 2004. "1-Benzyl-1,2,3,4-tetrahydroisoquinoline, a Parkinsonism-inducing endogenous toxin, increases alpha-synuclein expression and causes nuclear damage in human dopaminergic cells." Journal of Neuroscience Research 76 (4): 563-71. [Link]

  • Kohta, R., et al. 2010. "1-Benzyl-1,2,3,4-tetrahydroisoquinoline binds with tubulin beta, a substrate of parkin, and reduces its polyubiquitination." Journal of Neurochemistry 114 (5): 1493-502. [Link]

  • University of Washington Environmental Health & Safety. "Personal Protective Equipment (PPE) Requirements for Laboratories." University of Washington. [Link]

  • Provista. 2022. "8 Types of PPE to Wear When Compounding Hazardous Drugs." Provista. [Link]

  • POGO. "Personal Protective Equipment." POGO. [Link]

  • Wikipedia. "Neuromuscular-blocking drug." Wikipedia. [Link]

  • GSRS. "this compound, (R)-." GSRS. [Link]

  • Royal Society of Chemistry. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." Royal Society of Chemistry. [Link]

  • CHEMM. "Personal Protective Equipment (PPE)." CHEMM. [Link]

  • Murphy, J. E., et al. 2015. "Neuromuscular blocking agents: High-alert medications with ongoing risks of error." Pharmacy Today 21 (8): 34. [Link]

  • University Health System. "PPE Requirements Hazardous Drug Handling." University Health. [Link]

  • Gadsden, J. C., et al. 2012. "Intermediate acting non-depolarizing neuromuscular blocking agents and risk of postoperative respiratory complications: prospective propensity score matched cohort study." BMJ 345: e6329. [Link]

  • University of Illinois Chicago Environmental Health and Safety Office. "Novel Chemicals with Unknown Hazards SOP." University of Illinois Chicago. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.